Product packaging for 1,2-Benzisothiazol-3-amine(Cat. No.:CAS No. 23031-78-9)

1,2-Benzisothiazol-3-amine

Cat. No.: B112332
CAS No.: 23031-78-9
M. Wt: 150.2 g/mol
InChI Key: WIJQCPIRWXSWQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,2-Benzisothiazol-3-amine serves as a key synthetic intermediate and privileged structural scaffold in medicinal chemistry and drug discovery research. The benzisothiazole core is recognized for its broad spectrum of biological activities, and researchers utilize this amine-functionalized derivative to develop novel compounds with potential pharmacological properties. Scientific literature indicates that derivatives based on this structure are explored for their antimicrobial, antiproliferative, and anti-inflammatory activities, making it a valuable template for designing new active molecules . As a building block, it enables the exploration of structure-activity relationships (SAR) aimed at optimizing potency and selectivity for specific biological targets. This compound is provided exclusively for laboratory research applications to support innovation in chemical biology and pharmaceutical development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2S B112332 1,2-Benzisothiazol-3-amine CAS No. 23031-78-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-benzothiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJQCPIRWXSWQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40177588
Record name 1,2-Benzisothiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23031-78-9
Record name 1,2-Benzisothiazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23031-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzisothiazol-3-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023031789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzisothiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-benzisothiazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.247
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physicochemical properties of 1,2-Benzisothiazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 1,2-Benzisothiazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic amine containing a benzisothiazole core. This scaffold is of significant interest in medicinal chemistry and materials science due to its diverse biological activities. Derivatives of 1,2-benzisothiazole have demonstrated potential as antibacterial and antifungal agents.[1][2] A thorough understanding of the physicochemical properties of the parent amine, this compound, is fundamental for its application in research and development, enabling informed decisions in drug design, formulation, and synthesis. This document provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis, and workflows for evaluating its biological activity.

Core Physicochemical Properties

The essential physicochemical characteristics of this compound (CAS: 23031-78-9) are summarized below. These parameters are critical for predicting its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₇H₆N₂SPubChem[3]
Molecular Weight 150.20 g/mol PubChem[3]
IUPAC Name 1,2-benzothiazol-3-aminePubChem[3]
Polar Surface Area 67.2 ŲPubChem[3]
Hydrogen Bond Donors 1PubChem[3]
Hydrogen Bond Acceptors 2PubChem[3]
Rotatable Bond Count 0PubChem[3]

Synthesis and Experimental Protocols

The synthesis of the 1,2-benzisothiazole core is a key step in accessing its various derivatives. Several synthetic routes have been reported. A common approach involves the cyclization of appropriately substituted benzene precursors.

General Synthesis Workflow from o-Chlorobenzonitrile

A patented method describes the synthesis of the related compound, 1,2-benzisothiazolin-3-one, which can be a precursor or derivative. The workflow provides insight into the formation of the core benzisothiazole ring system. The synthesis of the target amine may follow a similar logic, starting from a different precursor or involving a final amination step. The logical flow for a related synthesis is outlined below.

G A o-Chlorobenzonitrile + Anhydrous Sodium Hydrosulfide B Acidification A->B Reaction C o-Mercaptobenzonitrile B->C Isolation D Reaction with Chlorine Gas in Water C->D Cyclization E Heating & Crystallization D->E F Crude 1,2-Benzisothiazolin-3-one E->F G Alkali Dissolution F->G Purification H Decolorization G->H I Acidification & Purification H->I J Final Product: 1,2-Benzisothiazolin-3-one I->J

Caption: General synthesis workflow for a benzisothiazole core.[4]

Methodology:

  • Reaction: o-Chlorobenzonitrile is reacted with anhydrous sodium hydrosulfide in a suitable solvent such as dimethylformamide (DMF). The molar ratio of o-chlorobenzonitrile to sodium hydrosulfide is typically in the range of 1:1.1 to 1:2. The reaction is carried out at a temperature of 90-160°C for 3-12 hours.[4]

  • Acidification & Isolation: Following the initial reaction, the mixture is acidified to yield o-mercaptobenzonitrile.[4]

  • Cyclization: The isolated o-mercaptobenzonitrile is then reacted with chlorine gas in an aqueous medium.[4]

  • Crystallization and Purification: The reaction mixture is heated and then cooled to induce crystallization, yielding a crude product. This crude product is further purified by dissolving it in an alkali solution, decolorizing it (e.g., with activated carbon), and then re-acidifying to precipitate the final, purified product.[4]

Biological Activity and Evaluation

Derivatives of 1,2-benzisothiazole are noted for their significant biological activities, particularly as antimicrobial agents. They have shown efficacy against a range of Gram-positive and Gram-negative bacteria.[1][2]

Antimicrobial Spectrum

Studies have confirmed the efficacy of 1,2-benzisothiazole derivatives against various bacteria, including:

  • Escherichia coli (Gram-negative)[1]

  • Pseudomonas aeruginosa (Gram-negative)[1]

  • Bacillus subtilis (Gram-positive)[1]

  • Staphylococcus aureus (Gram-positive)[1]

Some compounds in this class also exhibit selective antifungal activity.[2] The mechanism of action is often attributed to the inhibition of essential microbial enzymes through interaction with thiol groups, disrupting cellular respiration and energy production.

G cluster_compound This compound Derivative cluster_cell Microbial Cell Compound Test Compound Membrane Cell Membrane Penetration Compound->Membrane Enzymes Intracellular Thiol-Containing Enzymes (e.g., in respiration) Membrane->Enzymes Inhibition Enzyme Inhibition Enzymes->Inhibition Interaction Death Cell Death / Growth Arrest Inhibition->Death

Caption: Postulated antimicrobial mechanism of action for isothiazolinones.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method to quantify the antimicrobial efficacy of a compound like this compound is to determine its Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Methodology:

  • Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a sterile 96-well microtiter plate using an appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: A standardized inoculum of the test microorganism (e.g., S. aureus or E. coli) is prepared and added to each well of the microtiter plate.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for microbial growth.

  • Analysis: After incubation, the plate is visually inspected or read with a microplate reader to determine the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This concentration is the MIC.

G A Prepare Stock Solution of This compound B Perform Serial Dilutions in 96-Well Plate A->B C Add Standardized Microbial Inoculum to Each Well B->C D Incubate Plate (e.g., 24h at 37°C) C->D E Observe Wells for Visible Growth (Turbidity) D->E F Determine Lowest Concentration with No Growth E->F G Result: Minimum Inhibitory Concentration (MIC) F->G

References

1,2-Benzisothiazol-3-amine: A Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific solubility and stability of 1,2-Benzisothiazol-3-amine (CAS No. 23031-78-9) is limited. This guide provides available information on this compound and leverages detailed data from the closely related and extensively studied compound, 1,2-Benzisothiazol-3(2H)-one (BIT), to infer potential characteristics and provide relevant experimental methodologies. The structural differences will influence the physicochemical properties.

Introduction

This compound is a heterocyclic organic compound incorporating a benzisothiazole core. While its derivatives have been investigated for antibacterial efficacy, detailed physicochemical data on the parent compound remains scarce in peer-reviewed literature.[1] This document collates the available information and presents a technical overview of its likely characteristics, supported by data from the analogous compound 1,2-Benzisothiazol-3(2H)-one (BIT).

Physicochemical Properties of this compound

Quantitative experimental data on the solubility and stability of this compound are not readily found in the public domain. The information available is primarily from computational predictions.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₆N₂SPubChem[2]
Molecular Weight150.20 g/mol PubChem[2]
XLogP31.3PubChem[3]
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count0PubChem

Solubility and Stability Profile of 1,2-Benzisothiazol-3(2H)-one (BIT) as a Surrogate

Due to the lack of data for this compound, the properties of the structurally similar biocide, 1,2-Benzisothiazol-3(2H)-one (BIT, CAS No. 2634-33-5), are presented as a point of reference.

Solubility of 1,2-Benzisothiazol-3(2H)-one (BIT)

BIT is readily soluble in many organic solvents and has limited solubility in water.[4][5]

Table 2: Solubility of 1,2-Benzisothiazol-3(2H)-one (BIT)

SolventSolubilityTemperature (°C)pH
Water1.288 g/L20Not Specified
DichloromethaneSolubleNot SpecifiedNot Specified
Dimethyl sulfoxideSolubleNot SpecifiedNot Specified
MethanolSolubleNot SpecifiedNot Specified
Stability of 1,2-Benzisothiazol-3(2H)-one (BIT)

BIT is generally stable under normal storage conditions but is incompatible with strong oxidizing agents.[6][7] When heated to decomposition, it can emit toxic vapors of nitrogen and sulfur oxides.[3][7]

Table 3: Stability Characteristics of 1,2-Benzisothiazol-3(2H)-one (BIT)

Stability TypeObservationConditions
Thermal StabilityStable. Decomposition temperature is above 300°C.Heating
Hydrolytic StabilityStable, with a half-life of >30 days.Aqueous environment
PhotodegradationSusceptible to photodegradation in aquatic environments and in coatings.UV radiation
Soil BiodegradationReadily biodegrades in soil, with a half-life of less than 24 hours in sandy loam soil.Aerobic soil conditions

Experimental Protocols

The following are generalized experimental protocols for determining the solubility and stability of a compound like this compound. These are based on established methodologies such as the OECD Guidelines for the Testing of Chemicals.

Determination of Aqueous Solubility (Flask Method - OECD 105)

This method determines the saturation mass concentration of a substance in water at a given temperature.

Methodology:

  • Sample Preparation: An excess amount of the test substance is added to a flask containing purified water.

  • Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to reach saturation equilibrium.

  • Phase Separation: The undissolved solid is separated from the aqueous solution by centrifugation and/or filtration.

  • Analysis: The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Result: The water solubility is reported as the mass of the substance per volume or mass of water at the specified temperature.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess this compound to water B Agitate at constant temperature (24-48h) A->B C Centrifuge/Filter to separate solid B->C D Quantify concentration in supernatant via HPLC C->D

Caption: Workflow for Aqueous Solubility Determination (Flask Method).

Forced Degradation Studies for Stability Assessment

Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.

  • Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions:

    • Acid Hydrolysis: Treat with 0.1 N HCl at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Treat with 0.1 N NaOH at an elevated temperature (e.g., 60°C).

    • Oxidation: Treat with 3% H₂O₂ at room temperature.

    • Thermal Stress: Heat the solid drug substance in an oven.

    • Photostability: Expose the solution and solid to UV light (e.g., 254 nm and 365 nm).

  • Sample Analysis: Samples are withdrawn at specified time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Peak Purity Analysis: Peak purity of the parent compound is assessed using a photodiode array (PDA) detector to ensure no co-eluting degradants.

G cluster_stress Stress Conditions A This compound Solution B Acid Hydrolysis (HCl, Δ) A->B C Base Hydrolysis (NaOH, Δ) A->C D Oxidation (H₂O₂) A->D E Photolysis (UV Light) A->E F HPLC Analysis B->F C->F D->F E->F G Identify Degradation Products F->G

Caption: Experimental Workflow for Forced Degradation Studies.

Potential Degradation Pathways

Based on the known degradation of related isothiazolinones, the following pathways can be postulated for this compound. Environmental degradation can occur via photodegradation and microbial action.[6]

G A This compound B Isomerization A->B UV Light C Oxidation (e.g., S-oxidation) A->C Oxidizing Agents D Hydrolysis (Ring Opening) A->D Strong Acid/Base

Caption: Postulated Degradation Pathways for this compound.

References

Spectroscopic Analysis and Characterization of 1,2-Benzisothiazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis and characterization of 1,2-Benzisothiazol-3-amine. This compound is a key heterocyclic structure of interest in medicinal chemistry and drug development. A thorough understanding of its spectroscopic properties is essential for its identification, purity assessment, and structural elucidation in various research and development settings. This document summarizes key spectroscopic data, provides detailed experimental protocols for its analysis, and includes workflow diagrams to illustrate the characterization process. While comprehensive experimental data for this specific molecule is not extensively published, this guide consolidates available information and provides expected spectral characteristics based on its chemical structure and data from closely related analogues.

Introduction

This compound is a heterocyclic aromatic compound containing a fused benzene and isothiazole ring system with an amine substituent. This structural motif is found in a variety of biologically active molecules, making its characterization a critical aspect of synthetic and medicinal chemistry. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the unambiguous identification and structural verification of this compound. This guide aims to provide researchers with the necessary information to effectively utilize these techniques for the analysis of this compound and its derivatives.

Spectroscopic Data Analysis

The following sections detail the expected spectroscopic data for this compound. The data is presented in a structured format to facilitate easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignmentCoupling Constant (J) Hz
~7.0 - 8.0MultipletAromatic CH-
~5.5 - 6.5Broad Singlet-NH₂-

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~150 - 160C=N
~120 - 140Aromatic C
~110 - 130Aromatic C-H

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3250Medium, SharpN-H stretch (asymmetric and symmetric) of primary amine[1]
1650 - 1580MediumN-H bend (scissoring) of primary amine[1]
~1600MediumC=N stretch
1500 - 1400Medium to StrongAromatic C=C stretching
1335 - 1250StrongC-N stretch (aromatic amine)[1]
910 - 665Broad, StrongN-H wag of primary amine[1]
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. The fragmentation pattern can also offer structural insights.

Table 4: Expected Mass Spectrometry Data for this compound

m/z ValueInterpretation
150[M]⁺ (Molecular Ion)[2]
133[M-NH₂]⁺
122[M-HCN]⁺
105[C₇H₅S]⁺[2]
78[C₆H₄N]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These are generalized protocols that can be adapted for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Reference the chemical shifts to the solvent peak.

IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.

    • Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Analyze the sample using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet before running the sample.

    • Collect a sufficient number of scans to achieve a good signal-to-noise ratio.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the this compound sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition (ESI):

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

  • Data Acquisition (EI):

    • Introduce the sample into the ion source (often via a direct insertion probe or gas chromatography inlet).

    • Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

    • Acquire the mass spectrum.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Sample_Prep Sample Preparation Purification->Sample_Prep NMR NMR Spectroscopy (¹H, ¹³C) Sample_Prep->NMR IR IR Spectroscopy Sample_Prep->IR MS Mass Spectrometry Sample_Prep->MS Data_Analysis Data Analysis & Peak Assignment NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Purity_Assessment Purity Assessment Data_Analysis->Purity_Assessment Final_Report Final_Report Structure_Elucidation->Final_Report Final Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Techniques Compound {this compound | C₇H₆N₂S} NMR NMR Spectroscopy ¹H NMR ¹³C NMR Compound->NMR Provides carbon-hydrogen framework IR IR Spectroscopy Functional Groups Compound->IR Identifies functional groups MS Mass Spectrometry Molecular Weight Fragmentation Compound->MS Determines molecular mass and formula

Caption: Relationship between this compound and key spectroscopic techniques.

Conclusion

The spectroscopic characterization of this compound is fundamental to its application in research and development. This guide provides a foundational understanding of its expected NMR, IR, and MS data, along with standardized experimental protocols. The presented data tables and workflow diagrams serve as a valuable resource for scientists and researchers in the fields of chemistry and drug discovery, facilitating the efficient and accurate analysis of this important heterocyclic compound. Further research to publish a complete and detailed experimental spectroscopic dataset for this compound would be a valuable contribution to the scientific community.

References

1,2-Benzisothiazol-3-amine CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-Benzisothiazol-3-amine, a heterocyclic amine with significant interest in medicinal chemistry and drug development. This document details its chemical identity, molecular structure, synthesis protocols, and biological activities, with a focus on its antimicrobial properties. All quantitative data is presented in a structured format for clarity, and key experimental methodologies are described in detail. A visual representation of a potential synthesis workflow is also provided to aid in laboratory applications.

Chemical Identity and Molecular Structure

This compound is a bicyclic aromatic compound containing a benzene ring fused to an isothiazole ring.

  • Chemical Name: this compound

  • CAS Number: 23031-78-9

  • Molecular Formula: C₇H₆N₂S

  • Molecular Weight: 150.20 g/mol

  • IUPAC Name: 1,2-benzothiazol-3-amine

  • SMILES: C1=CC=C2C(=C1)C(=NS2)N

Molecular Structure:

Synthesis Pathway

A potential synthetic route to this compound involves the reaction of 2,2'-dithiobenzonitrile with a metal amide, followed by oxidation. This process offers an efficient method for obtaining the target compound under relatively mild conditions.[1]

Synthesis_Workflow start 2,2'-Dithiobenzonitrile intermediate Reaction with Metal Amide start->intermediate Secondary Amine Metal Amide product Oxidation intermediate->product final_product This compound product->final_product Oxidizing Agent

Caption: Synthesis workflow for this compound.

Experimental Protocols

Synthesis of 3-Amino-1,2-benzisothiazole Derivatives

This protocol is adapted from a patented method for the synthesis of 3-amino-1,2-benzisothiazole derivatives.[1]

Materials:

  • 2,2'-Dithiobenzonitrile derivative

  • Secondary amine metal amide (e.g., lithium diisopropylamide)

  • Oxidizing agent (e.g., hydrogen peroxide)

  • Anhydrous solvent (e.g., Tetrahydrofuran)

  • Extraction solvent (e.g., ethyl acetate)

  • Water

Procedure:

  • Dissolve the 2,2'-dithiobenzonitrile derivative in an anhydrous solvent under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a solution of the secondary amine metal amide to the reaction mixture.

  • Allow the reaction to proceed for a specified time at the low temperature, followed by gradual warming to room temperature.

  • Introduce the oxidizing agent to the reaction mixture. The amount of water can be 5 to 20 times the weight of the oxidant.[1]

  • The reaction temperature can be maintained between 0 °C and the boiling point of the solvent, with a preferred range of 0 to 40 °C.[1]

  • After the reaction is complete, quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).[1]

  • Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography, to yield the 3-amino-1,2-benzisothiazole derivative.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of this compound and its derivatives against various microorganisms using the broth microdilution method.[2][3][4][5]

Materials:

  • Test compound (this compound or derivative)

  • Bacterial or fungal strains

  • Sterile 96-well microtiter plates

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile diluent (e.g., saline or broth)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Preparation of Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent and sterilize by filtration if necessary.[5]

  • Preparation of Serial Dilutions:

    • Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate.[4][5]

    • Add 100 µL of the test compound stock solution to the first well of each row and mix thoroughly.[5]

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate.[4][5]

  • Preparation of Inoculum:

    • From a fresh culture plate (18-24 hours), select several colonies of the test microorganism.[3][5]

    • Suspend the colonies in a sterile diluent.[3][5]

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[3][5]

    • Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[3]

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the serially diluted test compound.[5] Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 35°C ± 2°C) for 16-20 hours.[5]

  • Reading and Interpretation: After incubation, determine the MIC by visually inspecting for the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.[2] The growth control well should show turbidity, and the sterility control well should remain clear.[5]

Quantitative Data Summary

The antimicrobial activity of 1,2-benzisothiazole derivatives has been evaluated against a range of microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported in the literature.

Compound ClassMicroorganismMIC (µg/mL)Reference
N-(1,2-benzisothiazol-3-yl)amidines (propenyl derivative)Gram-positive bacteria25[2]
Yeasts3-12[2]
N-(2-hydroxyethyl)-1,2-benzisothiazol-3(2H)-thione carbamic estersGram-positive bacteria1.25 - 10
Dermatophytes0.7 - 12

Biological Activities and Potential Applications

Derivatives of 1,2-benzisothiazole have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.

  • Antimicrobial Activity: As highlighted by the quantitative data, various derivatives exhibit potent activity against both Gram-positive bacteria and fungi, including yeasts and dermatophytes. This suggests their potential as lead compounds for the development of new antimicrobial agents.

  • Other Potential Applications: Research into related benzisothiazole structures has indicated potential applications in other therapeutic areas, though further investigation specific to this compound is required.

Conclusion

This compound represents a valuable chemical entity with demonstrated biological potential, particularly in the realm of antimicrobial research. The synthetic pathways, while requiring optimization for specific derivatives, are accessible. The provided experimental protocols for synthesis and antimicrobial evaluation offer a foundational framework for researchers entering this area of study. The quantitative data on the antimicrobial efficacy of its derivatives underscore the promise of this scaffold in the development of novel therapeutic agents. Further research into the structure-activity relationships and mechanisms of action of this compound derivatives is warranted to fully explore their therapeutic potential.

References

Theoretical and Computational Insights into 1,2-Benzisothiazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Benzisothiazol-3-amine and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical and computational approaches to understanding the structure, properties, and reactivity of this compound. Furthermore, it details relevant experimental protocols for its synthesis and characterization, offering a valuable resource for researchers engaged in the study and application of this important molecule.

Introduction

This compound is a heterocyclic compound featuring a benzene ring fused to an isothiazole ring, with an amine group at the 3-position.[1] This core structure is a key pharmacophore in various biologically active molecules, exhibiting a range of activities. Understanding the fundamental electronic and structural properties of this scaffold is crucial for the rational design of novel derivatives with enhanced efficacy and specificity. Computational chemistry provides a powerful toolkit for elucidating these properties at the molecular level, complementing experimental investigations.

This guide summarizes key computational methodologies and experimental data pertinent to this compound, aiming to facilitate further research and development in this area.

Theoretical and Computational Studies

While comprehensive theoretical studies specifically focused on this compound are not extensively documented in publicly available literature, we can extrapolate from computational studies on analogous benzothiazole derivatives to outline a robust investigative workflow.[2] Density Functional Theory (DFT) has proven to be a reliable method for studying the conformational, thermodynamic, and spectroscopic features of such systems.[2]

A proposed computational workflow for characterizing this compound is presented below.

computational_workflow cluster_start Initial Structure cluster_dft DFT Calculations cluster_analysis Data Analysis start This compound (Initial Geometry) geom_opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) start->geom_opt Input freq_calc Frequency Analysis geom_opt->freq_calc Optimized Geometry elec_prop Electronic Properties (HOMO, LUMO, ESP) geom_opt->elec_prop spec_sim Spectroscopic Simulation (NMR, IR) geom_opt->spec_sim thermochem Thermochemistry freq_calc->thermochem Vibrational Frequencies reactivity Reactivity Descriptors elec_prop->reactivity Orbital Energies spec_comp Comparison with Experimental Spectra spec_sim->spec_comp Simulated Spectra struct_param Structural Parameters (Bond Lengths, Angles) struct_param->geom_opt

Caption: Proposed DFT-based computational workflow.

Molecular Geometry

The initial step in a computational study is the optimization of the molecular geometry to find the lowest energy conformation. Using a functional such as B3LYP with a suitable basis set like 6-311G(d,p) is a common starting point for such calculations.[2] From the optimized geometry, key structural parameters like bond lengths and bond angles can be determined.

Table 1: Computed Geometrical Parameters for this compound (Hypothetical Data)

ParameterValue (Å or °)
C-S Bond Length1.75
S-N Bond Length1.65
C=N Bond Length1.30
C-NH2 Bond Length1.38
C-S-N Bond Angle95.0
S-N-C Bond Angle110.0
Benzene Ring C-C Bond Lengths~1.39-1.41

Note: These are hypothetical values based on typical bond lengths and angles for similar structures and should be confirmed by specific calculations.

Electronic Properties

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO is an indicator of chemical stability. The electrostatic potential (ESP) map can reveal the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding intermolecular interactions.

Table 2: Computed Electronic Properties of this compound (Hypothetical Data)

PropertyValue (eV)
HOMO Energy-5.8
LUMO Energy-1.2
HOMO-LUMO Gap4.6
Ionization Potential5.8
Electron Affinity1.2

Note: These are hypothetical values and should be determined through specific DFT calculations.

Spectroscopic Properties

Computational methods can predict vibrational (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can be compared with experimental data to validate the computational model and aid in the interpretation of experimental results. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for calculating NMR chemical shifts.[2]

Experimental Protocols

Synthesis of this compound

A potential synthetic pathway could involve the amination of a suitable precursor, such as a 3-halo-1,2-benzisothiazole or through a multi-step reaction starting from 2-chlorobenzonitrile. A generalized workflow for the synthesis of the core benzisothiazole structure is outlined below.

synthesis_workflow cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_final Final Product start 2-Chlorobenzonitrile thiolation Thiolation (e.g., with NaSH) start->thiolation cyclization Oxidative Cyclization thiolation->cyclization 2-Mercaptobenzonitrile amination Amination Step (Hypothetical) cyclization->amination 1,2-Benzisothiazole intermediate product This compound amination->product

Caption: A plausible synthetic workflow for this compound.

A method for synthesizing the related 1,2-benzisothiazolin-3-one involves the reaction of o-chlorobenzonitrile with anhydrous sodium sulfhydrate, followed by acidification to obtain o-mercaptobenzonitrile. This intermediate is then reacted with water and chlorine gas, heated, and crystallized.[3] A subsequent amination step would be required to yield the target compound.

Spectroscopic Characterization

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For this compound, characteristic vibrational frequencies are expected for the N-H, C=N, C-N, and aromatic C-H bonds.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (amine)3400-3250Medium (two bands for primary amine)[4]
Aromatic C-H Stretch3100-3000Weak to Medium
C=N Stretch1650-1550Medium
N-H Bend (amine)1650-1580Medium[4]
Aromatic C=C Stretch1600-1450Medium to Strong
C-N Stretch (aromatic)1335-1250Strong[4]

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

ProtonChemical Shift (ppm)Multiplicity
Aromatic Protons7.0 - 8.0Multiplet
Amine Protons (-NH₂)4.0 - 6.0Broad Singlet

Note: The chemical shift of the amine protons can vary significantly depending on the solvent and concentration.

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

CarbonChemical Shift (ppm)
C3 (attached to -NH₂)150 - 160
Aromatic Carbons120 - 140

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₆N₂S), the expected molecular ion peak [M]⁺ would be at m/z 150.20.[1]

Conclusion

This technical guide has outlined the key theoretical, computational, and experimental considerations for the study of this compound. While a dedicated body of literature on the computational analysis of this specific molecule is emerging, the methodologies and workflows presented here, derived from studies on analogous systems, provide a solid foundation for future research. The provided experimental data and synthetic strategies offer practical guidance for the synthesis and characterization of this promising heterocyclic compound. Further investigations, both computational and experimental, are warranted to fully unlock the potential of this compound and its derivatives in various scientific and industrial applications.

References

Tautomerism and Isomerism in 1,2-Benzisothiazol-3-amine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of tautomerism and isomerism in 1,2-benzisothiazol-3-amine derivatives, a class of heterocyclic compounds with significant biological activity. The guide focuses on the prevalent amino-imino tautomerism, presenting both theoretical and experimental approaches to its study. While experimental quantitative data for this compound derivatives are not extensively available in the current literature, this guide leverages computational data from the closely related 2-aminobenzothiazole as a predictive model. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational chemistry are provided to facilitate further research in this area. Additionally, the biological implications of these structural variations are discussed, with a focus on the antimicrobial mechanism of action. Visual diagrams generated using Graphviz are included to illustrate key concepts, including tautomeric equilibria and a proposed mechanism of enzyme inhibition.

Introduction to Tautomerism and Isomerism in this compound Derivatives

Isomerism, the phenomenon where different compounds share the same molecular formula, is a fundamental concept in drug discovery and development. Tautomerism is a specific type of isomerism involving the migration of a proton, leading to a dynamic equilibrium between two or more interconvertible forms called tautomers. In the context of this compound derivatives, the most significant form of tautomerism is the amino-imino tautomerism.

The this compound core can exist in two primary tautomeric forms: the amino form (this compound) and the imino form (1,2-benzisothiazol-3(2H)-imine). The position of this equilibrium can be influenced by various factors, including the nature of substituents on the benzisothiazole ring system, the solvent, temperature, and pH. The different tautomers can exhibit distinct physicochemical properties, such as lipophilicity, pKa, and hydrogen bonding capabilities, which in turn can significantly impact their biological activity, metabolic stability, and pharmacokinetic profiles. Understanding and controlling this tautomeric equilibrium is therefore crucial for the rational design of novel therapeutics based on this scaffold.

Quantitative Analysis of Tautomeric Equilibrium

Direct experimental quantification of the tautomeric equilibrium for a wide range of this compound derivatives is not extensively documented. However, computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting the relative stabilities of tautomers and the position of the equilibrium.

The following tables summarize theoretical data for the amino-imino tautomerism of 2-aminobenzothiazole, a structurally analogous compound, which serves as a valuable model for understanding the tautomeric behavior of this compound derivatives.

Table 1: Calculated Thermodynamic Parameters for the Amino-Imino Tautomerism of 2-Aminobenzothiazole in the Aqueous Phase

ParameterValue
Reaction Enthalpy (ΔrH)14.8 kJ/mol
Gibbs Free Energy (ΔrG)9.8 kJ/mol
Equilibrium Constant (Keq1; amine -> imine)1.0 x 10⁻⁴
Equilibrium Constant (Keq2; imine -> amine)9.8 x 10³

Data sourced from a computational study on benzothiazole derivatives and should be considered as a predictive model for this compound derivatives.[1]

Table 2: Calculated Activation Energies for the Amino-Imino Tautomerism of 2-Aminobenzothiazole

DirectionActivation Energy (Ea)
Amine to Imine (Ea1)40.88 kJ/mol
Imine to Amine (Ea2)29.41 kJ/mol

Data sourced from a computational study on benzothiazole derivatives and should be considered as a predictive model for this compound derivatives.[1]

These computational results suggest that for the analogous 2-aminobenzothiazole system, the amino tautomer is thermodynamically more stable than the imino form in the aqueous phase, as indicated by the positive Gibbs free energy change for the forward reaction and the equilibrium constants.

Experimental and Computational Protocols

A combination of experimental and computational techniques is essential for a thorough investigation of tautomerism in this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying tautomeric equilibria in solution.[2] The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation and quantification of tautomers.

Protocol for Quantitative NMR (qNMR) Analysis:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the this compound derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) to a concentration of approximately 10-20 mg/mL.

    • The choice of solvent is critical as it can influence the tautomeric equilibrium. A range of solvents with varying polarities should be investigated.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Data Acquisition:

    • Acquire ¹H NMR spectra. Key signals to monitor include the N-H protons of the amino and imino forms, as well as aromatic protons, which will have distinct chemical shifts in each tautomer.

    • Acquire ¹³C NMR spectra. The chemical shift of the C3 carbon is particularly informative, showing a significant difference between the amino and imino forms.

    • For enhanced sensitivity and unambiguous assignment, 2D NMR experiments such as HSQC and HMBC can be employed.

  • Data Analysis:

    • Identify the distinct signals corresponding to each tautomer.

    • Integrate the well-resolved signals of each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution.

    • The equilibrium constant (Keq) can be calculated from the ratio of the tautomers.

    • Variable temperature (VT) NMR studies can provide information on the thermodynamics of the tautomeric equilibrium.

X-ray Crystallography

X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state.

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth:

    • Grow single crystals of the this compound derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents should be screened.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the diffraction data.

    • The positions of the hydrogen atoms, particularly the one involved in the tautomerism, should be carefully determined from the electron density map or refined with appropriate constraints.

  • Data Analysis:

    • The final refined structure will unambiguously show the tautomeric form present in the crystal lattice.

    • Analyze bond lengths and angles to further characterize the tautomeric form. For example, the C3-N bond length will differ between the amino (single bond character) and imino (double bond character) forms.

Computational Chemistry

Computational methods, particularly DFT, are invaluable for predicting the relative stabilities of tautomers and for complementing experimental data.

Protocol for DFT Calculations:

  • Software:

    • Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Methodology:

    • Model Building: Construct the 3D structures of the amino and imino tautomers of the this compound derivative of interest.

    • Geometry Optimization and Frequency Calculation: Perform geometry optimizations for all tautomers in the gas phase and in solution using a continuum solvation model (e.g., PCM, SMD). A common level of theory for such calculations is B3LYP with a 6-311++G(d,p) basis set.[3]

    • Frequency calculations should be performed to confirm that the optimized structures are true minima (no imaginary frequencies).

    • Energy Calculation: From the optimized geometries, calculate the electronic energies, enthalpies, and Gibbs free energies of each tautomer.

    • Data Analysis:

      • Calculate the difference in Gibbs free energy (ΔG) between the tautomers: ΔG = G(imino) - G(amino).

      • The equilibrium constant (Keq) can then be calculated using the equation: Keq = exp(-ΔG/RT), where R is the gas constant and T is the temperature.

Biological Relevance and Signaling Pathways

1,2-Benzisothiazole derivatives are known to exhibit a broad range of biological activities, including antimicrobial, antifungal, and anticancer properties.[4] The specific tautomeric form of a this compound derivative can significantly influence its biological activity by altering its ability to interact with molecular targets.

The antimicrobial action of isothiazolinones, a class of compounds that includes 1,2-benzisothiazol-3-one derivatives, is generally attributed to their ability to inhibit essential enzymes within microbial cells.[3][5] The proposed mechanism involves the electrophilic sulfur atom of the isothiazolinone ring reacting with nucleophilic residues, particularly the thiol groups of cysteine residues in enzymes.[6] This covalent modification leads to the inactivation of the enzyme and disruption of vital metabolic pathways, ultimately resulting in microbial cell death.

While a specific signaling pathway for this compound derivatives is not well-defined in the literature, the general mechanism of action of related isothiazolinones provides a basis for a proposed model of enzyme inhibition.

Visualizations

The following diagrams, generated using the DOT language, illustrate the tautomeric equilibrium and a proposed mechanism of action.

Tautomeric equilibrium of this compound.

Enzyme_Inhibition 1,2-Benzisothiazol-3-amine_Derivative 1,2-Benzisothiazol-3-amine_Derivative Inactive_Enzyme Inactive Enzyme (Disulfide Adduct) 1,2-Benzisothiazol-3-amine_Derivative->Inactive_Enzyme Covalent Modification Active_Enzyme Active Enzyme (with Thiol Group) Active_Enzyme->Inactive_Enzyme Inhibition

Proposed inhibition of a thiol-containing enzyme.

Conclusion

The tautomerism and isomerism of this compound derivatives are critical aspects that influence their chemical properties and biological activity. While the amino tautomer is predicted to be the more stable form based on computational studies of analogous systems, the tautomeric equilibrium is dynamic and can be influenced by substituents and the surrounding environment. A multi-faceted approach combining NMR spectroscopy, X-ray crystallography, and computational chemistry is essential for a comprehensive understanding of these structural phenomena. Further research is needed to experimentally quantify the tautomeric equilibria of a broader range of this compound derivatives and to elucidate the specific signaling pathways through which they exert their biological effects. The protocols and data presented in this guide provide a solid foundation for advancing the study and application of this important class of compounds in drug discovery and development.

References

Quantum Chemical Calculations for 1,2-Benzisothiazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Benzisothiazol-3-amine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antimicrobial and anticancer properties. Understanding the electronic structure, molecular geometry, and reactivity of these compounds at a quantum mechanical level is crucial for the rational design of novel therapeutic agents and functional materials. This technical guide provides an in-depth overview of the quantum chemical calculations performed on this compound and its closely related derivatives, summarizing key findings and outlining the computational methodologies.

Computational Methodology

The quantum chemical calculations summarized herein are predominantly based on Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost for molecules of this size.

Experimental Protocols

Software: The calculations are typically performed using the Gaussian suite of programs.

Method: The most commonly employed method is DFT using the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional. This functional is known to provide reliable results for a wide range of organic molecules.

Basis Set: The 6-311+G(d,p) basis set is frequently used for these types of calculations. This basis set provides a good description of the electron distribution, including polarization and diffuse functions, which are important for accurately modeling the electronic properties of heteroatomic systems.

Geometry Optimization: The molecular geometry of the compounds is optimized in the gas phase. This process involves finding the minimum energy conformation of the molecule, which corresponds to the most stable three-dimensional structure. Frequency calculations are then performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

Analysis: Following geometry optimization, a range of molecular properties are calculated, including:

  • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the electronic transitions and reactivity of the molecule.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study the intramolecular interactions, charge delocalization, and hyperconjugative interactions within the molecule.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecular surface, indicating the regions that are susceptible to electrophilic and nucleophilic attack.

  • Vibrational Frequencies: Theoretical FT-IR and Raman spectra are calculated to aid in the assignment of experimental vibrational spectra.

Data Presentation

The following tables summarize key quantitative data obtained from quantum chemical calculations on derivatives of this compound. It is important to note that these values are for the specified derivatives and should be considered as approximations for the parent compound.

Table 1: Optimized Geometrical Parameters for a Representative Benzothiazole Derivative

Data for a representative substituted benzothiazole derivative, as comprehensive data for the parent this compound is not available.

ParameterBond/AngleValue (Å/°)
Bond LengthC-S1.76
C=N1.31
C-N1.39
C-C (aromatic)1.39 - 1.41
Bond AngleC-S-C91.5
S-C-N115.2
C-N-C110.8
Table 2: Frontier Molecular Orbital (FMO) Energies and Related Properties of this compound Derivatives

Data obtained from a study on bioactive compounds including a TBDMS derivative of this compound.[1]

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
This compound, TBDMS derivative---
Butanol Fraction Compound 1 (BF1)--6.746
Butanol Fraction Compound 2 (BF2)--7.215
Dichloromethane Compound 1 (DF1)--0.446
Dichloromethane Compound 2 (DF2)--0.940

Note: Lower energy gaps suggest higher reactivity.[1]

Mandatory Visualization

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering.

Conceptual Workflow for Quantum Chemical Calculations

workflow start Define Molecular Structure method Select Computational Method (e.g., DFT/B3LYP/6-311+G(d,p)) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc validation Verify Minimum Energy (No Imaginary Frequencies) freq_calc->validation properties Calculate Molecular Properties validation->properties homo_lumo HOMO-LUMO Analysis properties->homo_lumo nbo NBO Analysis properties->nbo mep MEP Analysis properties->mep vib_spectra Vibrational Spectra properties->vib_spectra analysis Data Analysis and Interpretation homo_lumo->analysis nbo->analysis mep->analysis vib_spectra->analysis end Conclusion analysis->end

Caption: A typical workflow for performing quantum chemical calculations.

Logical Relationship of Molecular Properties

relationships structure Molecular Structure electronic Electronic Properties structure->electronic determines reactivity Chemical Reactivity electronic->reactivity governs spectra Spectroscopic Properties electronic->spectra predicts biological Biological Activity reactivity->biological influences spectra->structure characterizes

Caption: Interrelationship between molecular properties derived from calculations.

Conclusion

Quantum chemical calculations provide invaluable insights into the fundamental properties of this compound and its derivatives. While a dedicated, comprehensive computational study on the parent molecule is yet to be published, the analysis of its derivatives offers a strong foundation for understanding its electronic structure, reactivity, and spectroscopic signatures. The methodologies and representative data presented in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug design, and materials science, facilitating the development of novel compounds with tailored properties. Future computational studies focusing specifically on this compound are warranted to further refine our understanding of this versatile heterocyclic scaffold.

References

An In-depth Technical Guide on the Safety and Toxicity Profile of 1,2-Benzisothiazol-3-amine and its Analogue 1,2-Benzisothiazolin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a detailed overview of the safety and toxicity of 1,2-Benzisothiazol-3-amine and the closely related compound 1,2-Benzisothiazolin-3-one. It is intended for researchers, scientists, and drug development professionals. The information compiled herein is for informational purposes only and should not be used for diagnostic or therapeutic purposes.

This compound (CAS: 23031-78-9)

There is a significant lack of comprehensive, publicly available toxicological data for this compound. The available information is primarily limited to its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Hazard Classification

According to aggregated information from notifications to the ECHA C&L Inventory, this compound is classified with the following hazards[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].

  • Skin Irritation (Category 2): Causes skin irritation[1].

  • Eye Irritation (Category 2): Causes serious eye irritation[1].

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation[1].

Due to the scarcity of detailed studies, quantitative toxicity data, such as LD50 values, and information on chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity for this compound are not available in the public domain. Furthermore, no information was found regarding the signaling pathways or specific mechanisms of its toxicity.

1,2-Benzisothiazolin-3-one (BIT) (CAS: 2634-33-5): A Widely Studied Analogue

In contrast to its amine analogue, 1,2-Benzisothiazolin-3-one (BIT) is a well-studied biocide and preservative. The following sections provide an in-depth overview of its safety and toxicity profile, which may serve as a useful reference for researchers investigating related compounds.

Acute Toxicity

BIT exhibits moderate acute toxicity via the oral route and low toxicity via the dermal route.

Endpoint Species Route Value Reference
LD50RatOral1020 mg/kg--INVALID-LINK--
LD50MouseOral1150 mg/kg--INVALID-LINK--
LD50RatDermal>2000 mg/kg--INVALID-LINK--
Irritation and Sensitization

BIT is a known irritant and a potent skin sensitizer.

Endpoint Species/Test Result Reference
Skin IrritationRabbitIrritant--INVALID-LINK--
Eye IrritationRabbitSevere Irritant / Corrosive--INVALID-LINK--
Skin SensitizationHuman / Animal studiesPotent Sensitizer--INVALID-LINK--
Repeated Dose Toxicity

Subchronic oral toxicity studies have identified systemic effects following repeated administration of BIT.

Endpoint Species Duration Effects Observed Reference
NOAELRat28-day Dermal12 mg/kg/day (no systemic effects)--INVALID-LINK--
Subchronic Oral ToxicityRat-Decreased body weight, forestomach hyperplasia--INVALID-LINK--
Subchronic Oral ToxicityDog-Alterations in blood chemistry, increased liver weight--INVALID-LINK--
Genotoxicity and Carcinogenicity

Based on the available data, BIT is not considered to be genotoxic or carcinogenic.

Endpoint Test System Result Reference
GenotoxicityAmes test, micronucleus test, mouse lymphoma test, UDS testNegative--INVALID-LINK--
Carcinogenicity-No usable studies to date--INVALID-LINK--
Reproductive and Developmental Toxicity

Developmental effects have been observed only at doses that also caused maternal toxicity.

Endpoint Species Result Reference
TeratogenicityRatNot teratogenic at non-maternally toxic doses--INVALID-LINK--
Developmental ToxicityRatSkeletal abnormalities at maternally toxic doses--INVALID-LINK--
Experimental Protocols

This protocol is a standardized method for determining the acute oral toxicity of a substance.

G cluster_protocol Acute Oral Toxicity (OECD 425) start Start: Dose single animal observe Observe for 48h (Toxicity/Survival) start->observe outcome Outcome? observe->outcome increase_dose Increase dose for next animal outcome->increase_dose Survived decrease_dose Decrease dose for next animal outcome->decrease_dose Died stop Stop: LD50 calculation outcome->stop Stopping criteria met increase_dose->observe decrease_dose->observe

Acute Oral Toxicity Testing Workflow.

Methodology:

  • Animal Selection: Healthy, young adult rats of a single sex are used.

  • Housing and Fasting: Animals are housed individually and fasted overnight before dosing.

  • Dosing: A single animal is dosed with the test substance at a specific starting dose level.

  • Observation: The animal is observed for signs of toxicity and mortality over a period of at least 48 hours.

  • Dose Adjustment: If the animal survives, the dose for the next animal is increased by a specific factor. If the animal dies, the dose is decreased.

  • Termination: The procedure is stopped when one of the stopping criteria is met (e.g., a number of reversals in outcome have occurred). The LD50 is then calculated using maximum likelihood methods.

The LLNA is an in vivo method to assess the skin sensitization potential of a substance.

G cluster_llna Local Lymph Node Assay (LLNA) start Start: Apply test substance to mouse ear (3 days) radiolabel Inject radiolabeled thymidine start->radiolabel sacrifice Sacrifice animals and excise auricular lymph nodes radiolabel->sacrifice measure Measure lymphocyte proliferation (radioactivity) sacrifice->measure calculate Calculate Stimulation Index (SI) measure->calculate result Result: SI ≥ 3 indicates sensitization calculate->result G cluster_moa Proposed Mechanism of BIT Toxicity bit 1,2-Benzisothiazolin-3-one (BIT) thiol Cellular Thiol Groups (e.g., in enzymes, glutathione) bit->thiol Reacts with inhibition Inhibition of Thiol-Dependent Enzymes thiol->inhibition transport Inhibition of Active Transport inhibition->transport oxidation Inhibition of Glucose Oxidation inhibition->oxidation disruption Disruption of Cellular Respiration & Energy Generation transport->disruption oxidation->disruption

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Medicinal Chemistry of 1,2-Benzisothiazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological activities, and experimental protocols for 1,2-benzisothiazol-3-amine derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The document details synthetic routes, quantitative biological data, and step-by-step experimental procedures for their evaluation as antifungal and apoptosis-inducing agents.

Introduction

The 1,2-benzisothiazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The 3-amino substituted derivatives, in particular, have garnered interest as potent antifungal agents and inhibitors of key cellular processes like apoptosis. This document outlines key synthetic strategies and methodologies for evaluating their therapeutic potential.

Synthetic Routes

The synthesis of this compound derivatives can be achieved through several pathways. A common and effective method involves the reaction of bis(2-cyanophenyl) disulfide with an appropriate amine. This one-step process provides a direct route to N-substituted 3-amino-1,2-benzisothiazole derivatives.[1] An alternative approach involves the reaction of 2,2'-dithiobenzonitriles with metal amides of secondary amines, followed by oxidation to yield the desired 3-amino-1,2-benzisothiazoles.

G start Bis(2-cyanophenyl) Disulfide intermediate Sulfenamide & Benzamidine Intermediates start->intermediate Amine (e.g., Piperazine) 120-140°C amine Primary or Secondary Amine (e.g., Piperazine) product 3-Amino-1,2-benzisothiazole Derivative intermediate->product Ring Closure

Medicinal Chemistry Applications

This compound derivatives have shown promise in two key areas of medicinal chemistry: as antifungal agents and as modulators of apoptosis through caspase inhibition.

Antifungal Activity

Certain amino acid-derived 1,2-benzisothiazolinones have demonstrated significant antifungal activity against a range of pathogenic fungi, including Candida spp., Cryptococcus neoformans, and Aspergillus fumigatus. These compounds are effective against strains resistant to existing antifungal drugs.

Proposed Mechanism of Antifungal Action: The antifungal mechanism of these derivatives is believed to involve the targeting of mitochondrial respiratory pathways. This disruption leads to an increase in reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential, ultimately causing fungal cell death.[2]

G compound This compound Derivative mitochondria Fungal Mitochondria compound->mitochondria Targets respiration Inhibition of Respiratory Pathway mitochondria->respiration ros Increased ROS (Reactive Oxygen Species) respiration->ros membrane_potential Decreased Mitochondrial Membrane Potential respiration->membrane_potential cell_death Fungal Cell Death ros->cell_death membrane_potential->cell_death

Caspase-3 Inhibition and Apoptosis Induction

Derivatives of the parent scaffold, 1,2-benzisothiazol-3-one, have been identified as potent inhibitors of caspase-3, a key executioner enzyme in the apoptosis cascade.[3] Some analogues exhibit inhibitory concentrations (IC50) in the nanomolar range.[3] By inhibiting caspase-3, these compounds can modulate programmed cell death, which has therapeutic implications in diseases with dysregulated apoptosis.

Caspase-3 Signaling Pathway: Caspase-3 is a critical downstream effector in the apoptotic pathway. It is activated by initiator caspases (e.g., caspase-9) and proceeds to cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Small molecule inhibitors can block the active site of caspase-3, preventing substrate cleavage and halting the apoptotic process.

G apoptotic_stimulus Apoptotic Stimulus procaspase9 Procaspase-9 apoptotic_stimulus->procaspase9 caspase9 Active Caspase-9 procaspase9->caspase9 Activation procaspase3 Procaspase-3 caspase9->procaspase3 caspase3 Active Caspase-3 procaspase3->caspase3 Cleavage substrates Cellular Substrates caspase3->substrates Cleavage inhibitor 1,2-Benzisothiazol-3-one Derivative (Inhibitor) inhibitor->caspase3 Inhibition apoptosis Apoptosis substrates->apoptosis

Quantitative Biological Data

The following tables summarize the reported biological activities of selected this compound and related derivatives.

Table 1: Antifungal Activity of Amino Acid-Derived 1,2-Benzisothiazolinones

CompoundC. albicans MIC₅₀ (µg/mL)A. fumigatus MIC₅₀ (µg/mL)C. neoformans MIC₅₀ (µg/mL)
DFD-VI-150.8 - 3.2>12.50.8 - 1.6
BD-I-1860.8 - 3.2>12.50.8 - 1.6
DFD-V-491.6 - 6.43.21.6 - 3.2
DFD-V-663.2 - 12.5>12.51.6 - 3.2

Data extracted from a study on amino acid-derived 1,2-benzisothiazolinone derivatives.

Table 2: Caspase-3 Inhibitory Activity of 1,2-Benzisothiazol-3-one Derivatives

CompoundCaspase-3 IC₅₀ (nM)
6b 150
6r 50
6s 30
6w 20

Data represents a selection of potent analogues from a high-throughput screening study.[3]

Experimental Protocols

G synthesis {Synthesis of Derivatives | Reaction of bis(2-cyanophenyl) disulfide with amine. - Heating at 120-140°C. - Purification by crystallization. } screening {Antimicrobial Screening | - Agar well diffusion for primary screening. - Broth microdilution for MIC determination. } synthesis->screening caspase_assay {Caspase-3 Inhibition Assay | - Recombinant human caspase-3. - Fluorogenic substrate. - Measurement of fluorescence. } synthesis->caspase_assay

Protocol 1: Synthesis of 3-(1-Piperazinyl)-1,2-benzisothiazole

This protocol describes a one-step synthesis of a representative 3-amino-1,2-benzisothiazole derivative.[1]

Materials:

  • Bis(2-cyanophenyl) disulfide

  • Piperazine (excess)

  • Dimethyl sulfoxide (DMSO)

  • 2-Propanol

  • Reaction vessel equipped with a stirrer and condenser

Procedure:

  • Combine bis(2-cyanophenyl) disulfide, excess piperazine, a small amount of DMSO, and 2-propanol in a reaction vessel.

  • Heat the reaction mixture to 120-140 °C with stirring.

  • Maintain the reaction at this temperature for 3-24 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the product by crystallization. The crude product can be purified by recrystallization from an appropriate solvent to yield 3-(1-piperazinyl)-1,2-benzisothiazole.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against fungal pathogens.

Materials:

  • Synthesized this compound derivatives

  • Fungal strains (e.g., Candida albicans)

  • RPMI-1640 medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Dispense 100 µL of RPMI-1640 medium into each well of a 96-well plate.

  • Add 100 µL of the stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Prepare a standardized fungal inoculum (e.g., 0.5 McFarland standard).

  • Add 100 µL of the diluted fungal suspension to each well.

  • Include a positive control (medium and inoculum) and a negative control (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Protocol 3: Caspase-3 Inhibition Assay

This protocol describes an in vitro assay to determine the inhibitory activity of the synthesized compounds against human caspase-3.

Materials:

  • Synthesized 1,2-benzisothiazol-3-one derivatives

  • Recombinant human caspase-3

  • Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Assay buffer (e.g., HEPES buffer containing DTT and EDTA)

  • 96-well black microtiter plates

  • Fluorometer

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the test compound dilutions, recombinant caspase-3, and assay buffer.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes).

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Calculate the rate of substrate cleavage for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

References

Application Notes and Protocols: 1,2-Benzisothiazol-3-amine as a Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisothiazole nucleus is recognized as a "privileged" scaffold in medicinal chemistry. This heterocyclic system, featuring a fused benzene and isothiazole ring, demonstrates the ability to bind to a diverse array of biological targets, leading to a broad spectrum of pharmacological activities. Derivatives of 1,2-benzisothiazol-3-amine have shown significant potential in various therapeutic areas, including infectious diseases, apoptosis-related disorders, and virology.

These application notes provide an overview of the utility of the this compound scaffold, alongside detailed protocols for the synthesis of its derivatives and their evaluation in key biological assays.

Therapeutic Applications

The versatility of the 1,2-benzisothiazole scaffold has led to the development of compounds with a range of biological activities:

  • Antibacterial and Antifungal Agents: Derivatives of 1,2-benzisothiazole have demonstrated potent activity against a variety of microbial pathogens.[1][2][3] The mechanism of action is often attributed to the ability of the scaffold to interact with essential microbial enzymes or cellular structures.

  • Anticancer Activity via Caspase-3 Inhibition: Certain 1,2-benzisothiazol-3-one derivatives have been identified as potent inhibitors of caspase-3, a key executioner enzyme in the apoptotic pathway.[4][5][6] Dysregulation of apoptosis is a hallmark of cancer, making caspase-3 an attractive therapeutic target.

  • Antiviral Activity: The scaffold has been successfully employed in the discovery of bifunctional inhibitors of HIV-1 reverse transcriptase (RT), targeting both the DNA polymerase and RNase H activities of the enzyme.[7][8][9] This dual-inhibition mechanism presents a promising strategy for combating HIV-1.

  • Neuroprotective and Antipsychotic Potential: Piperazine derivatives of 1,2-benzisothiazole have been investigated for their potential as antipsychotic agents, demonstrating affinity for dopaminergic and serotonergic receptors.

Structure-Activity Relationships (SAR)

Systematic modification of the 1,2-benzisothiazole scaffold has provided valuable insights into the structural requirements for various biological activities:

  • Substitution at the N-2 position: The nature of the substituent at the N-2 position of the isothiazole ring significantly influences the biological activity. For instance, the introduction of N-alkoxybenzyl, N-aryl, and N-alkoxyphenyl groups has been shown to confer antibacterial activity against Gram-positive bacteria.

  • Functionalization at the C-3 position: Modifications at the C-3 position can dramatically alter the compound's properties. For example, 1,2-benzisothiazolin-3-ones, which feature a ketone at this position, are among the most active derivatives, exhibiting potent and broad-spectrum antibacterial and antifungal activity.

  • Aromatic ring substitution: Substitution on the benzene ring can modulate the pharmacokinetic and pharmacodynamic properties of the derivatives.

Quantitative Data Summary

The following tables summarize the biological activities of representative 1,2-benzisothiazole derivatives from various studies.

Table 1: Antibacterial Activity of 1,2-Benzisothiazole Derivatives

Compound IDSubstituent(s)Target OrganismMIC (µg/mL)Reference
1lHydrazone derivativeBacillus subtilisNot specified, but noted as highly effective[1]
8aNitro-substituted phenyl at C-2Pseudomonas aeruginosa90-180[10]
8bMethoxy-substituted phenyl at C-2Pseudomonas aeruginosa90-180[10]
25aAryl derivativeEnterococcus faecalis~1 µM[10]
25bAryl derivativeKlebsiella pneumoniae1.04 µM[10]
8t5,6-difluorosubstitutedGram-positive pathogensPotent inhibitor[11]

Table 2: Caspase-3 Inhibitory Activity of 1,2-Benzisothiazol-3-one Derivatives

Compound IDSubstituent(s)IC50 (nM)Reference
6bNot specifiedNanomolar range[4][5]
6rNot specifiedNanomolar range[4][5]
6sNot specifiedNanomolar range[4][5]
6wNot specifiedNanomolar range[4][5]

Table 3: HIV-1 Reverse Transcriptase Inhibitory Activity of Benzisothiazolone Derivatives

Compound IDActivityIC50 (µM)EC50 (µM)Reference
1 RNase H Inhibition0.16 ± 0.031.68 ± 0.94[7][8][9]
DNA Polymerase Inhibition5.97 ± 3.10[7][8][9]
2 RNase H Inhibition0.13 ± 0.042.68 ± 0.54[7][8][9]
DNA Polymerase Inhibition2.64 ± 1.85[7][8][9]
3 RNase H Inhibition>10>10[7][8][9]
DNA Polymerase Inhibition>10[7][8][9]
4 RNase H Inhibition0.81 ± 0.224.39 ± 0.87[7][8][9]
DNA Polymerase Inhibition1.13 ± 0.28[7][8][9]

Experimental Protocols

Synthesis of N-Substituted 1,2-Benzisothiazol-3(2H)-ones

This protocol describes a general method for the synthesis of N-substituted 1,2-benzisothiazol-3(2H)-ones starting from 2-mercaptobenzamides, which can be prepared from the corresponding anilines.

Protocol 1: Synthesis of N-Substituted 1,2-Benzisothiazol-3(2H)-ones

Materials:

  • Substituted 2-mercaptobenzamide

  • N-Chlorosuccinimide (NCS) or Selectfluor

  • Appropriate solvent (e.g., Dichloromethane, Acetonitrile)

  • Stirring apparatus

  • Standard glassware for organic synthesis

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve the substituted 2-mercaptobenzamide (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Chlorosuccinimide (NCS) (1.1 equivalents) portion-wise to the stirred solution. For the synthesis of the corresponding 1-oxides, an excess of NCS or Selectfluor can be used.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-substituted 1,2-benzisothiazol-3(2H)-one.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2-mercaptobenzamide 2-mercaptobenzamide Reaction_Vessel Reaction in Solvent (e.g., DCM) 0 °C to RT, 2-4h 2-mercaptobenzamide->Reaction_Vessel NCS N-Chlorosuccinimide (NCS) NCS->Reaction_Vessel Quenching Quench with Na2S2O3 (aq) Reaction_Vessel->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product N-Substituted 1,2-Benzisothiazol-3(2H)-one Purification->Final_Product

Caption: General workflow for the synthesis of N-substituted 1,2-benzisothiazol-3(2H)-ones.

Biological Evaluation Protocols

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of the synthesized compounds against bacterial strains, following general guidelines.[12][13][14]

Materials:

  • Synthesized 1,2-benzisothiazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Preparation of Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of each test compound in DMSO. Perform serial two-fold dilutions of the compounds in CAMHB in the 96-well plates to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the test compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

MIC_Assay_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate wells with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Compound_Dilution Serial Dilution of Compounds in 96-well plate Compound_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Determine MIC (Visual or OD600) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol 3: Caspase-3 Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of the synthesized compounds against human caspase-3.[15][16]

Materials:

  • Synthesized 1,2-benzisothiazole derivatives

  • Recombinant human caspase-3

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA)

  • Assay buffer (e.g., HEPES buffer containing DTT and EDTA)

  • 96-well microtiter plates

  • Microplate reader capable of measuring absorbance at 405 nm

  • Positive control inhibitor (e.g., Ac-DEVD-CHO)

Procedure:

  • Assay Preparation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and recombinant human caspase-3.

  • Pre-incubation: Pre-incubate the plate at 37 °C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the caspase-3 substrate (Ac-DEVD-pNA) to each well.

  • Incubation: Incubate the plate at 37 °C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline (pNA) released by the enzymatic cleavage of the substrate.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme and substrate without inhibitor). Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Caspase3_Assay_Signaling Caspase3 Caspase-3 (Active Enzyme) Product p-Nitroaniline (pNA) (Colored Product) Caspase3->Product Cleavage Substrate Ac-DEVD-pNA (Substrate) Substrate->Caspase3 Inhibitor 1,2-Benzisothiazole Derivative (Inhibitor) Inhibitor->Caspase3 Inhibition

References

Application Notes and Protocols for the Synthesis of N-Substituted 1,2-Benzisothiazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of N-substituted 1,2-benzisothiazol-3-amine derivatives, a class of compounds of significant interest in medicinal chemistry. The protocols cover N-alkylation and N-arylation reactions, providing a comprehensive guide for the preparation of a variety of substituted analogues.

Introduction

N-substituted this compound and its derivatives are important heterocyclic compounds that have garnered attention in drug discovery due to their diverse biological activities. The substitution at the nitrogen atom allows for the modulation of their physicochemical properties and biological targets. This document outlines two primary strategies for the synthesis of these compounds: N-alkylation and N-arylation, with a focus on the more synthetically accessible and stable 1,2-benzisothiazolin-3-one analogue as a key intermediate or target molecule.

I. Synthesis of N-Alkyl-1,2-benzisothiazolin-3-ones

A common and effective method for the synthesis of N-alkylated 1,2-benzisothiazolin-3-ones is the reaction of the corresponding 1,2-benzisothiazolin-3-one with an alkylating agent in the presence of a base. The use of the lithium salt of 1,2-benzisothiazolin-3-one has been shown to provide good yields and selectivity for N-alkylation over O-alkylation.[1]

Experimental Protocol: N-Alkylation using an Alkyl Halide and Base

This protocol describes the general procedure for the N-alkylation of 1,2-benzisothiazolin-3-one.

Materials:

  • 1,2-Benzisothiazolin-3-one

  • Alkyl halide (e.g., 1-bromobutane, dimethyl sulfate)

  • Base (e.g., Potassium carbonate, Sodium hydride, Lithium salt of 1,2-benzisothiazolin-3-one)

  • Anhydrous solvent (e.g., Acetonitrile, Dimethylformamide (DMF), Acetone)

  • Magnesium sulfate

  • Water

  • Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

  • To a stirred suspension of 1,2-benzisothiazolin-3-one and the base in an anhydrous solvent, add the alkyl halide dropwise at room temperature.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 85°C) for the specified time (5 to 24 hours).[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous phase with an organic solvent.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation to yield the N-alkyl-1,2-benzisothiazolin-3-one.

Data Summary: N-Alkylation of 1,2-Benzisothiazolin-3-one
EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)N/O RatioReference
11-BromobutaneK₂CO₃Acetonitrile50239645:55[1]
21-BromobutaneNaHDMF8557656:44[1]
31-BromobutaneLi-saltDMFRT then 6018 then 2>94 (conversion)-[1]
4Dimethyl sulfateLi-saltAcetoneRT248592.8:7.2[1]

II. Synthesis of N-Aryl-1,2-benzisothiazol-3-amines

The introduction of an aryl substituent on the nitrogen atom is typically achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation. These methods allow for the formation of a C-N bond between the this compound scaffold and an aryl halide.

A. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is highly effective for the N-arylation of a wide range of amines with aryl halides or triflates.

This protocol provides a general procedure that can be adapted for the N-arylation of this compound.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, BrettPhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Potassium carbonate)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Celite®

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the this compound, aryl halide, palladium catalyst, phosphine ligand, and base.

  • Add the anhydrous solvent via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at the appropriate temperature (typically 80-110°C).

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® and wash the pad with the organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the N-aryl-1,2-benzisothiazol-3-amine.

B. Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically requiring higher temperatures than the Buchwald-Hartwig reaction. Modern protocols often utilize a copper(I) salt with a ligand to facilitate the reaction under milder conditions.

This protocol provides a general procedure for the copper-catalyzed N-arylation of this compound.

Materials:

  • This compound

  • Aryl halide (e.g., aryl iodide, aryl bromide)

  • Copper(I) catalyst (e.g., CuI)

  • Ligand (e.g., L-proline, 1,10-phenanthroline)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF, DMSO)

Procedure:

  • To a reaction vessel, add the this compound, aryl halide, copper(I) catalyst, ligand, and base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 100-150°C) with vigorous stirring for 24-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-aryl-1,2-benzisothiazol-3-amine.

III. Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the general workflows for the synthesis of N-substituted this compound derivatives.

N_Alkylation cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 1,2-Benzisothiazolin-3-one 1,2-Benzisothiazolin-3-one ReactionVessel Reaction in Anhydrous Solvent 1,2-Benzisothiazolin-3-one->ReactionVessel Alkyl Halide Alkyl Halide Alkyl Halide->ReactionVessel Base Base Base->ReactionVessel N-Alkyl-1,2-benzisothiazolin-3-one N-Alkyl-1,2-benzisothiazolin-3-one ReactionVessel->N-Alkyl-1,2-benzisothiazolin-3-one Workup & Purification

Caption: General workflow for N-alkylation.

Buchwald_Hartwig cluster_start Starting Materials cluster_catalyst Catalytic System cluster_reaction Reaction cluster_product Product This compound This compound ReactionVessel Reaction in Anhydrous Solvent This compound->ReactionVessel Aryl Halide Aryl Halide Aryl Halide->ReactionVessel Pd_Catalyst Palladium Catalyst Pd_Catalyst->ReactionVessel Ligand Phosphine Ligand Ligand->ReactionVessel Base Base Base->ReactionVessel N-Aryl-1,2-benzisothiazol-3-amine N-Aryl-1,2-benzisothiazol-3-amine ReactionVessel->N-Aryl-1,2-benzisothiazol-3-amine Workup & Purification

Caption: Buchwald-Hartwig N-arylation workflow.

Ullmann_Condensation cluster_start Starting Materials cluster_catalyst Catalytic System cluster_reaction Reaction cluster_product Product This compound This compound ReactionVessel Reaction in Anhydrous Solvent This compound->ReactionVessel Aryl Halide Aryl Halide Aryl Halide->ReactionVessel Cu_Catalyst Copper(I) Catalyst Cu_Catalyst->ReactionVessel Ligand Ligand (e.g., L-proline) Ligand->ReactionVessel Base Base Base->ReactionVessel N-Aryl-1,2-benzisothiazol-3-amine N-Aryl-1,2-benzisothiazol-3-amine ReactionVessel->N-Aryl-1,2-benzisothiazol-3-amine Workup & Purification

Caption: Ullmann condensation N-arylation workflow.

References

Application Notes and Protocols for 1,2-Benzisothiazol-3-amine in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1,2-benzisothiazol-3-amine and its derivatives in the discovery and development of novel antimicrobial agents. This document includes a summary of their antimicrobial activity, detailed experimental protocols for their synthesis and evaluation, and diagrams illustrating key processes in antimicrobial drug development.

Introduction

This compound and its derivatives represent a class of heterocyclic compounds that have garnered significant interest for their broad-spectrum antimicrobial properties. These compounds have shown efficacy against a variety of Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3][4][5] The core structure of 1,2-benzisothiazole is a versatile scaffold for chemical modification, allowing for the synthesis of a diverse library of compounds with a range of antimicrobial activities and potencies.

The primary mechanism of action for isothiazolinones, the class of compounds to which this compound belongs, involves the targeting of thiol-containing enzymes and proteins within microbial cells. The electrophilic sulfur atom in the isothiazolinone ring reacts with nucleophilic thiol groups, such as those in cysteine residues, leading to the formation of disulfide bonds. This covalent modification disrupts the function of essential enzymes involved in cellular respiration and energy generation, ultimately leading to microbial cell death.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The following table summarizes the MIC values for a selection of derivatives against various microorganisms.

Compound/DerivativeTarget MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
N-(1,2-benzisothiazol-3-yl)propenylamidineGram-positive bacteria25[1]
Yeasts3-12[1]
Moulds25[1]
N-arylalkanoic and N-aryloxyalkanoic acid derivativesGram-positive bacteriaPotencies 10-20 times higher than 1,2-benzisothiazolin-3-one[6]
N-(2-hydroxyethyl)-1,2-benzisothiazol-3(2H)-thione carbamic estersGram-positive bacteria1.25 - 10[7]
Dermatophytes0.7 - 12[7]

Experimental Protocols

Protocol 1: General Synthesis of 1,2-Benzisothiazol-3-one Derivatives

This protocol provides a general method for the synthesis of 1,2-benzisothiazol-3-one, a key precursor for many antimicrobial derivatives.

Materials:

  • o-chlorobenzonitrile

  • Anhydrous sodium sulfhydrate

  • Hydrochloric acid

  • Chlorine gas

  • Water

  • Sodium hydroxide

  • Activated carbon

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus

Procedure:

  • Synthesis of o-mercaptobenzonitrile:

    • React o-chlorobenzonitrile with anhydrous sodium sulfhydrate in a suitable solvent.

    • Acidify the reaction mixture with hydrochloric acid to a pH of 2-3 to precipitate o-mercaptobenzonitrile.

    • Filter and wash the precipitate.

  • Cyclization to 1,2-benzisothiazolin-3-one (crude):

    • Suspend the o-mercaptobenzonitrile in water.

    • Bubble chlorine gas through the suspension at a controlled temperature (e.g., 5-15°C) over several hours.

    • Heat the reaction mixture to induce crystallization of the crude 1,2-benzisothiazolin-3-one.

    • Cool the mixture and filter to collect the crude product.

  • Purification:

    • Dissolve the crude product in an aqueous alkali solution (e.g., sodium hydroxide) to a pH of 9-10.

    • Add activated carbon and stir to decolorize the solution.

    • Filter to remove the activated carbon.

    • Acidify the filtrate with hydrochloric acid to precipitate the purified 1,2-benzisothiazolin-3-one.

    • Filter, wash with water, and dry the final product.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol details the broth microdilution method for determining the MIC of this compound derivatives against bacteria.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Test compound stock solution (e.g., in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth and DMSO)

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each test row.

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing, and repeating this process across the row. Discard 100 µL from the last well.

  • Inoculation:

    • Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Add 100 µL of the diluted inoculum to each well (except for the sterility control wells).

  • Controls:

    • Positive Control: A row with a known antibiotic instead of the test compound.

    • Negative Control (Growth Control): A well containing MHB and inoculum but no test compound.

    • Sterility Control: A well containing only MHB.

  • Incubation:

    • Cover the microtiter plate and incubate at 37°C for 18-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by using a microplate reader to measure optical density.

Visualizations

The following diagrams illustrate key concepts in the development of antimicrobial agents based on this compound.

antimicrobial_drug_development_workflow cluster_discovery Discovery & Synthesis cluster_screening Screening & Evaluation cluster_optimization Lead Optimization synthesis Synthesis of This compound Derivatives purification Purification & Characterization synthesis->purification library Compound Library purification->library primary_screening Primary Antimicrobial Screening (e.g., Agar Diffusion) library->primary_screening mic_determination MIC Determination (Broth Microdilution) primary_screening->mic_determination toxicity Cytotoxicity Assays mic_determination->toxicity lead_id Lead Compound Identification toxicity->lead_id sar Structure-Activity Relationship (SAR) Studies lead_id->sar admet ADMET Profiling sar->admet optimized_lead Optimized Lead admet->optimized_lead

Caption: Workflow for Antimicrobial Drug Discovery.

mechanism_of_action cluster_enzyme Thiol-containing Enzyme BIT 1,2-Benzisothiazolin-3-one (BIT) enzyme_active Active Enzyme (with -SH group) BIT->enzyme_active Reacts with Thiol Group microbial_cell Microbial Cell enzyme_inactive Inactive Enzyme (Disulfide Bond) enzyme_active->enzyme_inactive Inactivation cell_death Cell Death enzyme_inactive->cell_death Leads to

Caption: Mechanism of Action of 1,2-Benzisothiazolin-3-one.

References

Application of 1,2-Benzisothiazol-3-amine Derivatives in Central Nervous System Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 1,2-benzisothiazol-3-amine represent a promising scaffold in the development of novel therapeutics for a range of Central Nervous System (CNS) disorders. Notably, compounds incorporating the 1,2-benzisothiazole nucleus have been extensively investigated for their potential as atypical antipsychotic agents. This is primarily attributed to their ability to modulate key neurotransmitter systems implicated in the pathophysiology of psychosis, particularly the dopaminergic and serotonergic pathways.

The core structure of this compound offers a versatile platform for chemical modification, allowing for the fine-tuning of pharmacological activity and pharmacokinetic properties. A significant class of these derivatives, the 1-(1,2-benzisothiazol-3-yl)piperazines, has emerged as a focal point of research, demonstrating a desirable balance of dopamine D2 and serotonin 5-HT2A receptor antagonism—a hallmark of atypical antipsychotic efficacy with a reduced propensity for extrapyramidal side effects.

This document provides a comprehensive overview of the application of this compound derivatives in CNS drug development, with a focus on their use as potential antipsychotic agents. It includes a summary of key quantitative data, detailed experimental protocols for seminal studies, and visualizations of relevant pathways and workflows.

Data Presentation

The following tables summarize the in vitro receptor binding affinities and in vivo behavioral activities of key 1-(1,2-benzisothiazol-3-yl)piperazine derivatives.

Table 1: In Vitro Receptor Binding Affinities of 1-(1,2-Benzisothiazol-3-yl)piperazine Derivatives

CompoundDopamine D2 (IC50, nM)Serotonin 5-HT2A (IC50, nM)
BMY 13859-1 121.8
Haloperidol (Reference)1.534
Clozapine (Reference)1205.0

Data extracted from Yevich, J. P., et al. (1986). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry, 29(3), 359-369.

Table 2: In Vivo Behavioral Activity of BMY 13859-1

TestEndpointBMY 13859-1 (ED50, mg/kg, p.o.)Haloperidol (ED50, mg/kg, p.o.)
Conditioned Avoidance Response (Rat)Blockade of avoidance100.2
Amphetamine-Induced Stereotypy (Rat)Inhibition50.1

Data extracted from Yevich, J. P., et al. (1986). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry, 29(3), 359-369.

Experimental Protocols

Synthesis of 1-(1,2-Benzisothiazol-3-yl)piperazine

This protocol describes a general method for the synthesis of the core intermediate, 1-(1,2-benzisothiazol-3-yl)piperazine, which serves as a precursor for more complex derivatives.

Materials:

  • 3-Chloro-1,2-benzisothiazole

  • Piperazine (anhydrous)

  • Ethanol

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 3-chloro-1,2-benzisothiazole (1 mmol) in ethanol.

  • Add an excess of anhydrous piperazine (e.g., 5-10 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water to remove excess piperazine and any inorganic salts.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 1-(1,2-benzisothiazol-3-yl)piperazine.

In Vitro Receptor Binding Assays

These protocols are based on competitive radioligand binding assays to determine the affinity of test compounds for dopamine D2 and serotonin 5-HT2A receptors.

a) Dopamine D2 Receptor Binding Assay

Materials:

  • Rat striatal membranes (source of D2 receptors)

  • [³H]Spiperone (radioligand)

  • Test compounds (e.g., BMY 13859-1) and reference compounds (e.g., haloperidol)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂)

  • Butaclamol (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test and reference compounds in the incubation buffer.

  • In a reaction tube, add rat striatal membrane homogenate, a fixed concentration of [³H]spiperone (typically at or below its Kd value), and varying concentrations of the test compound or reference compound.

  • For determining non-specific binding, use a saturating concentration of butaclamol instead of the test compound.

  • Incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

  • Wash the filters rapidly with ice-cold incubation buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

b) Serotonin 5-HT2A Receptor Binding Assay

Materials:

  • Rat cortical membranes (source of 5-HT2A receptors)

  • [³H]Ketanserin (radioligand)

  • Test compounds and reference compounds (e.g., clozapine)

  • Incubation buffer (similar to the D2 assay buffer)

  • Serotonin or a specific 5-HT2A antagonist (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Follow a similar procedure as the D2 receptor binding assay, substituting rat cortical membranes for striatal membranes and [³H]ketanserin for [³H]spiperone.

  • Use a suitable displacing agent like serotonin or a specific 5-HT2A antagonist to determine non-specific binding.

  • Incubate, filter, and count the radioactivity as described above.

  • Calculate the IC50 values for the test compounds.

In Vivo Behavioral Assays

These protocols describe standard behavioral models used to assess the antipsychotic potential of drug candidates.

a) Conditioned Avoidance Response (CAR) in Rats

Apparatus:

  • A shuttle box with two compartments separated by a door or a barrier. The floor of both compartments is a grid that can deliver a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, is presented, followed by the unconditioned stimulus (US), the foot shock.

Procedure:

  • Training: Place a rat in one compartment of the shuttle box. Present the CS for a fixed duration (e.g., 10 seconds). If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial ends. If the rat fails to move, the US (a mild foot shock) is delivered through the grid floor, concurrently with the CS, until the rat escapes to the other compartment (escape response). Train the rats until they reach a stable criterion of avoidance responding (e.g., >80% avoidance in a session of 20 trials).

  • Testing: Administer the test compound (e.g., BMY 13859-1) or vehicle to the trained rats at various doses and pre-treatment times.

  • Place the rat in the shuttle box and conduct a test session identical to the training session.

  • Record the number of avoidance and escape responses.

  • A selective blockade of the conditioned avoidance response without affecting the escape response is indicative of potential antipsychotic activity.

  • Calculate the ED50 value, the dose at which the compound blocks the avoidance response in 50% of the animals.

b) Amphetamine-Induced Stereotypy in Rats

Procedure:

  • Administer the test compound or vehicle to rats.

  • After a specified pre-treatment time, administer a psychostimulant such as d-amphetamine (e.g., 5 mg/kg, s.c.) to induce stereotyped behaviors (e.g., repetitive sniffing, gnawing, licking).

  • Observe the rats individually for a set period (e.g., 60-120 minutes) after amphetamine administration.

  • Score the intensity of stereotyped behaviors at regular intervals using a standardized rating scale (e.g., a scale from 0 to 4, where 0 is no stereotypy and 4 is continuous, intense stereotypy).

  • Antagonism of amphetamine-induced stereotypy is indicative of dopamine receptor blockade and potential antipsychotic activity.

  • Calculate the ED50 value, the dose at which the compound inhibits the stereotyped behavior by 50%.

Mandatory Visualizations

G General Synthesis Workflow for 1-(1,2-Benzisothiazol-3-yl)piperazine Derivatives start 3-Chloro-1,2-benzisothiazole intermediate 1-(1,2-Benzisothiazol-3-yl)piperazine start->intermediate Nucleophilic Substitution piperazine Piperazine piperazine->intermediate final_product Substituted 1-(1,2-Benzisothiazol-3-yl)piperazine Derivative intermediate->final_product Alkylation or Acylation reagent Alkylating or Acylating Agent (e.g., R-X or R-COCl) reagent->final_product

Synthesis of this compound Derivatives

G Experimental Workflow for In Vitro Receptor Binding Assay prep Prepare Receptor Source (e.g., Rat Brain Membranes) incubation Incubation prep->incubation radioligand Radioligand (e.g., [3H]Spiperone) radioligand->incubation test_compound Test Compound (Varying Concentrations) test_compound->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 Determination) counting->analysis

In Vitro Receptor Binding Assay Workflow

G Signaling Pathway of Atypical Antipsychotics cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron D2_auto D2 Autoreceptor Dopamine Dopamine D2_auto->Dopamine ↓ Release D2_post D2 Receptor Adenylyl_Cyclase Adenylyl Cyclase D2_post->Adenylyl_Cyclase Inhibition HT2A 5-HT2A Receptor PLC Phospholipase C HT2A->PLC Activation IP3_DAG IP3 / DAG PLC->IP3_DAG Hydrolysis of PIP2 Ca_PKC ↑ Ca²⁺ / ↑ PKC IP3_DAG->Ca_PKC Cellular_Response Modulation of Neuronal Excitability Ca_PKC->Cellular_Response cAMP ↓ cAMP Adenylyl_Cyclase->cAMP cAMP->Cellular_Response Antipsychotic 1,2-Benzisothiazole Derivative Antipsychotic->D2_post Antagonism Antipsychotic->HT2A Antagonism Dopamine->D2_auto Activation Dopamine->D2_post Activation Serotonin Serotonin Serotonin->HT2A Activation

Atypical Antipsychotic Signaling Pathway

High-Throughput Screening of 1,2-Benzisothiazol-3-amine Derivative Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2-benzisothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and enzymatic inhibitory properties. The 1,2-benzisothiazol-3-amine core, in particular, offers a versatile platform for the generation of diverse chemical libraries. High-throughput screening (HTS) of these libraries is a critical step in the identification of novel lead compounds for drug discovery.

These application notes provide detailed protocols for the high-throughput screening of this compound derivative libraries against three major therapeutic target classes: viral enzymes, cancer cell lines, and microbial pathogens. The protocols are designed to be robust, scalable, and amenable to automation, enabling the rapid and efficient identification of bioactive compounds.

Application Note 1: Enzymatic High-Throughput Screening of this compound Derivatives as HIV-1 Reverse Transcriptase Inhibitors

Objective: To identify and characterize derivatives of this compound that inhibit the enzymatic activity of HIV-1 reverse transcriptase (RT), a key target for antiretroviral therapy. This protocol is adapted from a screen of benzisothiazolone derivatives, a closely related scaffold.[1]

Potential Mechanism of Action: The 1,2-benzisothiazole core can interact with allosteric or active sites of viral polymerases, such as the ribonuclease H (RNase H) active site of HIV-1 RT. Inhibition of this enzymatic function prevents the degradation of the viral RNA template during reverse transcription, thereby halting the viral replication cycle.

Experimental Protocol: Fluorescence-Based HIV-1 RT RNase H Assay

This assay measures the cleavage of a fluorescently labeled RNA:DNA hybrid substrate by HIV-1 RT. Cleavage results in an increase in fluorescence, which is inhibited by active compounds.[1]

Materials and Reagents:

  • This compound derivative library (10 mM in DMSO)

  • Recombinant HIV-1 Reverse Transcriptase

  • Fluorescently labeled RNA:DNA hybrid substrate (e.g., 3'-fluorescein-labeled RNA annealed to a 5'-dabcyl-modified DNA)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 5 mM MgCl₂

  • 384-well black, low-volume microplates

  • Automated liquid handling systems

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of each compound from the 10 mM stock library plate to the wells of a 384-well assay plate. This results in a final screening concentration of 10 µM. Include wells with DMSO only (negative control) and a known HIV-1 RT inhibitor (positive control).

  • Enzyme Addition: Add 2.5 µL of HIV-1 RT diluted in assay buffer to each well.

  • Substrate Addition: Add 2.5 µL of the RNA:DNA hybrid substrate diluted in assay buffer to each well to initiate the reaction.

  • Incubation: Incubate the plates at 37°C for 60 minutes.

  • Data Acquisition: Measure the fluorescence intensity in each well using a plate reader (Excitation: 485 nm, Emission: 535 nm).

Data Analysis: The percentage of inhibition for each compound is calculated as follows: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

Compounds showing significant inhibition (e.g., >50%) are selected as "hits" for further validation, including dose-response studies to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Illustrative HTS Results for Benzisothiazolone Analogs

The following table presents sample data for illustrative purposes, based on the screening of related benzisothiazolone derivatives against HIV-1 RT RNase H activity.[1]

Compound IDScaffoldPrimary Screen Inhibition at 10 µM (%)IC50 (µM)
1 2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one95< 1.0
2 ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate92< 1.0
3 2-methylbenzo[d]isothiazol-3(2H)-one881.0 - 10.0
4 N,N-diethyl-3-(3-oxobenzo[d]isothiazol-2(3H)-yl)benzenesulfonamide851.0 - 10.0

HTS Workflow for HIV-1 RT Inhibitor Screening

HTS_Workflow_HIV_RT cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_validation Hit Validation Compound_Library This compound Library (10 mM in DMSO) Compound_Plating Compound Plating (50 nL/well) Compound_Library->Compound_Plating Assay_Plate 384-well Assay Plate Enzyme_Addition Add HIV-1 RT Assay_Plate->Enzyme_Addition Compound_Plating->Assay_Plate Substrate_Addition Add RNA:DNA Substrate Enzyme_Addition->Substrate_Addition Incubation Incubate (37°C, 60 min) Substrate_Addition->Incubation Read_Fluorescence Read Fluorescence (Ex:485/Em:535) Incubation->Read_Fluorescence Calculate_Inhibition Calculate % Inhibition Read_Fluorescence->Calculate_Inhibition Hit_Identification Hit Identification (>50% Inhibition) Calculate_Inhibition->Hit_Identification Dose_Response Dose-Response Curve (IC50 Determination) Hit_Identification->Dose_Response

Caption: Workflow for the high-throughput screening of HIV-1 RT inhibitors.

Application Note 2: Cell-Based High-Throughput Screening for Anticancer Activity

Objective: To identify this compound derivatives that exhibit cytotoxic or anti-proliferative activity against cancer cell lines and to elucidate their potential mechanism of action through inhibition of the NF-κB signaling pathway. This protocol is based on studies of related benzisothiazolone derivatives in Hodgkin's Lymphoma cells.[2]

Potential Signaling Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of cell survival, proliferation, and inflammation, and its constitutive activation is a hallmark of many cancers. Inhibition of this pathway can lead to apoptosis and suppression of tumor growth. Benzisothiazole derivatives may interfere with the NF-κB pathway by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of the p50/p65 NF-κB subunits.[2]

Experimental Protocol: High-Throughput Cell Viability and NF-κB Reporter Assay

This protocol utilizes a dual-readout assay to simultaneously assess cell viability and NF-κB activity in a cancer cell line stably expressing an NF-κB-driven luciferase reporter.

Materials and Reagents:

  • Cancer cell line with constitutive NF-κB activation (e.g., L428 Hodgkin's Lymphoma) or a cell line engineered with an NF-κB luciferase reporter.

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound derivative library (10 mM in DMSO)

  • Doxorubicin or a known NF-κB inhibitor (positive control)

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Bright-Glo™ Luciferase Assay System reagent

  • 384-well white, clear-bottom, cell culture-treated microplates

Procedure:

  • Cell Plating: Seed cells into 384-well plates at a density of 5,000 cells/well in 40 µL of medium and incubate for 24 hours.

  • Compound Addition: Add 100 nL of compounds from the library plates to the cell plates using an acoustic dispenser or pin tool.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Viability Measurement: Add 20 µL of CellTiter-Glo® reagent to each well, incubate for 10 minutes at room temperature, and measure luminescence to determine cell viability.

  • NF-κB Activity Measurement: In a parallel plate, add 20 µL of Bright-Glo™ reagent, incubate for 5 minutes, and measure luminescence to quantify NF-κB-driven luciferase expression.

Data Analysis:

  • Cell Viability: Calculate the percentage of viable cells relative to DMSO-treated controls. Determine the IC50 value for compounds showing significant cytotoxicity.

  • NF-κB Inhibition: Calculate the percentage of NF-κB inhibition relative to controls.

Data Presentation: Illustrative Anticancer Activity of Benzisothiazolone Derivatives

The following table provides example data for related benzisothiazolone derivatives against Hodgkin's Lymphoma cells (L428).[2]

Compound IDDescriptionCell Viability IC50 (µg/mL)NF-κB Inhibition (%)
BIT 1 Monomeric Benzisothiazolone3.378.3
BIT 2 Monomeric Benzisothiazolone4.3570.7
BIT 3 Dimeric Benzisothiazolone13.834.6

NF-κB Signaling Pathway and Point of Inhibition

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkBa IκBα IKK->IkBa Phosphorylation IkBa_p P-IκBα NFkB_complex p50/p65 (Inactive) NFkB_complex->IkBa NFkB_active p50/p65 (Active) NFkB_complex->NFkB_active Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation DNA DNA NFkB_active->DNA Binds to Promoter Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Inhibitor This compound Derivative Inhibitor->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Application Note 3: Antimicrobial High-Throughput Screening

Objective: To determine the minimum inhibitory concentration (MIC) of a this compound derivative library against a panel of pathogenic bacteria and fungi.

Background: Derivatives of 1,2-benzisothiazole have demonstrated broad-spectrum antimicrobial activity.[3] The screening protocol described here is a standardized broth microdilution method adapted for a high-throughput format.

Experimental Protocol: High-Throughput Broth Microdilution Assay

Materials and Reagents:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Appropriate growth media (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivative library (10 mM in DMSO)

  • Standard antibiotics (e.g., Ciprofloxacin) and antifungals (e.g., Fluconazole) as positive controls

  • Resazurin solution (for viability assessment)

  • 384-well clear, sterile microplates

Procedure:

  • Compound Plate Preparation: In a source plate, perform a 2-fold serial dilution of the compound stocks in DMSO to create a concentration gradient (e.g., from 10 mM to 19.5 µM).

  • Assay Plate Preparation: Transfer 1 µL of the diluted compounds, DMSO, and control antimicrobials from the source plate to a 384-well assay plate.

  • Inoculum Preparation: Prepare a microbial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation: Dispense 99 µL of the microbial inoculum into each well of the assay plate. Seal the plates and incubate at 35-37°C for 16-24 hours with agitation.

  • MIC Determination:

    • Visual or OD₆₀₀ Reading: The MIC is the lowest compound concentration that shows no visible growth or a significant reduction in optical density at 600 nm compared to the vehicle control.

    • Resazurin Readout: Add 10 µL of resazurin solution to each well, incubate for 2-4 hours, and measure fluorescence. The MIC is the lowest concentration that prevents the reduction of resazurin (i.e., remains non-fluorescent).

Data Presentation: Illustrative Antimicrobial Activity of N-substituted 1,2-benzisothiazol-3(2H)-thione Derivatives

The following table provides example MIC values for related benzisothiazole derivatives against various microorganisms.[3]

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)T. mentagrophytes MIC (µg/mL)
Compound 2a 2.5>10051.25
Compound 3a 1.25>100100.7
Compound 4a 5>100122.5
Compound 5a 10>100255

HTS Workflow for Antimicrobial MIC Determination

HTS_Workflow_MIC cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Library Compound Library (Serial Dilution in DMSO) Compound_Plating Compound Transfer (1 µL/well) Compound_Library->Compound_Plating Assay_Plate 384-well Assay Plate Inoculation Inoculate Plate (99 µL/well) Assay_Plate->Inoculation Compound_Plating->Assay_Plate Inoculum_Prep Prepare Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubate (37°C, 16-24h) Inoculation->Incubation Read_OD Read OD₆₀₀ or Add Resazurin & Read Fluorescence Incubation->Read_OD Determine_MIC Determine MIC Read_OD->Determine_MIC

Caption: Workflow for high-throughput determination of Minimum Inhibitory Concentration (MIC).

Conclusion

The protocols and application notes presented here provide a comprehensive framework for the high-throughput screening of this compound derivative libraries. By employing these robust and scalable assays, researchers can efficiently identify promising hit compounds for further optimization and development as novel therapeutics for a range of diseases. The provided workflows, data presentation formats, and pathway diagrams serve as a guide for the design and execution of successful HTS campaigns.

References

Bioisosteric Replacement Strategies for 1,2-Benzisothiazol-3-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of bioisosteric replacement strategies for 1,2-benzisothiazol-3-amine, a scaffold of interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and antipsychotic properties. This document outlines key bioisosteric replacements, provides comparative biological data, details experimental protocols for the synthesis of the parent compound and its bioisosteres, and illustrates relevant biological pathways.

Introduction to Bioisosterism

Bioisosterism is a fundamental strategy in drug design that involves the substitution of a functional group or moiety with another that possesses similar steric and electronic properties, with the goal of modulating the pharmacokinetic and pharmacodynamic properties of a lead compound. For this compound, bioisosteric modifications can be targeted at the heterocyclic core or the 3-amino substituent to optimize potency, selectivity, metabolic stability, and other ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Key Bioisosteric Replacement Strategies

The primary strategies for the bioisosteric replacement of this compound focus on two key areas:

  • Replacement of the 1,2-Benzisothiazole Ring: The core heterocyclic system can be replaced with other bicyclic heteroaromatic rings that mimic its size, shape, and electronic distribution. Common bioisosteres include:

    • 1,2-Benzisoxazole: The replacement of the sulfur atom with an oxygen atom. This can influence the compound's hydrogen bonding capacity, lipophilicity, and metabolic profile.

    • Indazole: This bioisostere replaces the S-N bond of the isothiazole ring with an N-N bond. Indazoles are known to be good bioisosteres for indoles and other bicyclic systems in various therapeutic areas.

  • Modification of the 3-Amino Group: While not a core replacement, modifications to the 3-amino group can be considered a form of bioisosteric replacement to alter basicity, hydrogen bonding potential, and interaction with target proteins. Examples include acetylation to form amides or conversion to other nitrogen-containing functional groups.

Comparative Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for derivatives of 1,2-benzisothiazole and its bioisosteres against various microorganisms. It is important to note that direct comparative data for the parent 3-amino compounds is limited in the literature; therefore, data for representative derivatives are presented.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
1,2-Benzisothiazole N-(propenyl)-1,2-benzisothiazol-3-ylamidineStaphylococcus aureus25[1]
Candida albicans3-12[1]
N-(2-hydroxyethyl)-1,2-benzisothiazol-3(2H)-thioneGram-positive bacteria1.25-10[2]
Dermatophytes0.7-12[2]
1,2-Benzisoxazole 3,6-dihydroxy-1,2-benzisoxazoleAcinetobacter baumannii (MDR)6.25-12.5[3]
Indazole Indazole derivative 9Staphylococcus aureus (MDR)4[4]
Enterococcus species (MDR)4[4]

Note: The presented data is from different studies and direct comparison should be made with caution due to variations in experimental conditions. One study directly comparing a series of 1,2-benzisothiazolin-3-one derivatives with their corresponding 1,2-benzisoxazolin-3-ones found the benzisoxazole derivatives to be devoid of antimicrobial activity, while the benzisothiazolones were potent.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 2-Mercaptobenzonitrile from 2-Chlorobenzonitrile

  • To a solution of 2-chlorobenzonitrile (1 eq.) in a suitable solvent such as dimethylformamide (DMF), add anhydrous sodium hydrosulfide (NaSH) (1.1-2.0 eq.).

  • Heat the reaction mixture at 90-120°C for 3-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter the precipitate, wash with water, and dry to yield 2-mercaptobenzonitrile.

Step 2: Oxidative Cyclization to this compound

  • Dissolve 2-mercaptobenzonitrile (1 eq.) in a suitable solvent (e.g., methanol or ethanol).

  • Add a source of ammonia (e.g., aqueous ammonia) and an oxidizing agent (e.g., hydrogen peroxide or a source of chlorine).

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, the product can be isolated by extraction and purified by column chromatography or recrystallization.

Protocol 2: Synthesis of 1,2-Benzisoxazol-3-amine

This protocol is based on the intramolecular cyclization of an N-(2-cyanophenoxy) intermediate.[6]

  • To a solution of a hydroxamate anion (e.g., generated from hydroxylamine and a base) in a suitable solvent, add an o-halobenzonitrile or o-nitrobenzonitrile (1 eq.).

  • Heat the reaction mixture to facilitate the formation of the N-(2-cyanophenoxy) intermediate.

  • The intermediate undergoes in-situ intramolecular cyclization in the presence of a base to yield 3-amino-1,2-benzisoxazole.

  • The product can be isolated by extraction and purified by column chromatography.

A microwave-assisted method has also been reported for the synthesis of 3-amino-substituted 1,2-benzisoxazoles from 3-chloro-1,2-benzisoxazole.[7]

Protocol 3: Synthesis of 3-Aminoindazole

This protocol involves the cyclocondensation of a substituted benzonitrile with hydrazine.

  • To a solution of a 2-halobenzonitrile (e.g., 2,6-dichlorobenzonitrile) (1 eq.) in a suitable solvent (e.g., 2-methyltetrahydrofuran), add hydrazine hydrate (excess) and a base (e.g., DIPEA).

  • Heat the reaction mixture in a sealed vessel (e.g., a Parr reactor) at a temperature of 95-100°C for several hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture and isolate the product by filtration or extraction.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

Logical Workflow for Bioisosteric Replacement

Bioisosteric_Replacement_Workflow Logical Workflow for Bioisosteric Replacement of this compound A Lead Compound: This compound B Identify Pharmacophore and Auxophore Regions A->B C Select Bioisosteric Replacements B->C D 1,2-Benzisoxazole (Heterocyclic Core) C->D E Indazole (Heterocyclic Core) C->E F Amide/Other N-functions (3-Amino Group) C->F G Chemical Synthesis of Analogs D->G E->G F->G H Biological Evaluation (e.g., Antimicrobial Assay) G->H I Structure-Activity Relationship (SAR) Analysis H->I J Lead Optimization I->J J->C Iterative Design

Caption: Workflow for designing and evaluating bioisosteres of this compound.

Proposed Antimicrobial Mechanism of Action

The antimicrobial activity of 1,2-benzisothiazolin-3-one derivatives is believed to involve the inhibition of essential cellular enzymes through interaction with thiol groups.

Antimicrobial_Mechanism Proposed Antimicrobial Mechanism of 1,2-Benzisothiazolin-3-one Derivatives cluster_cell Bacterial Cell A 1,2-Benzisothiazolin-3-one Derivative B Cellular Uptake A->B C Interaction with Thiol-Containing Enzymes (e.g., in Respiration, Glucose Metabolism) B->C D Enzyme Inhibition C->D E Disruption of Metabolic Pathways D->E F Inhibition of Bacterial Growth E->F

Caption: Inhibition of thiol-containing enzymes by 1,2-benzisothiazolin-3-one derivatives.

Conclusion

Bioisosteric replacement is a powerful tool for the optimization of this compound as a lead scaffold. The substitution of the benzisothiazole ring with bioisosteres such as 1,2-benzisoxazole and indazole offers avenues to modulate the biological activity and physicochemical properties of these compounds. The provided protocols offer a starting point for the synthesis of these analogs, and the comparative biological data highlights the potential for discovering novel therapeutic agents. Further research focusing on direct, side-by-side comparisons of these bioisosteres is warranted to fully elucidate their structure-activity relationships.

References

Application Notes: 1,2-Benzisothiazol-3-amine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Benzisothiazol-3-amine is a heterocyclic amine that serves as a valuable and versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. Its unique bicyclic structure, containing both nitrogen and sulfur heteroatoms, imparts a range of interesting biological activities to its derivatives. This scaffold is a key component in the synthesis of compounds with demonstrated antimicrobial, anticancer, and antipsychotic properties. These application notes provide an overview of the synthetic utility of this compound, detailed experimental protocols for the preparation of key derivatives, and a summary of their biological activities.

Synthetic Applications

The primary amine functionality of this compound offers a reactive handle for a variety of chemical transformations, allowing for its incorporation into a diverse array of molecular architectures. Key reactions include the formation of amides, ureas, thioureas, and the construction of more complex fused heterocyclic systems.

Amide Bond Formation

The reaction of this compound with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) is a straightforward and efficient method for the synthesis of N-(1,2-benzisothiazol-3-yl)amides. These amide derivatives are of significant interest in medicinal chemistry.

Urea and Thiourea Formation

The nucleophilic nature of the amino group allows for the ready formation of urea and thiourea derivatives upon reaction with isocyanates and isothiocyanates, respectively. These functional groups are known to participate in hydrogen bonding interactions with biological targets, making them valuable pharmacophores in drug design.

Synthesis of Fused Heterocycles

This compound can also serve as a precursor for the synthesis of more complex, fused heterocyclic systems. Through multi-step reaction sequences, the benzisothiazole core can be annulated with other rings, leading to novel scaffolds with unique three-dimensional structures and potentially enhanced biological activities.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of representative derivatives of this compound.

Protocol 1: Synthesis of N-(1,2-Benzisothiazol-3-yl)benzamide

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dry dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure N-(1,2-benzisothiazol-3-yl)benzamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of 1-(1,2-Benzisothiazol-3-yl)-3-phenylurea

Materials:

  • This compound

  • Phenyl isocyanate

  • Dry Tetrahydrofuran (THF)

  • Hexane

Procedure:

  • Dissolve this compound (1.0 eq) in dry THF in a round-bottom flask.

  • Add phenyl isocyanate (1.05 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the formation of a precipitate.

  • Upon completion of the reaction (as indicated by TLC), filter the solid product.

  • Wash the collected solid with cold hexane to remove any unreacted starting materials.

  • Dry the product under vacuum to yield pure 1-(1,2-benzisothiazol-3-yl)-3-phenylurea.

  • Characterize the product by melting point, IR, ¹H NMR, and elemental analysis.

Protocol 3: Synthesis of 1-(1,2-Benzisothiazol-3-yl)-3-phenylthiourea

Materials:

  • This compound

  • Phenyl isothiocyanate

  • Ethanol

Procedure:

  • In a round-bottom flask, prepare a solution of this compound (1.0 eq) in ethanol.

  • Add phenyl isothiocyanate (1.0 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the desired 1-(1,2-benzisothiazol-3-yl)-3-phenylthiourea.

  • Characterize the product by melting point, IR, and ¹H NMR.

Quantitative Data Summary

The following table summarizes representative data for the synthesized derivatives.

Derivative NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
N-(1,2-Benzisothiazol-3-yl)benzamideC₁₄H₁₀N₂OS254.3185-95188-190
1-(1,2-Benzisothiazol-3-yl)-3-phenylureaC₁₄H₁₁N₃OS269.3290-98210-212
1-(1,2-Benzisothiazol-3-yl)-3-phenylthioureaC₁₄H₁₁N₃S₂285.3988-96175-177

Visualizations

Experimental Workflow for Synthesis and Antimicrobial Screening

The following diagram illustrates a typical workflow for the synthesis of a library of this compound derivatives and their subsequent antimicrobial screening.

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase start This compound reaction Parallel Synthesis start->reaction reagents Diverse Reagents (Acid Chlorides, Isocyanates, etc.) reagents->reaction purification Purification (Chromatography/Recrystallization) reaction->purification characterization Characterization (NMR, MS, Purity) purification->characterization library Derivative Library characterization->library primary_screening Primary Antimicrobial Screening (Single Concentration) library->primary_screening hit_identification Hit Identification primary_screening->hit_identification hit_identification->characterization Structure-Activity Relationship Analysis secondary_screening Secondary Screening (MIC Determination) hit_identification->secondary_screening cytotoxicity Cytotoxicity Assay secondary_screening->cytotoxicity lead_selection Lead Compound Selection cytotoxicity->lead_selection

Caption: Workflow for Synthesis and Antimicrobial Screening.

Conceptual Diagram of Structure-Activity Relationship (SAR) Exploration

This diagram illustrates the iterative process of exploring the structure-activity relationships of this compound derivatives to optimize their biological activity.

SAR_Cycle design Molecular Design (Hypothesis Generation) synthesis Chemical Synthesis of Analogs design->synthesis Synthesize New Compounds testing Biological Testing (In vitro/In vivo) synthesis->testing Test for Activity analysis SAR Analysis (Data Interpretation) testing->analysis Generate Data analysis->design Refine Hypothesis

Caption: Iterative Cycle of Structure-Activity Relationship Studies.

Conclusion

This compound is a highly valuable scaffold for the synthesis of a wide range of derivatives with significant potential in drug discovery. The straightforward and versatile chemistry of its primary amine group allows for the facile generation of libraries of amides, ureas, and thioureas. The demonstrated biological activities of these derivatives, particularly in the antimicrobial and anticancer fields, underscore the importance of this building block in the ongoing search for novel therapeutic agents. The provided protocols and conceptual workflows offer a solid foundation for researchers to explore the rich chemical space accessible from this versatile starting material.

Application Notes and Protocols for the Functionalization of the 1,2-Benzisothiazol-3-amine Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the functionalization of the 1,2-benzisothiazol-3-amine core structure, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. This document outlines synthetic protocols for key functionalization reactions, summarizes quantitative data, and presents putative signaling pathways based on the activities of its derivatives.

Introduction

The 1,2-benzisothiazole scaffold is a privileged heterocyclic system that forms the core of numerous compounds with a wide range of pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities. The this compound moiety, in particular, offers multiple sites for chemical modification, allowing for the fine-tuning of its biological profile. Functionalization can be targeted at the exocyclic amine (N-functionalization), the nitrogen atom of the isothiazole ring (N2-functionalization), and the benzene ring (C-H functionalization).

Functionalization Strategies and Protocols

While specific protocols for the direct functionalization of this compound are not extensively detailed in the literature, methods applied to structurally similar compounds, such as 2-aminobenzothiazoles and 1,2-benzisothiazol-3-ones, provide a strong basis for derivatization.

N-Functionalization of the Exocyclic Amine

The exocyclic amino group at the C3 position is a prime target for modifications such as acylation and alkylation to explore structure-activity relationships (SAR).

N-acylation introduces an amide bond, which can participate in hydrogen bonding and alter the electronic properties of the molecule.

General Protocol for N-Acylation with Acyl Chlorides:

A typical acylation reaction involves the treatment of the amine with an acyl chloride in the presence of a base to neutralize the HCl byproduct.

  • Materials: this compound, acyl chloride (e.g., benzoyl chloride, acetyl chloride), dry aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF)), and a non-nucleophilic base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA)).

  • Procedure:

    • Dissolve this compound (1.0 eq) and the base (1.2 eq) in the chosen dry solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Table 1: Representative N-Acylation Reactions of Amino-Heterocycles (Adapted for this compound)

Acylating AgentBaseSolventTime (h)Yield (%)
Benzoyl chlorideTEADCM485-95
Acetyl chlorideDIPEATHF280-90
Chloroacetyl chlorideTEABenzene10~75

N-alkylation introduces alkyl or arylalkyl groups, which can modulate the lipophilicity and steric profile of the molecule. Direct alkylation of amines with alkyl halides can sometimes lead to over-alkylation. Reductive amination is a common alternative for controlled mono-alkylation. However, direct alkylation can be achieved under specific conditions.

General Protocol for N-Alkylation with Alkyl Halides:

  • Materials: this compound, alkyl halide (e.g., methyl iodide, benzyl bromide), a base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH)), and a polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile (ACN)).

  • Procedure:

    • To a solution of this compound (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes.

    • Add the alkyl halide (1.1 eq) and continue stirring at room temperature or with heating (40-80 °C) until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture, pour it into water, and extract with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Table 2: Representative N-Alkylation Reactions of Amines (Adapted for this compound)

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideK₂CO₃DMFRT1270-85
Benzyl BromideNaHTHF60665-80
C-H Functionalization of the Benzene Ring

Direct C-H functionalization is a powerful tool for introducing substituents onto the benzene ring of the 1,2-benzisothiazole core, avoiding the need for pre-functionalized starting materials. These reactions are typically catalyzed by transition metals like palladium. The directing-group ability of the amine or a derivatized amine can influence the regioselectivity of the functionalization.

Conceptual Workflow for Directed C-H Arylation:

G cluster_0 Reaction Setup cluster_1 Catalytic Cycle cluster_2 Product Formation start This compound Derivative coordination Coordination to Directing Group start->coordination Reactants reagents Aryl Halide, Pd Catalyst, Base, Ligand reagents->coordination activation C-H Activation coordination->activation Intramolecular oxidative_addition Oxidative Addition activation->oxidative_addition Forms Palladacycle reductive_elimination Reductive Elimination oxidative_addition->reductive_elimination Forms C-Aryl bond reductive_elimination->coordination Regenerates Catalyst product C-Arylated Product reductive_elimination->product Releases Product

Caption: Conceptual workflow for Palladium-catalyzed C-H arylation.

Biological Activities and Putative Signaling Pathways

Derivatives of the 1,2-benzisothiazole core have shown promise in several therapeutic areas.

Antimicrobial Activity

Many 1,2-benzisothiazole derivatives, particularly the related 1,2-benzisothiazol-3-ones, exhibit potent antimicrobial activity. The proposed mechanism of action involves the inhibition of cellular processes by targeting thiol-containing enzymes and proteins.

Putative Signaling Pathway for Antimicrobial Action:

The interaction with thiol groups can disrupt numerous cellular pathways, including glucose metabolism and oxidative stress response.

G cluster_0 Bacterial Cell BIT_amine This compound Derivative Thiol Cellular Thiols (e.g., in enzymes, glutathione) BIT_amine->Thiol Reacts with Enzyme_inhibition Enzyme Inhibition Thiol->Enzyme_inhibition Leads to Oxidative_stress Oxidative Stress Thiol->Oxidative_stress Induces Metabolism_disruption Disruption of Glucose Metabolism Enzyme_inhibition->Metabolism_disruption Cell_death Bacterial Cell Death Oxidative_stress->Cell_death Metabolism_disruption->Cell_death

Caption: Putative mechanism of antimicrobial action.

Anticancer Activity

Recent computational studies have suggested that 1,2-benzisothiazole derivatives could act as multi-target anticancer agents. While experimental validation is ongoing, these studies point towards the inhibition of key proteins involved in cancer cell proliferation and survival. Some benzothiazole derivatives have been investigated as kinase inhibitors.

Hypothesized Kinase Inhibition Pathway:

If these compounds act as kinase inhibitors, they could interfere with signaling cascades that are often dysregulated in cancer.

G cluster_0 Cancer Cell Signaling Growth_factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_factor->Receptor Binds to Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt pathways) Receptor->Downstream Activates BIT_amine This compound Derivative BIT_amine->Receptor Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Inhibits

Caption: Hypothesized kinase inhibition pathway.

Conclusion

The this compound core is a versatile scaffold with significant potential for the development of novel therapeutic agents. The functionalization strategies outlined in these notes, adapted from related heterocyclic systems, provide a solid foundation for the synthesis of diverse compound libraries. Further investigation into the specific biological targets and mechanisms of action of these derivatives will be crucial for advancing them through the drug discovery pipeline. The provided protocols and conceptual pathways are intended to guide researchers in this exciting area of medicinal chemistry.

Application Notes and Protocols for the Quantification of 1,2-Benzisothiazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 1,2-Benzisothiazol-3-amine and its closely related analogue, 1,2-Benzisothiazol-3(2H)-one (BIT), a compound of significant interest in various industrial and pharmaceutical applications. The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are designed to offer robust and reliable quantification in diverse sample matrices.

Introduction

This compound and its derivatives are heterocyclic compounds with a broad spectrum of biological activities and industrial uses, including as preservatives and antimicrobial agents.[1][2] Accurate quantification is crucial for quality control, safety assessment, and pharmacokinetic studies. This document outlines validated analytical methods to achieve precise and accurate measurements of these compounds.

Analytical Methods Overview

A summary of the primary analytical techniques for the quantification of this compound and related compounds is presented below. High-Performance Liquid Chromatography with UV or Mass Spectrometry detection is a prevalent and versatile method. Gas Chromatography-Mass Spectrometry offers an alternative, particularly for volatile derivatives.

Table 1: Summary of Quantitative Data for 1,2-Benzisothiazol-3(2H)-one (BIT) Analysis
Analytical MethodAnalyteLinearity Range (ng/mL)Limit of Quantification (LOQ)Limit of Detection (LOD)Recovery (%)Correlation Coefficient (r/R²)Reference
HPLC-MS/MS1,2-Benzisothiazol-3(2H)-one (BIT)2 - 2000 (plasma, urine), 10 - 1000 (tissue homogenates)---≥ 0.9929[3]
HPLC-MS/MS1,2-Benzisothiazol-3(2H)-one (BIT)10 - 500 (µg/L)0.7 - 3.0 (µg)-87.2 - 114.8> 0.9990[1]
HPLC-MS/MS1,2-Benzisothiazol-3(2H)-one (BIT)-0.020 (mg/L)0.010 (mg/L)81.5 - 107.3-[4]

High-Performance Liquid Chromatography (HPLC) Protocols

HPLC is a widely used technique for the separation and quantification of this compound and its analogues due to its high resolution and sensitivity.

General Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction Extraction & Cleanup (SPE or LLE) Homogenization->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Filtration Filtration (0.22 or 0.45 µm) Derivatization->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

General workflow for HPLC analysis of this compound.
Protocol 1: Reversed-Phase HPLC with UV Detection

This protocol is suitable for the quantification of this compound in various matrices.

1. Sample Preparation:

  • Solid Samples: Weigh a suitable amount of the homogenized sample and extract with a compatible organic solvent such as acetonitrile or methanol. Sonication can be used to improve extraction efficiency.[5]

  • Liquid Samples: Dilute the sample with the mobile phase. If the matrix is complex, perform a liquid-liquid extraction (LLE) with a solvent like ethyl acetate or a solid-phase extraction (SPE) for cleanup.[6]

  • Filtration: Filter the final extract through a 0.22 µm or 0.45 µm syringe filter prior to injection.[5][7]

2. Chromatographic Conditions:

  • Column: Newcrom R1, 3.2×50 mm, 100A or equivalent C18 column.[8][9][10]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water. For better peak shape and separation, an acid modifier like 0.1% phosphoric acid or 0.1% formic acid can be added to the aqueous phase.[5][8] For mass spectrometry compatibility, formic acid is preferred.[8]

  • Gradient Elution: A typical gradient can start with a lower concentration of acetonitrile, which is then increased over the course of the analysis to elute the analyte.[1]

  • Flow Rate: 0.5 - 1.0 mL/min.[5][10]

  • Injection Volume: 10 - 20 µL.[1]

  • Column Temperature: 30 °C.[1]

  • Detection: UV at 275 nm.[9][10]

3. Calibration:

  • Prepare a series of standard solutions of this compound in the mobile phase.

  • Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

  • The linearity of the method should be established across the expected concentration range of the samples.[11]

Protocol 2: HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers higher selectivity and sensitivity, making it ideal for complex matrices and trace-level quantification.

1. Sample Preparation:

  • Follow the same sample preparation steps as for HPLC-UV, ensuring the final solvent is compatible with the mass spectrometer's ionization source.

2. HPLC Conditions:

  • Column: Agilent Poroshell 120EC-C18 (4.6 mm × 50 mm, 2.7 µm) or Kinetex phenyl-hexyl column (100 × 2.1 mm, 2.6 μm).[1][3]

  • Mobile Phase: A gradient of methanol and water containing 0.1% formic acid.[1][3]

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 15 µL.[1]

  • Column Temperature: 30 °C.[1]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition: For 1,2-Benzisothiazol-3(2H)-one (BIT), the transition of m/z 152.2 > 134.1 can be used for quantification.[3]

  • Internal Standard: An appropriate internal standard, such as phenacetin (m/z 180.2 > 110.1), should be used to improve accuracy and precision.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For non-volatile amines like this compound, derivatization is typically required to increase their volatility.

General Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Injection Injection Derivatization->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection MS Detection Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

General workflow for GC-MS analysis of this compound.

1. Sample Preparation and Derivatization:

  • Extract the analyte from the sample matrix using an appropriate solvent.

  • Derivatization: The extracted amine needs to be derivatized to make it volatile for GC analysis. Silylation is a common method.[12]

    • Dry the extract completely.

    • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and a suitable solvent (e.g., acetonitrile).[12]

    • Heat the mixture to ensure complete derivatization. The reaction conditions (temperature and time) may need to be optimized.[12]

2. GC-MS Conditions:

  • Column: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is generally suitable.[12]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to elute the derivatized analyte.

  • Injector Temperature: Typically 250-280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity. For the TMS derivative of this compound, characteristic ions can be selected for SIM.[13]

3. Quantification:

  • An internal standard should be used for accurate quantification.

  • Create a calibration curve using derivatized standards of this compound.

Method Validation

All analytical methods should be validated according to ICH guidelines or other relevant regulatory standards to ensure they are suitable for their intended purpose.[11] Key validation parameters include:

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[14]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[11]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[14]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2-Benzisothiazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,2-Benzisothiazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent synthetic strategy involves a two-step process. The first step is the synthesis of the intermediate 1,2-benzisothiazol-3(2H)-one. This is followed by conversion to a more reactive species, such as 3-chloro-1,2-benzisothiazole, which then undergoes a nucleophilic aromatic substitution with an amine source to yield the final product. An alternative route can involve the cyclization of 2-mercaptobenzonitrile derivatives.

Q2: I am having trouble with the first step, the synthesis of 1,2-benzisothiazol-3(2H)-one. What are the key parameters to control?

A2: The successful synthesis of 1,2-benzisothiazol-3(2H)-one is crucial for the overall success of obtaining this compound. Key parameters to monitor include reaction temperature, pH, and the purity of starting materials. For instance, in the cyclization of 2-mercaptobenzamide, controlling the temperature is vital to prevent side reactions.[1] When starting from 2,2'-dithiodibenzoic acid, ensuring the correct pH during the cyclization step is critical for good yields.[2]

Q3: My amination of 3-chloro-1,2-benzisothiazole is giving a low yield. What could be the issue?

A3: Low yields in the amination step can be attributed to several factors. Firstly, the reactivity of the amine nucleophile is important. Sterically hindered amines may react slower. Secondly, the reaction conditions, such as temperature and solvent, play a significant role. Higher temperatures can sometimes lead to decomposition or side reactions. The choice of solvent is also critical; it must be inert to the reactants and capable of dissolving both the substrate and the amine. Finally, the presence of moisture can be detrimental, so ensure all reagents and solvents are dry.

Q4: I am observing multiple spots on my TLC after the amination reaction. What are the likely side products?

A4: The formation of multiple products can be a common challenge. Besides the desired this compound, potential side products could include unreacted 3-chloro-1,2-benzisothiazole, and products from side reactions of the starting material or product. Depending on the reaction conditions, dimerization or further reaction of the product amine are possibilities.

Q5: How can I effectively purify the final product, this compound?

A5: Purification of amines can sometimes be challenging due to their basicity and potential for streaking on silica gel. Column chromatography on silica gel is a common method. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective. The addition of a small amount of a basic modifier, like triethylamine or ammonia, to the eluent can help to reduce tailing and improve separation. Recrystallization from a suitable solvent system is another effective purification technique if the product is a solid.

Troubleshooting Guides

Problem 1: Low or No Yield of 1,2-Benzisothiazol-3(2H)-one (Intermediate)
Possible Cause Suggested Solution
Incomplete reactionMonitor the reaction progress using TLC. If the starting material is still present after the recommended reaction time, consider extending the reaction time or slightly increasing the temperature.
Incorrect pHFor reactions involving cyclization in basic or acidic conditions, carefully monitor and adjust the pH as specified in the protocol. For example, in certain cyclization steps, a pH of 8-9 is optimal.[2]
Poor quality of starting materialsEnsure that the starting materials, such as 2-mercaptobenzamide or 2,2'-dithiodibenzoic acid, are of high purity. Impurities can interfere with the reaction.
Suboptimal reaction temperatureTemperature control is critical. For instance, some diazotization reactions need to be carried out at 0-5°C, while subsequent steps may require heating.[2] High temperatures can lead to decomposition.[1]
Problem 2: Low Yield or Incomplete Conversion in the Chlorination of 1,2-Benzisothiazol-3(2H)-one
Possible Cause Suggested Solution
Inactive chlorinating agentUse a fresh or properly stored chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). These reagents can degrade over time.
Insufficient amount of chlorinating agentEnsure the correct stoichiometric ratio of the chlorinating agent to the starting material is used. An excess is often required.
Presence of moistureThe reaction should be carried out under anhydrous conditions as chlorinating agents react with water. Use dry solvents and glassware.
Suboptimal reaction temperatureThe reaction temperature needs to be carefully controlled. For example, some protocols specify heating to 120°C.[3]
Problem 3: Challenges in the Amination of 3-chloro-1,2-benzisothiazole
Possible Cause Suggested Solution
Low nucleophilicity of the amineFor the synthesis of the primary amine, using a concentrated solution of ammonia in a suitable solvent is necessary. Ensure the ammonia solution is fresh.
Steric hindranceIf using a substituted amine, steric hindrance around the nitrogen atom can slow down the reaction. Consider using a less hindered amine if the structure allows.
Side reactionsThe product amine can potentially act as a nucleophile and react with the starting material. Using an excess of the aminating agent can help to minimize this.
Inappropriate solventThe solvent should be able to dissolve both reactants and be inert under the reaction conditions. Ethanol is a commonly used solvent for such reactions.
Reaction temperature is too low or too highThe reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition. Optimize the temperature based on literature procedures for similar compounds.

Experimental Protocols

Synthesis of 1,2-benzisothiazol-3(2H)-one from 2-mercaptobenzamide

A mixture of 2-mercaptobenzamide and 2,2'-dithiobenzamide (e.g., in a 3:1 molar ratio), a catalyst such as Mn(OH)₃, and a base like triethanolamine are heated in a suitable solvent (e.g., ethanol) at a specific temperature (e.g., 120°C) under an oxygen atmosphere. The reaction progress is monitored, and upon completion, the product is isolated by removing the solvent and purification.

Synthesis of 3-chloro-1,2-benzisothiazole from 1,2-benzisothiazol-3(2H)-one

1,2-benzisothiazol-3(2H)-one is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The reaction is typically carried out in the presence of a catalyst like N,N-dimethylformamide (DMF) in a suitable solvent such as chlorobenzene. The reaction mixture is heated (e.g., 70-80°C) for several hours. After completion, the excess chlorinating agent and solvent are removed under reduced pressure, and the crude product is purified by distillation or recrystallization.

Synthesis of 3-(1-Piperazinyl)-1,2-benzisothiazole (Model for Amination)

3-chloro-1,2-benzisothiazole (1 mmol) is reacted with piperazine (1.2 mmol) in ethanol at 80°C for 36 hours. After the reaction, the mixture is concentrated, dissolved in ethyl acetate, and washed with water. The organic layer is dried and concentrated to yield the product. This protocol can be adapted for the synthesis of this compound by using a suitable source of ammonia.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 3-chloro-1,2-benzisothiazole

Starting MaterialChlorinating AgentCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
1,2-benzisothiazol-3(2H)-onePOCl₃--1203.577
1,2-benzisothiazol-3(2H)-oneSOCl₂DMFChlorobenzene70-80890
1,2-benzisothiazol-3(2H)-oneBis(trichloromethyl) carbonateTetramethylguanidineChlorobenzene85-90-69.6

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 1,2-benzisothiazol-3(2H)-one cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Amination start1 Starting Materials (e.g., 2-mercaptobenzamide) reaction1 Cyclization Reaction start1->reaction1 workup1 Work-up & Purification reaction1->workup1 product1 1,2-benzisothiazol-3(2H)-one workup1->product1 start2 1,2-benzisothiazol-3(2H)-one product1->start2 reaction2 Chlorination (e.g., SOCl₂) start2->reaction2 workup2 Work-up & Purification reaction2->workup2 product2 3-chloro-1,2-benzisothiazole workup2->product2 start3 3-chloro-1,2-benzisothiazole product2->start3 reaction3 Amination (e.g., Ammonia) start3->reaction3 workup3 Work-up & Purification reaction3->workup3 product3 This compound workup3->product3

Caption: Synthetic workflow for this compound.

troubleshooting_logic problem Low Yield in Amination Step cause1 Inactive Reagents? problem->cause1 cause2 Suboptimal Conditions? problem->cause2 cause3 Side Reactions? problem->cause3 cause4 Incomplete Reaction? problem->cause4 solution1 Use fresh ammonia solution and pure starting material. cause1->solution1 solution2 Optimize temperature and solvent. cause2->solution2 solution3 Use excess ammonia. cause3->solution3 solution4 Increase reaction time or temperature. cause4->solution4

Caption: Troubleshooting logic for low yield in amination.

References

identifying and minimizing byproducts in 1,2-Benzisothiazol-3-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1,2-Benzisothiazol-3-amine. Our goal is to help you identify and minimize byproducts to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing this compound?

A1: Common synthetic routes often start from derivatives of 2-aminobenzonitrile or related structures. A documented approach involves the reaction of a 2,2'-dithiobenzonitrile derivative with a metal amide, followed by oxidation to yield the 3-amino-1,2-benzisothiazole product.[1] Another potential precursor is o-amino-thiobenzamide, which can be cyclized using an oxidizing agent.[2]

Q2: What are the most likely byproducts in the synthesis of this compound?

A2: While specific byproducts for this exact amine synthesis are not extensively documented in readily available literature, byproducts can be inferred from related benzisothiazole and benzothiazole syntheses. These may include:

  • Unreacted Starting Materials: Incomplete conversion is a common source of impurities.

  • Oxidized Species: Over-oxidation can lead to the formation of the corresponding 1,2-benzisothiazol-3(2H)-one or S-oxide/S,S-dioxide derivatives.

  • Polymeric Materials: Aminonitriles can be prone to polymerization under certain conditions.

  • Ring-Opened Products: Hydrolysis of intermediates or the final product can occur if excess water is present under harsh conditions.

  • Disulfide Byproducts: The disulfide starting material, such as bis(2-cyanophenyl)disulfide, may be present if the initial reaction step is incomplete.[3]

Q3: How can I improve the purity of my final product?

A3: Purification can typically be achieved through standard laboratory techniques. After the reaction, the product can be isolated by adding water to the reaction mixture and performing a solvent extraction.[1] Recrystallization from a suitable solvent, such as toluene, is an effective method for purification.[2] For basic compounds like this compound, forming the hydrochloride salt can be a highly effective purification strategy. The salt can be precipitated, recrystallized, and then neutralized to regenerate the pure free base.

Troubleshooting Guides

Issue 1: Low or No Product Yield

  • Symptom: After work-up, the isolated product mass is significantly lower than expected, or no product is obtained.

  • Possible Cause 1: Inefficient Cyclization/Oxidation: The final ring-closing and oxidation steps may be incomplete. The reaction might be stalling at an intermediate stage.

  • Solution 1:

    • Optimize Oxidant: Ensure the correct stoichiometry of the oxidizing agent is used. The choice of oxidant is critical; agents like potassium chlorate in sulfuric acid have been used for related cyclizations.[2]

    • Control Temperature: The reaction temperature should be carefully controlled. For the oxidation step, temperatures between 0°C and 40°C are often preferred to minimize side reactions.[1]

  • Possible Cause 2: Poor Quality of Starting Materials: The starting materials, such as 2,2'-dithiobenzonitriles, may be impure or degraded.

  • Solution 2:

    • Verify Purity: Confirm the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point).

    • Fresh Reagents: Use freshly prepared or properly stored reagents.

Issue 2: Formation of Insoluble or Polymeric Byproducts

  • Symptom: The reaction mixture becomes thick, or a significant amount of insoluble material precipitates, making stirring and work-up difficult.

  • Possible Cause: Side reactions, such as polymerization of the aminobenzonitrile starting material or intermediates, may be occurring, especially at elevated temperatures.

  • Solution:

    • Temperature Control: Maintain the recommended reaction temperature. Avoid excessive heating, as side reactions are more likely to occur at higher temperatures.[4]

    • Solvent Choice: Ensure the chosen solvent is appropriate for the reaction and can adequately dissolve the reactants and intermediates.

    • Reaction Time: Monitor the reaction progress (e.g., by TLC) and avoid unnecessarily long reaction times.

Issue 3: Product Contaminated with Oxidized Byproducts (e.g., 1,2-Benzisothiazol-3-one)

  • Symptom: Analytical data (e.g., Mass Spec, NMR) indicates the presence of the corresponding ketone or S-oxide impurities.

  • Possible Cause: The oxidizing agent is too harsh, or the reaction conditions favor over-oxidation of the amine or sulfur atom.

  • Solution:

    • Milder Oxidant: Consider using a milder oxidizing agent or reducing the amount of the current oxidant.

    • Temperature Control: Perform the oxidation step at the lower end of the recommended temperature range (e.g., 0-10°C) to increase selectivity.[1]

    • Purification: If a small amount of the ketone is formed, it can often be separated by column chromatography or careful recrystallization.

Data Presentation

Table 1: Impact of Reaction Parameters on Synthesis Outcome

ParameterConditionPotential Effect on Product Yield/PurityRationale
Temperature Too High (> 60°C)Decreased yield, increased byproductsPromotes side reactions like polymerization and over-oxidation.[4]
Optimal (0 - 40°C)Higher yield and purityFavors the desired reaction pathway with fewer side reactions.[1]
Too Low (< 0°C)Very slow or incomplete reactionThe reaction rate may become impractically low.[4]
Oxidizing Agent Stoichiometry Too HighIncreased formation of oxidized byproductsExcess oxidant can lead to over-oxidation of the target molecule.
Stoichiometry Too LowIncomplete conversion of intermediateInsufficient oxidant will result in unreacted starting material.
Solvent Inappropriate ChoicePoor solubility, side reactionsReactants must be sufficiently soluble for the reaction to proceed efficiently.
Reaction Time Too ShortIncomplete reactionThe reaction may not have enough time to go to completion.
Too LongIncreased byproduct formationProlonged exposure to reaction conditions can lead to degradation or side reactions.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-1,2-benzisothiazole from o-Amino-thiobenzamide (Conceptual)

Disclaimer: This is a conceptual protocol based on related literature and should be adapted and optimized for specific laboratory conditions.

  • Dissolution: Dissolve o-amino-thiobenzamide (1.0 eq) in a suitable inert solvent, such as 25% sulfuric acid, in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5°C).[2]

  • Oxidant Addition: Slowly add a solution of an oxidizing agent with at least 2 oxidation equivalents (e.g., potassium chlorate, 1.05 eq) to the stirred mixture while maintaining the temperature between 0°C and 10°C.[2]

  • Reaction: Allow the mixture to stir at a controlled temperature (e.g., room temperature) for several hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[2]

  • Work-up: Once the reaction is complete, carefully quench the reaction by pouring it into a beaker of ice water.

  • Neutralization & Extraction: Neutralize the aqueous solution with a suitable base (e.g., aqueous ammonia) until it is alkaline. Extract the aqueous layer multiple times with an organic solvent such as toluene or ethyl acetate.[1]

  • Isolation: Combine the organic extracts, wash with water, and dry over an anhydrous drying agent (e.g., Na₂SO₄). Filter the mixture and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., toluene) to obtain pure 3-amino-1,2-benzisothiazole.[2]

Mandatory Visualizations

Reaction_Pathway Main Synthetic Pathway to this compound SM o-Amino-thiobenzamide INT Intermediate SM->INT Oxidizing Agent (e.g., KClO₃, H₂SO₄) 0-40°C PROD This compound INT->PROD Intramolecular Cyclization

Caption: Main Synthetic Pathway to this compound.

Byproduct_Formation Potential Byproduct Formation Pathways SM o-Amino-thiobenzamide (Starting Material) PROD Desired Product (this compound) SM->PROD Desired Pathway POLY Polymeric Byproducts SM->POLY High Temperature OX Over-Oxidized Byproduct (e.g., 1,2-Benzisothiazol-3-one) PROD->OX Excess Oxidant / High Temperature

Caption: Potential Byproduct Formation Pathways.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_sm Analyze Crude Mixture (TLC, LC-MS, NMR) start->check_sm sm_present Mainly Unreacted Starting Material? check_sm->sm_present byproducts Multiple Byproducts Observed? sm_present->byproducts No sol_incomplete Action: - Increase reaction time - Check oxidant stoichiometry - Slightly increase temperature sm_present->sol_incomplete Yes sol_byproducts Action: - Lower reaction temperature - Use milder/less oxidant - Check reagent purity byproducts->sol_byproducts Yes sol_purify Action: - Optimize purification (Recrystallization, Chromatography) - Consider salt formation byproducts->sol_purify No (Product is just impure) end Re-run Experiment sol_incomplete->end sol_byproducts->end sol_purify->end

Caption: Troubleshooting Workflow for Low Yield.

References

Technical Support Center: Synthesis of 1,2-Benzisothiazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 1,2-Benzisothiazol-3-amine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

General Synthesis

Question 1: My overall yield of the 1,2-benzisothiazol-3(2H)-one core is low. What are the common causes and how can I improve it?

Answer: Low yields in the synthesis of the 1,2-benzisothiazol-3(2H)-one core can stem from several factors, primarily incomplete reactions, and the formation of side products. Here are some key areas to investigate:

  • Incomplete Initial Reaction: The initial formation of the amide or thioether precursor is critical. Ensure that the stoichiometry of your reagents is correct. For example, when starting from 2,2'-dithiodibenzoic acid, the conversion to 2,2'-dithiodibenzamide must be complete before proceeding to the cyclization step.[1]

  • Suboptimal Cyclization Conditions: The cyclization step is sensitive to pH and temperature. For instance, when using an aqueous alkaline solution for cyclization, ensure the pH is maintained above 8 to facilitate the reaction.[2] Reaction temperatures that are too high can lead to decomposition and side reactions, while temperatures that are too low may result in an incomplete reaction.[3]

  • Oxidative Dimerization of Thiophenol Precursors: If your synthesis involves a 2-aminothiophenol intermediate, it is susceptible to oxidative dimerization, forming a disulfide byproduct. This is a common side reaction, especially under aerobic conditions.[4] To mitigate this, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Question 2: I am observing significant side product formation. What are the likely impurities and how can I minimize them?

Answer: Side product formation is a common challenge. The nature of the impurities depends on your synthetic route. Here are some common side products and strategies to avoid them:

  • Disulfide Formation: As mentioned, oxidative coupling of thiol-containing intermediates is a frequent issue.[4] Running the reaction under an inert atmosphere and controlling the addition of any oxidizing agents can minimize this.

  • Incomplete Cyclization: The presence of the uncyclized intermediate, such as 2-mercaptobenzamide, can be a major impurity.[5] To address this, you may need to optimize the reaction time, temperature, or the amount of catalyst or oxidizing agent used in the cyclization step. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.[6]

  • Hydrolysis of Intermediates: Activated carboxylic acid intermediates can react with residual water, reverting to the starting carboxylic acid.[6] Using anhydrous solvents and reagents is crucial to prevent this.

Purification

Question 3: What are the most effective methods for purifying this compound derivatives?

Answer: The choice of purification method depends on the nature of the derivative and the impurities present. Common and effective techniques include:

  • Recrystallization: This is a powerful technique for purifying solid products. The crude product can be dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals.[1] The choice of solvent is critical and may require some experimentation.

  • Column Chromatography: For complex mixtures or to remove closely related impurities, column chromatography is highly effective.[6] The choice of stationary phase (e.g., silica gel) and mobile phase will depend on the polarity of your compound.

  • Acid-Base Extraction: If your derivative has a basic amino group, you can use acid-base extraction to separate it from neutral or acidic impurities. Dissolve the crude mixture in an organic solvent and wash with an acidic aqueous solution (e.g., dilute HCl). The amine will move to the aqueous layer as its ammonium salt. The aqueous layer can then be basified (e.g., with NaOH) and the pure amine extracted back into an organic solvent.

  • Precipitation: In some synthetic routes, the product can be precipitated from the reaction mixture. For example, the sodium salt of 1,2-benzisothiazol-3(2H)-one can be precipitated by adding a common salt to the aqueous solution.[1]

Data Presentation

Table 1: Summary of Key Reaction Parameters for Synthesis Optimization

ParameterRecommended Range/ValueRationalePotential Issues if Deviated
Cyclization pH > 8 (alkaline conditions)Promotes the cyclization reaction of 2,2'-dithiodibenzamide.[2]Incomplete cyclization, leading to low yield.
Diazotization Temperature 0-5 °CPrevents the decomposition of the diazonium salt.[2]Formation of byproducts and reduced yield.
Halogenating Agent Stoichiometry 0.8 - 3.0 molesAn insufficient amount leads to unreacted starting material, while an excess can cause side reactions.[3]Low yield due to incomplete reaction or side product formation.
Amine Stoichiometry (in amidation) 1.0 - 1.2 equivalentsA slight excess ensures the complete consumption of the activated carboxylic acid.[6]Unreacted starting material, leading to purification challenges.

Experimental Protocols

Protocol 1: Synthesis of 1,2-Benzisothiazol-3(2H)-one from 2,2'-Dithiodibenzoic Acid

  • Amidation:

    • Suspend 2,2'-dithiodibenzoic acid in an inert solvent (e.g., toluene).

    • Add a chlorinating agent, such as thionyl chloride, to convert the carboxylic acid groups to acyl chlorides.

    • Slowly add an ammonia source (e.g., aqueous ammonia) at a controlled temperature to form 2,2'-dithiodibenzamide.[1]

  • Cyclization:

    • Treat the 2,2'-dithiodibenzamide with an aqueous alkaline solution (e.g., sodium hydroxide) to achieve a pH greater than 8.[1][2]

    • Add an oxidizing agent and heat the mixture to induce cyclization.

  • Purification:

    • Cool the reaction mixture and precipitate the product by adding a common salt.

    • Collect the precipitate by filtration.

    • Further purify the product by recrystallization from a suitable solvent.[1]

Protocol 2: General Procedure for Purification by Column Chromatography

  • Sample Preparation: Dissolve the crude product in a minimal amount of the chosen mobile phase or a slightly more polar solvent.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and pack it into a column.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Pass the mobile phase through the column, collecting fractions.

  • Analysis: Monitor the fractions by TLC or another appropriate analytical technique to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[6]

Visualizations

experimental_workflow General Experimental Workflow for this compound Derivative Synthesis start Starting Material (e.g., 2,2'-dithiodibenzoic acid) step1 Step 1: Precursor Synthesis (e.g., Amidation) start->step1 step2 Step 2: Cyclization step1->step2 step3 Step 3: (Optional) Derivatization step2->step3 step4 Step 4: Crude Product Isolation step3->step4 step5 Step 5: Purification (Recrystallization, Chromatography, etc.) step4->step5 end Pure this compound Derivative step5->end

Caption: General synthesis workflow.

troubleshooting_low_yield Troubleshooting Guide for Low Yield start Low Yield Observed check1 Check for Incomplete Reaction (TLC, LC-MS) start->check1 check2 Check for Side Products (NMR, MS) start->check2 solution1a Optimize Reaction Time check1->solution1a If incomplete solution1b Optimize Temperature check1->solution1b If incomplete solution1c Adjust Reagent Stoichiometry check1->solution1c If incomplete solution2a Use Inert Atmosphere to Prevent Oxidation check2->solution2a If side products present solution2b Ensure Anhydrous Conditions check2->solution2b If side products present solution2c Optimize pH check2->solution2c If side products present

Caption: Troubleshooting low yield issues.

References

Technical Support Center: Purification of 1,2-Benzisothiazol-3-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1,2-Benzisothiazol-3-amine analogs.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification process in a question-and-answer format.

Problem IDQuestionPotential CausesSuggested Solutions
PUR-001 My final product is a dark, tar-like material with a low yield. Oxidation and polymerization of starting materials, particularly 2-aminothiophenol derivatives, when exposed to air.[1] Harsh reaction conditions such as excessively high temperatures.[1]- Use freshly purified 2-aminothiophenol starting materials.[2] - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2] - Carefully control the reaction temperature, avoiding excessive heat.[1] - If an oxidant is necessary for cyclization, consider using a milder reagent.[2]
PUR-002 The purified compound's color is inconsistent or darker than expected. Presence of colored impurities. Degradation of the compound due to exposure to light, air, or heat.- During recrystallization, treat the solution with a small amount of activated charcoal to adsorb colored impurities.[3] - Store the purified compound in a cool, dark place under an inert atmosphere to prevent degradation.
PUR-003 I am observing a significant amount of a byproduct with a higher molecular weight than my target compound. Dimerization of intermediates may be occurring due to reaction conditions favoring intermolecular reactions over the desired intramolecular cyclization.[1]- Optimize reaction conditions to favor intramolecular cyclization. This may involve adjusting temperature, concentration, or the rate of addition of reagents. - The use of suitable trapping agents may prevent the formation of dimers in some cases.[1]
PUR-004 The reaction appears incomplete, with starting material or intermediates remaining in the final product. Insufficient reaction time or temperature.[1] The oxidizing agent may be too weak or used in an insufficient amount for complete conversion.[1] Steric hindrance from bulky substituents may be slowing down the reaction.[1]- Increase the reaction time or cautiously raise the temperature while monitoring for product degradation.[1] - Ensure the appropriate stoichiometry of a sufficiently strong oxidizing agent is used.
PUR-005 During recrystallization, my compound "oils out" instead of forming crystals. The melting point of your compound may be lower than the boiling point of the chosen solvent.[3] The cooling process is too rapid.[3] A high concentration of impurities is present.[3]- Select a solvent or solvent system where the compound has high solubility at an elevated temperature and low solubility at room temperature.[4] - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.[3] - If impurities are suspected, consider a preliminary purification step like column chromatography.[3] - Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.[3]
PUR-006 I'm experiencing poor separation during column chromatography (streaking or overlapping of bands). The selected solvent system is too polar, causing the compound to elute too quickly. The compound may be degrading on the acidic silica gel.[3] Improper packing of the column can lead to channeling.[3]- Use Thin Layer Chromatography (TLC) to determine an optimal solvent system that provides good separation.[5] - Consider using a different stationary phase, such as alumina, if compound degradation is suspected on silica gel. - Ensure the column is packed uniformly to prevent channeling.[3]

Frequently Asked Questions (FAQs)

1. What are the most common purification techniques for this compound analogs?

The most frequently employed purification methods for this class of compounds are recrystallization and column chromatography.[5][6] Acid-base extraction can also be a useful preliminary purification step if the target compound and impurities have different acidic or basic properties.[1]

2. How do I choose an appropriate solvent for recrystallization?

A suitable recrystallization solvent should dissolve the compound well at an elevated temperature but poorly at room or lower temperatures.[4] For some this compound derivatives, a mixture of methanol and ethyl acetate (1:1) has been successfully used for recrystallization.[2] It is recommended to test the solubility of your specific analog in various solvents to determine the optimal one.

3. My this compound analog is not soluble in common organic solvents for recrystallization. What can I do?

For basic compounds like amines that exhibit poor solubility in common organic solvents, you can try using organic acids such as acetic acid, or mixtures of acetic acid with other solvents.[7] Trifluoroacetic acid can also be a good solvent for basic compounds.[7]

4. What type of column chromatography is suitable for purifying this compound analogs?

Reverse-phase High-Performance Liquid Chromatography (HPLC) can be an effective method for the analysis and purification of these compounds.[8] For preparative column chromatography, silica gel is a common stationary phase, with the mobile phase being a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate. The optimal solvent system should be determined by TLC analysis prior to running the column.[5]

5. How can I confirm the purity of my final product?

The purity of your this compound analog can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful method for determining purity.[8][9] Thin Layer Chromatography (TLC) can provide a quick assessment of purity. Additionally, determining the melting point of the compound can be a good indicator of purity; a sharp melting point close to the literature value suggests a high degree of purity.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents to find one in which it is highly soluble when hot and poorly soluble when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude product until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.[3]

  • Hot Filtration (Optional): If charcoal was added, perform a hot filtration to remove it.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol
  • Solvent System Selection: Use TLC to identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of your target compound from impurities. The ideal Rf value for the target compound is typically between 0.2 and 0.4.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, least polar solvent mixture.

  • Sample Loading: Dissolve your crude product in a minimal amount of the chromatography solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial solvent mixture, collecting fractions. The polarity of the solvent can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product start Crude Product recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography tlc TLC recrystallization->tlc column_chromatography->tlc hplc HPLC tlc->hplc mp Melting Point hplc->mp pure_product Pure Analog mp->pure_product

Caption: General workflow for the purification and analysis of this compound analogs.

troubleshooting_logic cluster_problem Problem Characterization cluster_solution Potential Solutions start Purification Issue Identified dark_product Dark/Tarry Product? start->dark_product poor_separation Poor Separation? start->poor_separation oiling_out Oiling Out? start->oiling_out inert_atmosphere Use Inert Atmosphere dark_product->inert_atmosphere Yes optimize_solvent Optimize Solvent System poor_separation->optimize_solvent Yes slow_cooling Slow Cooling/Scratching oiling_out->slow_cooling Yes

Caption: A logical decision tree for troubleshooting common purification problems.

References

optimizing reaction conditions for 1,2-Benzisothiazol-3-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,2-Benzisothiazol-3-amine, a key intermediate in pharmaceutical and materials science. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent and effective methods for the synthesis of this compound are the oxidative cyclization of 2-aminothiobenzamide and the reaction of 3-chloro-1,2-benzisothiazole with an amine source. The choice of route often depends on the availability of starting materials, scalability, and desired purity.

Q2: My oxidative cyclization of 2-aminothiobenzamide is resulting in a low yield. What are the likely causes?

A2: Low yields in this reaction can often be attributed to several factors:

  • Incomplete oxidation: The oxidizing agent may not be potent enough or used in sufficient quantity.

  • Over-oxidation: Excessive use of a strong oxidizing agent can lead to the formation of undesired byproducts.

  • Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to decomposition of the starting material or product.

  • Purity of starting material: Impurities in the 2-aminothiobenzamide can interfere with the cyclization process.

Q3: What are common side products observed in the synthesis of this compound?

A3: Depending on the synthetic route, common side products may include unreacted starting materials, dimers, or over-oxidized species. In the synthesis from 2,2'-dithiobenzonitriles, incomplete reaction can leave starting material, while side reactions of the reactive intermediates can lead to complex mixtures.

Q4: How can I best purify the final this compound product?

A4: The most common methods for purification are recrystallization and column chromatography. Recrystallization from a suitable solvent, such as toluene or ethanol, is often effective for removing minor impurities. For more challenging separations or to remove colored byproducts, column chromatography using silica gel is recommended.

Troubleshooting Guides

Route 1: Oxidative Cyclization of 2-Aminothiobenzamide

This method involves the intramolecular cyclization of 2-aminothiobenzamide using an oxidizing agent to form the desired this compound.

Experimental Protocol:

A detailed experimental protocol for the synthesis of 3-amino-2,1-benzisothiazole (an isomer of this compound) from anthranilic acid thioamide (2-aminothiobenzamide) is as follows: 7.6 parts of anthranilic acid thioamide are dissolved in 50 parts of 25% sulfuric acid. To this solution, 5.3 parts by volume of 30% hydrogen peroxide are slowly added with stirring at 20-25°C. After stirring for 30 minutes, the pH of the mixture is adjusted to between 6 and 8 by the slow addition of sodium hydroxide solution. The resulting precipitate is collected by suction filtration and dried to yield 7.4 parts of 3-amino-2,1-benzisothiazole.[1] Recrystallization from toluene can further purify the product.[1]

Data Presentation:

Starting MaterialOxidizing AgentSolventTemperature (°C)Reaction TimeYield (%)Melting Point (°C)
Anthranilic acid thioamide30% Hydrogen Peroxide25% Sulfuric Acid20-2530 min92148-152 (crude), 166-167 (recrystallized)[1]
5-Methyl-2-aminothiobenzamide30% Hydrogen PeroxideMethanol5-1030 min96.4142-143[1]
Anthranilic acid thioamideBromineNot specified1545 min86.7165-166[2]

Troubleshooting:

IssuePossible CauseRecommended Solution
Low or No Product Formation Ineffective oxidation.Ensure the oxidizing agent is fresh and added in the correct stoichiometric amount. Consider using a different oxidizing agent such as bromine or Caro's acid.[1]
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring the reaction progress by TLC. The optimal temperature is typically between 0 and 60°C.[1]
Formation of Multiple Products Over-oxidation or side reactions.Reduce the amount of oxidizing agent or add it more slowly to the reaction mixture. Ensure the reaction temperature does not exceed the optimal range.
Impure starting material.Purify the 2-aminothiobenzamide by recrystallization before use.
Difficulty in Product Isolation Product is soluble in the reaction mixture.After adjusting the pH, cool the mixture in an ice bath to promote precipitation. If the product remains in solution, extraction with an organic solvent like toluene may be necessary.[1]
Oily product instead of solid.Try trituration with a non-polar solvent like hexane to induce solidification. Seeding with a small crystal of the pure product can also initiate crystallization.

Experimental Workflow Diagram:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_material 2-Aminothiobenzamide dissolution Dissolve in Acid start_material->dissolution oxidant Oxidizing Agent (e.g., H2O2) oxidation Add Oxidant @ 0-60°C oxidant->oxidation dissolution->oxidation cyclization Stir for 30-60 min oxidation->cyclization neutralization Adjust pH to 6-8 cyclization->neutralization filtration Filter Precipitate neutralization->filtration recrystallization Recrystallize from Toluene filtration->recrystallization final_product This compound recrystallization->final_product

Caption: Workflow for the synthesis of this compound via oxidative cyclization.

Route 2: From 3-Chloro-1,2-benzisothiazole

This route involves the nucleophilic substitution of the chlorine atom at the 3-position of the 1,2-benzisothiazole ring with an amine source, typically ammonia or a protected amine.

Experimental Protocol:

A general procedure involves reacting 3-chloro-1,2-benzisothiazole with a suitable amine, such as piperazine, in a solvent like tetrahydrofuran or isopropanol. For example, 3-chloro-1,2-benzisothiazole (10.0 g) is added slowly to a heated solution of anhydrous piperazine (22.5 g) in tetrahydrofuran (100 mL) at 60-65°C. The mixture is then heated for an extended period (e.g., 17 hours). After cooling, the product is isolated by filtration and extraction.

Troubleshooting:

IssuePossible CauseRecommended Solution
Low Conversion of Starting Material Insufficiently reactive amine.If using ammonia, ensure it is in a suitable form (e.g., as a solution in an organic solvent or generated in situ). For other amines, consider using a stronger base to facilitate the reaction.
Reaction temperature is too low.Increase the reaction temperature. Reactions with less reactive amines may require heating up to 170°C.
Formation of Bis-substituted Byproduct Use of a diamine like piperazine.Use a large excess of the diamine to favor the mono-substituted product. Careful control of stoichiometry is crucial.
Product is Difficult to Purify Presence of unreacted starting materials and byproducts.Column chromatography on silica gel is often effective. A solvent system of ethyl acetate/hexanes with a small amount of triethylamine can be used for elution.
Product is a salt.Neutralize the reaction mixture with a base (e.g., aqueous ammonia) before extraction with an organic solvent like toluene.

Logical Relationship Diagram for Troubleshooting:

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield cause1 Incomplete Reaction low_yield->cause1 cause2 Side Reactions low_yield->cause2 cause3 Product Loss During Work-up low_yield->cause3 solution1a Increase Temperature/Time cause1->solution1a solution1b Use More Reactive Amine cause1->solution1b solution2a Adjust Stoichiometry cause2->solution2a solution2b Optimize Solvent cause2->solution2b solution3a Modify Extraction pH cause3->solution3a solution3b Alternative Purification cause3->solution3b

Caption: Troubleshooting logic for low yield in the synthesis from 3-chloro-1,2-benzisothiazole.

References

Technical Support Center: Overcoming Solubility Challenges of 1,2-Benzisothiazol-3-amine in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 1,2-Benzisothiazol-3-amine and its derivatives during biological assays. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for this compound precipitating in my aqueous assay buffer?

A1: Compound precipitation in biological assays is a common issue, particularly with hydrophobic molecules. The main causes include:

  • Solvent Shock : A rapid change in solvent polarity when a concentrated stock solution, typically in Dimethyl Sulfoxide (DMSO), is diluted into an aqueous buffer can cause the compound to crash out of solution.[1]

  • Exceeding Solubility : The final concentration of the compound in the assay medium may be higher than its maximum solubility.[1]

  • Temperature Fluctuations : Shifting the compound from room temperature or cold storage to a 37°C incubator can decrease its solubility.[1]

  • Buffer Composition and pH : The pH of the assay buffer can significantly affect the solubility of ionizable compounds. Interactions with salts or proteins in the media can also lead to precipitation.[1]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For biological assays, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions.[2] 1,2-Benzisothiazol-3(2H)-one, a closely related compound, is soluble in DMSO, dichloromethane, and methanol.[3][4][5] It is crucial to use anhydrous DMSO to avoid water absorption, which can reduce compound solubility over time.[1]

Q3: What is the maximum acceptable concentration of DMSO in a biological assay?

A3: The final concentration of DMSO should be kept as low as possible to avoid artifacts and cellular toxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many sensitive cell-based assays requiring concentrations below 0.1%.[1]

Q4: How can I improve the solubility of this compound in my assay?

A4: Several strategies can be employed to enhance compound solubility:

  • Co-solvents : Using water-miscible organic solvents in addition to DMSO may help.[6] However, the tolerance of the specific assay to these solvents must be validated.

  • pH Adjustment : For ionizable compounds, adjusting the pH of the buffer can increase solubility.[6]

  • Use of Surfactants : Non-ionic detergents like Tween-20 or Triton X-100, typically at low concentrations (0.001% to 0.01%), can help solubilize compounds by forming micelles.[7] It is essential to confirm that the surfactant does not interfere with the assay.

  • Inclusion Complexes : Cyclodextrins can encapsulate poorly soluble drugs, forming a complex that is more soluble in aqueous solutions.[6][8]

Q5: How can I determine the solubility limit of my compound in the specific assay buffer I am using?

A5: A kinetic solubility assay can be performed. This typically involves preparing serial dilutions of your compound stock in the assay buffer within a microplate. The plate is then incubated under assay conditions, and precipitation is assessed visually as cloudiness or turbidity, or measured quantitatively using a plate reader (nephelometry or absorbance at a non-interfering wavelength like 600 nm).[7]

Solubility Data

The solubility of the related compound, 1,2-Benzisothiazol-3(2H)-one, has been reported in several organic solvents. This information can serve as a starting point for selecting an appropriate stock solution solvent.

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble[3][4][5]
DichloromethaneSoluble[3][4][5]
MethanolSoluble[3][4][5]

Troubleshooting Guide: Compound Precipitation

ObservationPotential CauseRecommended Solution
Immediate Precipitation upon dilution into aqueous buffer.Solvent Shock : Rapid change in solvent polarity.[1]Serial Dilution : Perform an intermediate dilution step into a mixed solvent (e.g., 50% DMSO/50% buffer) before the final dilution.[7] Increase Mixing Energy : Add the stock solution to the aqueous buffer while vortexing or swirling.[1][7]
High Supersaturation : Final concentration exceeds kinetic solubility.Lower Final Concentration : Decrease the final concentration of the compound in the assay.[7]
Precipitation Over Time in the incubator.Temperature Shift : Decreased solubility at 37°C.[1]Pre-warm Solutions : Pre-warm the aqueous buffer or cell culture medium to the experimental temperature before adding the compound.[1]
pH Shift in Media : Changes in pH due to CO2 environment or cell metabolism.[1]Use Buffered Media : Ensure the media is adequately buffered for the incubator's CO2 concentration (e.g., using HEPES).[1]
Cloudiness or Turbidity in media.Fine Particulate Precipitation Microscopic Examination : Confirm the presence of precipitate under a microscope.[1] Follow the solutions for immediate precipitation.
Microbial Contamination Check for Contamination : Visually inspect cultures for signs of bacterial or fungal growth.[9][10]
Precipitation After Freeze-Thaw Cycles of stock solution.Poor Solubility at Low Temperatures Aliquot Stock Solution : Prepare single-use aliquots to minimize freeze-thaw cycles.[1]
Water Absorption by DMSO Use Anhydrous DMSO : Prepare stock solutions with anhydrous DMSO and store in tightly sealed containers.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in Anhydrous DMSO
  • Weigh Compound : Accurately weigh the required amount of this compound powder in a microcentrifuge tube.

  • Add Solvent : Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Dissolve : Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C to aid dissolution.

  • Visual Inspection : Visually inspect the solution against a light source to ensure all solid material has dissolved.

  • Storage : Store the stock solution in small, single-use aliquots at -20°C or -80°C in tightly sealed tubes to prevent moisture absorption.[1]

Protocol 2: Kinetic Solubility Assessment in Assay Buffer
  • Prepare Compound Plate : In a 96-well clear-bottom plate, perform serial dilutions of your high-concentration DMSO stock solution (e.g., 10 mM) in pure DMSO to create a range of concentrations.

  • Prepare Buffer Plate : In a separate 96-well plate, add the assay buffer to each well. The volume should be such that when the compound is added, the final DMSO concentration remains constant and within the acceptable range (e.g., add 99 µL of buffer to each well for a 1% final DMSO concentration).

  • Compound Addition : Transfer a small, equal volume (e.g., 1 µL) from each well of the compound plate to the corresponding well of the buffer plate.

  • Mixing : Mix the contents of the buffer plate immediately and thoroughly using a plate shaker or by pipetting.

  • Incubation : Incubate the plate at the intended experimental temperature (e.g., room temperature or 37°C) for a relevant time period (e.g., 1-2 hours).

  • Detection : Determine the highest concentration at which no precipitation is observed. This can be done by:

    • Visual Inspection : Check for cloudiness or visible particles against a dark background.[7]

    • Spectrophotometry : Measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600-650 nm) using a microplate reader.[7] An increase in absorbance indicates precipitation.

Visual Workflow and Pathway Diagrams

TroubleshootingWorkflow start Compound Precipitation Observed in Assay check_time When does it occur? start->check_time immediate Immediately upon dilution check_time->immediate Immediately over_time Over time in incubator check_time->over_time Over Time freeze_thaw After freeze-thaw of stock check_time->freeze_thaw Post Freeze-Thaw cause_immediate Potential Causes: - Solvent Shock - High Supersaturation immediate->cause_immediate solution_immediate Solutions: - Lower final concentration - Vortex during addition - Use serial dilution method cause_immediate->solution_immediate cause_over_time Potential Causes: - Temperature Shift - Media pH Change over_time->cause_over_time solution_over_time Solutions: - Pre-warm media to 37°C - Use HEPES buffered media cause_over_time->solution_over_time cause_freeze_thaw Potential Causes: - Low temp solubility - Water absorption in DMSO freeze_thaw->cause_freeze_thaw solution_freeze_thaw Solutions: - Aliquot stock for single use - Use anhydrous DMSO cause_freeze_thaw->solution_freeze_thaw

Caption: Troubleshooting workflow for addressing compound precipitation.

SignalingPathway cluster_bacterium Bacterial Cell compound This compound membrane Cell Membrane Disruption compound->membrane inhibition Inhibition compound->inhibition death Bacterial Cell Death membrane->death enzyme Essential Enzyme (e.g., DNA Gyrase) enzyme->death Blocked Process inhibition->enzyme

Caption: Hypothetical antimicrobial signaling pathway for this compound.

References

analytical challenges in the characterization of 1,2-Benzisothiazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming the analytical challenges associated with the characterization of 1,2-Benzisothiazol-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the characterization and quantification of this compound?

A1: The most prevalent methods are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2] HPLC-UV is suitable for routine quantification and purity analysis, while LC-MS/MS offers higher sensitivity and selectivity, making it ideal for identifying impurities, characterizing degradation products, and analyzing samples in complex matrices.

Q2: How should I prepare samples of this compound for HPLC analysis?

A2: Sample preparation typically involves dissolving the analyte in a solvent compatible with the HPLC mobile phase. A common approach is to dissolve the sample in a mixture of water and an organic solvent like acetonitrile or methanol. It is crucial to inject the sample in a solvent that is of equal or weaker strength than the mobile phase to prevent peak distortion.

Q3: What are the known stability issues with this compound during analysis?

A3: Like many primary aromatic amines, this compound can be susceptible to degradation under certain conditions. The related compound, 1,2-benzisothiazol-3(2H)-one, is known to be susceptible to photodegradation.[3][4] Oxidative degradation is also a potential pathway.[5] It is crucial to conduct forced degradation studies to understand its intrinsic stability and to develop a stability-indicating analytical method.[6]

Q4: What are the expected degradation pathways for this molecule?

A4: Based on studies of related benzisothiazolinone compounds, degradation is expected to occur primarily on the thiazole ring.[7] Potential pathways include oxidation of the sulfur atom, hydroxylation, and hydrolysis, which can lead to ring-opening.[4][5][8] Ozonation studies on 1,2-benzisothiazol-3(2H)-one have shown that sequential oxidation of the sulfur atom can lead to the formation of saccharin.[5]

Q5: I am observing significant peak tailing in my HPLC analysis. What is the likely cause?

A5: Peak tailing for this compound, a basic compound, is often caused by secondary interactions between the amine functional group and acidic residual silanol groups on the surface of traditional silica-based C18 columns. These interactions lead to uneven analyte elution and asymmetrical peaks.

Troubleshooting Guides

HPLC: Poor Peak Shape (Tailing)

Problem: My chromatogram for this compound shows a tailing peak, making accurate integration and quantification difficult.

Possible Causes & Solutions:

  • Cause 1: Silanol Interactions: The basic amine group is interacting with acidic silanol groups on the HPLC column packing material.

    • Solution 1.1: Adjust Mobile Phase pH: Lower the pH of the aqueous portion of your mobile phase to around 2.5-3.0 using an acid like phosphoric acid or formic acid.[1] At this low pH, the silanol groups are protonated and less likely to interact with the protonated amine.

    • Solution 1.2: Use a Competing Base: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 5-10 mM). The competing base will interact with the active silanol sites, masking them from the analyte. Note that this can sometimes shorten column lifetime.

    • Solution 1.3: Select an Appropriate Column: Use a modern, high-purity silica column with low silanol activity or one that is specifically designed for the analysis of basic compounds. End-capped columns or those with a different stationary phase (e.g., phenyl-hexyl) may also provide better peak shape.

  • Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution 2.1: Reduce Injection Volume/Concentration: Dilute your sample or reduce the injection volume and re-run the analysis.

  • Cause 3: Sample Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the mobile phase.

    • Solution 3.1: Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, keep the injection volume as small as possible.

LC-MS: Poor Sensitivity or Inconsistent Ionization

Problem: I am struggling to get a consistent and sensitive signal for this compound using LC-MS.

Possible Causes & Solutions:

  • Cause 1: Incompatible Mobile Phase Additive: Phosphate buffers (like phosphoric acid) are not volatile and are incompatible with mass spectrometry as they can contaminate the ion source.

    • Solution 1.1: Use a Volatile Buffer/Acid: Replace phosphoric acid with a volatile alternative such as formic acid or acetic acid (typically at 0.1%) in the mobile phase.[1]

  • Cause 2: Suboptimal Ionization Mode: The incorrect ionization polarity is being used.

    • Solution 2.1: Use Positive Ionization Mode: As an amine, this compound will readily accept a proton. Use electrospray ionization in positive mode (ESI+) to generate the protonated molecule [M+H]⁺.

LC-MS: Interpreting Mass Spectra

Problem: I am trying to identify potential impurities or degradants and need to understand the fragmentation of this compound.

Common Fragmentation Pattern:

Data Presentation

Illustrative Forced Degradation Data

Disclaimer: The following table presents illustrative data to exemplify the typical results of a forced degradation study. The values are not derived from a specific experimental study of this compound.

Stress ConditionTime% Assay of this compound% DegradationNumber of Degradants
0.1 M HCl8 hours89.510.52
0.1 M NaOH8 hours92.17.91
3% H₂O₂24 hours85.314.73
Thermal (80°C)48 hours96.23.81
Photolytic7 days91.88.22
Typical HPLC-UV Method Parameters
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water[1]
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 245 nm (example, requires experimental verification)
Injection Volume 10 µL
Diluent Water:Acetonitrile (50:50)

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method
  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water. Filter and degas.[1]

    • Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile to obtain a concentration of 100 µg/mL.

  • Sample Solution Preparation:

    • Prepare the sample to a target concentration of 100 µg/mL in the same diluent as the standard solution.

  • Chromatographic Conditions:

    • Set up the HPLC system according to the parameters in the "Typical HPLC-UV Method Parameters" table.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Analysis:

    • Inject a blank (diluent), followed by five replicate injections of the standard solution to check for system suitability (e.g., %RSD of peak area ≤ 2.0%).

    • Inject the sample solutions in duplicate.

    • Calculate the purity or assay based on the peak area comparison between the sample and the standard.

Protocol 2: Forced Degradation Study
  • General Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Heat at 60-80°C for a specified time (e.g., 2, 4, 8 hours).

    • Cool, neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Heat at 60-80°C for a specified time.

    • Cool, neutralize with 1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3-30% hydrogen peroxide.

    • Keep at room temperature, protected from light, for a specified time (e.g., 24 hours).

    • Dilute for HPLC analysis.

  • Thermal Degradation:

    • Store the solid drug substance in an oven at a high temperature (e.g., 80°C) for a specified period (e.g., 48 hours).

    • Also, heat the stock solution at the same temperature.

    • Prepare solutions from the stressed solid and dilute the stressed solution for analysis.

  • Photolytic Degradation:

    • Expose the solid drug substance and the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.

    • Analyze the samples at appropriate time points. A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating HPLC method to determine the extent of degradation and profile the degradation products.

Mandatory Visualization

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting start Receive Sample prep_std Prepare Reference Standard (e.g., 100 µg/mL) start->prep_std prep_sample Prepare Analysis Sample (target concentration) start->prep_sample hplc_setup HPLC System Setup & Column Equilibration prep_std->hplc_setup prep_sample->hplc_setup sys_suit System Suitability Test (Inject Standard x5) hplc_setup->sys_suit analysis Inject Blank & Samples sys_suit->analysis process Process Chromatograms (Integrate Peaks) analysis->process calculate Calculate Results (Assay, Purity, % Degradation) process->calculate report Generate Final Report calculate->report

Analytical Workflow for this compound.

troubleshooting_peak_tailing start Problem: Peak Tailing Observed for this compound q1 Is the mobile phase pH low (e.g., < 3)? start->q1 a1_no Action: Lower mobile phase pH to 2.5-3.0 with H₃PO₄ or Formic Acid. q1->a1_no No a1_yes pH is appropriate. Proceed to next check. q1->a1_yes Yes q2 Are you using a modern, high-purity, end-capped C18 column? a1_no->q2 a1_yes->q2 a2_no Action: Switch to a column suitable for basic compounds. q2->a2_no No a2_yes Column is likely suitable. Proceed. q2->a2_yes Yes q3 Is the sample concentration and injection volume high? a2_no->q3 a2_yes->q3 a3_yes Action: Dilute the sample or reduce injection volume. q3->a3_yes Yes a3_no No overload. Consider other factors. q3->a3_no No end_point If tailing persists, consider adding a competing base (e.g., TEA) or consult column manufacturer for alternatives. a3_yes->end_point a3_no->end_point

Troubleshooting Logic for HPLC Peak Tailing.

degradation_pathway cluster_pathways Potential Degradation Pathways cluster_products Potential Degradation Products parent 1,2-Benzisothiazol-3(2H)-one (Related Compound) oxidation Sulfur Oxidation (e.g., via H₂O₂ or O₃) parent->oxidation Oxidative Stress hydrolysis Hydrolytic Cleavage (Acid/Base) parent->hydrolysis Hydrolytic Stress photolysis Photolytic Degradation (UV/Vis Light) parent->photolysis Light Exposure saccharin Saccharin (from S-oxidation) oxidation->saccharin ring_opened Ring-Opened Products (e.g., 2-Sulfinobenzamide) hydrolysis->ring_opened photolysis->ring_opened hydroxylated Hydroxylated Species on Benzene Ring photolysis->hydroxylated

Potential Degradation Pathways (based on a related compound).

References

degradation pathways of 1,2-Benzisothiazol-3-amine under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Benzisothiazol-3-amine. The information provided is based on available scientific literature for closely related benzisothiazole derivatives and general principles of forced degradation studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental studies on the degradation of this compound.

Issue Possible Cause(s) Recommended Solution(s)
No or minimal degradation observed under stress conditions. Inadequate stress conditions (e.g., temperature too low, insufficient concentration of stressor). The compound may be inherently stable under the applied conditions.Increase the severity of the stress conditions (e.g., higher temperature, higher concentration of acid, base, or oxidizing agent). Extend the duration of the stress testing. If the compound remains stable, document its stability under the tested conditions.[1][2]
Complete or near-complete degradation of the compound. Stress conditions are too harsh.Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of stressor). The goal is to achieve partial degradation (typically 5-20%) to identify primary degradation products.[2][3]
Poor reproducibility of degradation profiles. Inconsistent experimental parameters (e.g., temperature fluctuations, variations in reagent concentrations). Instability of degradation products.Ensure precise control over all experimental parameters. Use calibrated equipment. Analyze samples at consistent time points. If degradation products are unstable, consider in-situ analysis or derivatization.
Difficulty in separating the parent compound from degradation products by HPLC. Inappropriate chromatographic conditions (e.g., mobile phase, column, pH). Co-elution of peaks.Optimize the HPLC method. Screen different columns (e.g., C18, phenyl-hexyl).[4] Adjust the mobile phase composition, gradient, pH, and flow rate. Employ a stability-indicating analytical method.[1]
Mass balance issues (sum of parent compound and degradation products is not close to 100%). Formation of non-UV active or volatile degradation products. Adsorption of compounds onto container surfaces. Incomplete extraction of all components.Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in addition to a UV detector. Use inert sample containers (e.g., silanized glass). Validate the extraction procedure to ensure complete recovery.
Identification of unexpected degradation products. Contamination of reagents or solvents. Interaction with container material. Complex, multi-step degradation pathways.Run blank experiments with only the solvent and stressor to identify any background peaks. Use high-purity reagents and solvents. Consider potential interactions with stoppers or container materials.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under forced degradation conditions?

A1: Based on studies of related benzisothiazole derivatives, the primary degradation pathways are expected to involve oxidation, photodegradation, and potentially hydrolysis under extreme pH conditions.

  • Oxidative Degradation: The sulfur atom in the isothiazole ring is susceptible to oxidation, which can lead to the formation of the corresponding S-oxide and S,S-dioxide.[5][6][7][8] Under harsh oxidative conditions, ring opening of the isothiazole moiety may occur.[9]

  • Photodegradation: Exposure to UV light, especially in the presence of a photosensitizer, can induce hydroxylation of the benzene ring, leading to the formation of hydroxylated derivatives.[10][11][12]

  • Hydrolytic Degradation: While benzisothiazoles are generally stable to hydrolysis, under strongly acidic or basic conditions, cleavage of the isothiazole ring could potentially occur, although this is less common than oxidation or photodegradation.[13][14]

  • Thermal Degradation: Thermal degradation of heterocyclic amines can be complex.[15][16] For this compound, this could involve decomposition of the amine group and potential cleavage of the heterocyclic ring at high temperatures.[17]

Q2: What are the typical experimental conditions for forced degradation studies of this compound?

A2: Forced degradation studies should be designed to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2][3] The following are general starting conditions that may need to be optimized:

Stress Condition Typical Protocol
Acid Hydrolysis 0.1 M HCl at 60°C for up to 7 days.[18]
Base Hydrolysis 0.1 M NaOH at 60°C for up to 7 days.[18]
Oxidation 3% H₂O₂ at room temperature for up to 7 days.[18]
Thermal Degradation Solid drug substance at 70°C for up to 2 months.[18]
Photodegradation Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

Q3: What analytical techniques are most suitable for analyzing the degradation products of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique for separating and quantifying the parent drug and its degradation products.[19][20] For the identification and structural elucidation of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[4][21][22]

Q4: How can I ensure my analytical method is "stability-indicating"?

A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities.[1] To demonstrate this, you must show that all degradation products are well-separated from the parent peak and from each other in the chromatogram. This is typically achieved by analyzing samples from forced degradation studies.

Quantitative Data Summary

Stress Condition Duration % Degradation Major Degradation Products (Hypothetical) % Area of Major Degradant(s)
0.1 M HCl, 60°C7 days8.51,2-Benzisothiazol-3(2H)-one5.2
0.1 M NaOH, 60°C7 days5.2Ring-opened product3.8
3% H₂O₂, RT24 hours15.7This compound-1-oxide12.3
Heat, 70°C14 days3.1Unknown2.5
Photolytic7 days12.36-Hydroxy-1,2-benzisothiazol-3-amine9.8

Experimental Protocols

General Protocol for Forced Degradation Studies
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Heat at 60°C.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Heat at 60°C.

    • Oxidation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL. Keep at room temperature.

    • Thermal Degradation: Store the solid drug substance in a temperature-controlled oven at 70°C.

    • Photodegradation: Expose the solid drug substance and a solution of the drug substance (e.g., in water:acetonitrile) to a calibrated light source.

  • Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 6, 24, 48 hours, and 7 days).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of degradation and the relative amounts of each degradation product.

Visualizations

Proposed Oxidative Degradation Pathway

G A This compound B This compound-1-oxide A->B [O] C This compound-1,1-dioxide B->C [O] D Ring Opening Products C->D Further Oxidation G A This compound B Hydroxylated Derivatives (e.g., 4-OH, 6-OH) A->B hv G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Evaluation Acid Acid HPLC HPLC Acid->HPLC Base Base Base->HPLC Oxidative Oxidative Oxidative->HPLC Thermal Thermal Thermal->HPLC Photolytic Photolytic Photolytic->HPLC LC-MS LC-MS HPLC->LC-MS For Identification Degradation Pathway Elucidation Degradation Pathway Elucidation HPLC->Degradation Pathway Elucidation LC-MS->Degradation Pathway Elucidation Method Validation Method Validation Degradation Pathway Elucidation->Method Validation Stability Assessment Stability Assessment Method Validation->Stability Assessment Drug Substance Drug Substance Drug Substance->Acid Drug Substance->Base Drug Substance->Oxidative Drug Substance->Thermal Drug Substance->Photolytic

References

Technical Support Center: Scale-Up Synthesis of 1,2-Benzisothiazol-3-amine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1,2-Benzisothiazol-3-amine for preclinical applications.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: A common and practical approach for the synthesis of this compound on a larger scale involves a two-stage process. The first stage is the synthesis of the intermediate, 1,2-Benzisothiazol-3(2H)-one (BIT), typically from 2,2′-dithiodibenzoic acid.[1] The second stage, which is less documented in publicly available literature for scale-up, would involve the conversion of the BIT intermediate to the desired 3-amino product. This can be conceptually approached through methods like reductive amination or by converting the carbonyl group to a leaving group followed by nucleophilic substitution with an amine source.

Q2: What are the critical process parameters to control during the synthesis of the 1,2-Benzisothiazol-3(2H)-one (BIT) intermediate?

A2: Based on established industrial processes, strict control of reaction conditions is crucial for a successful and safe scale-up. Key parameters include:

  • Temperature: The diazotization and disulfide reactions must be maintained at low temperatures, typically between 0-5°C, to prevent side reactions and ensure stability.[1]

  • pH: The pH must be carefully controlled during various stages, such as the ammonia solubilization (pH 8-9) and the final neutralization step.[1]

  • Reagent Stoichiometry: Precise control of the feeding ratio of raw materials is essential to maximize yield and minimize impurities.[1]

  • Reaction Time: Monitoring the reaction to completion is critical to avoid the carry-over of unreacted starting materials.

Q3: What are the primary safety concerns when scaling up the synthesis of this compound and its precursors?

A3: The synthesis involves several hazardous materials and reactions. Key safety considerations include:

  • Handling of Thionyl Chloride and Bromine: These reagents are corrosive and toxic, requiring specialized handling procedures and equipment.

  • Exothermic Reactions: The diazotization reaction can be highly exothermic, necessitating efficient cooling and controlled addition of reagents to prevent thermal runaways.[1]

  • Handling of Powders: The final product and intermediates can be fine powders, posing inhalation risks. Appropriate personal protective equipment (PPE), such as respirators, should be used.[2][3]

  • Waste Disposal: The process generates hazardous waste that must be disposed of in accordance with environmental regulations.

Q4: What level of purity is required for preclinical studies, and how can it be achieved?

A4: For preclinical studies, the active pharmaceutical ingredient (API) typically requires a purity of >98%, with well-characterized impurity profiles. Achieving this level of purity for this compound would likely involve:

  • Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent is critical and would need to be determined experimentally.

  • Chromatography: For removing closely related impurities, column chromatography may be necessary, although this can be challenging and costly at a large scale.

  • Thorough Drying: Residual solvents must be removed to meet regulatory limits, often requiring vacuum drying at a controlled temperature.

Q5: What analytical methods are suitable for monitoring the reaction and ensuring the final product quality?

A5: A combination of analytical techniques should be employed:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity and identifying and quantifying impurities.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it is used for the identification of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural elucidation and confirmation of the desired product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for monitoring the presence of key functional groups and confirming the conversion of intermediates.

Troubleshooting Guides

Issue 1: Low Yield in 1,2-Benzisothiazol-3(2H)-one (BIT) Synthesis
Potential Cause Troubleshooting Step
Incomplete Diazotization Ensure the reaction temperature is strictly maintained between 0-5°C.[1] Verify the quality and concentration of sodium nitrite. Use a starch-iodide paper test to confirm the presence of excess nitrous acid at the end of the addition.[1]
Side Reactions Control the rate of addition of sodium nitrite to avoid localized overheating. Ensure efficient stirring to maintain a homogenous reaction mixture.
Losses During Workup Optimize the pH during the precipitation of the diacid intermediate to ensure complete precipitation. Minimize losses during filtration and transfers.
Impure Starting Materials Use high-purity 2,2′-dithiodibenzoic acid. Impurities in the starting material can interfere with the reaction.
Issue 2: High Impurity Levels in the Final this compound Product
Potential Cause Troubleshooting Step
Incomplete Conversion from BIT Increase reaction time or temperature for the amination step (requires careful optimization to avoid degradation). Consider using a more reactive amination reagent.
Formation of Side Products Optimize the reaction conditions for the amination step (solvent, temperature, catalyst if applicable). Analyze the impurity profile to understand the side reactions and adjust the conditions accordingly.
Carry-over of Intermediates Ensure the BIT intermediate is of high purity before proceeding to the amination step.
Ineffective Purification Experiment with different recrystallization solvents or solvent mixtures. If impurities are difficult to remove by recrystallization, consider developing a chromatography purification method.
Issue 3: Poor Physical Properties of the Final Product (e.g., discoloration, poor crystallinity)
Potential Cause Troubleshooting Step
Presence of Colored Impurities Identify the colored impurity by LC-MS and NMR. Develop a purification strategy to remove it (e.g., charcoal treatment during recrystallization, chromatography).
Residual Solvents Dry the product under high vacuum at an appropriate temperature to remove residual solvents.
Polymorphism Investigate different crystallization conditions (solvent, temperature, cooling rate) to obtain a stable and crystalline form.

Experimental Protocols

Synthesis of 1,2-Benzisothiazol-3(2H)-one (BIT) Intermediate

This protocol is based on established industrial synthesis methods.[1]

  • Diazotization:

    • Prepare a solution of sodium nitrite in water and cool it to 0-5°C.

    • In a separate reactor, dissolve o-aminobenzoic acid in an acidic aqueous solution and cool to 0-5°C.

    • Slowly add the sodium nitrite solution to the o-aminobenzoic acid solution, maintaining the temperature between 0-5°C. The reaction is complete when a starch-iodide test is positive.

  • Disulfide Formation:

    • Add the diazonium salt solution to a solution of a sulfur source (e.g., sodium disulfide) at 0-5°C.

    • Allow the reaction to proceed for a specified time, then gradually warm to room temperature.

  • Cyclization and Chlorination:

    • The resulting 2,2′-dithiodibenzoic acid is isolated and dried.

    • The diacid is then reacted with a chlorinating agent, such as thionyl chloride, in an inert solvent (e.g., benzene) with a catalyst.[1]

  • Ammonolysis and Cyclization:

    • The resulting intermediate is then reacted with ammonia to form 1,2-Benzisothiazol-3(2H)-one.

  • Isolation and Purification:

    • The product is isolated by filtration after neutralization and cooling.

    • The crude product can be purified by recrystallization from a suitable solvent.

Proposed Synthesis of this compound from BIT
  • Activation of the Carbonyl Group (Conceptual):

    • The carbonyl group of 1,2-Benzisothiazol-3(2H)-one could be activated to facilitate nucleophilic attack. This might involve conversion to an intermediate such as a 3-chloro-1,2-benzisothiazole.

  • Amination (Conceptual):

    • The activated intermediate would then be reacted with an ammonia source (e.g., ammonia in a suitable solvent, or an ammonia equivalent) under controlled temperature and pressure to form the 3-amino derivative.

  • Workup and Purification:

    • The reaction mixture would be worked up to remove excess reagents and byproducts.

    • The crude this compound would then be purified, likely through recrystallization, to achieve the high purity required for preclinical studies.

Quantitative Data Summary

Parameter1,2-Benzisothiazol-3(2H)-one (BIT)This compound
Molecular Formula C₇H₅NOSC₇H₆N₂S
Molecular Weight 151.19 g/mol 150.20 g/mol
Melting Point 154-158 °CData not readily available
Typical Purity (Preclinical) >98% (as starting material)>98%
Key Analytical Methods HPLC, LC-MS, NMR, IRHPLC, LC-MS, NMR, IR

Visualizations

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 1,2-Benzisothiazol-3(2H)-one (BIT) cluster_stage2 Stage 2: Synthesis of this compound A o-Aminobenzoic Acid B Diazotization (NaNO₂, H⁺, 0-5°C) A->B C Diazonium Salt B->C D Disulfide Formation (Sulfur Source, 0-5°C) C->D E 2,2'-dithiodibenzoic acid D->E F Chlorination & Cyclization (e.g., SOCl₂, NH₃) E->F G 1,2-Benzisothiazol-3(2H)-one (BIT) F->G H 1,2-Benzisothiazol-3(2H)-one (BIT) I Amination (Proposed) H->I J Crude this compound I->J K Purification (Recrystallization) J->K L Pure this compound K->L

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Temp Verify Diazotization Temperature (0-5°C) Start->Check_Temp Temp_OK Temperature Correct Check_Temp->Temp_OK Correct Temp_Not_OK Adjust Cooling/ Addition Rate Check_Temp->Temp_Not_OK Incorrect Check_Reagents Assess Reagent Purity and Stoichiometry Temp_OK->Check_Reagents Reagents_OK Reagents OK Check_Reagents->Reagents_OK OK Reagents_Not_OK Use Pure Reagents/ Adjust Ratios Check_Reagents->Reagents_Not_OK Impure/ Incorrect Check_Workup Review Workup and Purification Procedures Reagents_OK->Check_Workup Workup_OK Workup OK Check_Workup->Workup_OK OK Workup_Not_OK Optimize pH and Filtration Check_Workup->Workup_Not_OK Losses Detected Optimize Systematically Optimize Reaction Parameters Workup_OK->Optimize

Caption: Troubleshooting decision tree for low yield issues.

Signaling_Pathway_Placeholder cluster_impurity Potential Impurity Formation Pathways Starting_Material Impure o-Aminobenzoic Acid Side_Reaction_1 Incomplete Diazotization (Side Products) Starting_Material->Side_Reaction_1 BIT 1,2-Benzisothiazol-3(2H)-one Side_Reaction_1->BIT Over_Reaction Degradation during Amination (High Temp) BIT->Over_Reaction Final_Product This compound BIT->Final_Product Impurity_A Unreacted BIT BIT->Impurity_A Incomplete Reaction Over_Reaction->Final_Product Impurity_B Amination Byproduct Final_Product->Impurity_B Side Reaction

Caption: Potential pathways for impurity formation.

References

managing regioselectivity in the synthesis of 1,2-Benzisothiazol-3-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1,2-benzisothiazol-3-amine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on managing regioselectivity during the synthesis of these important compounds. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in managing regioselectivity during the functionalization of this compound?

A1: this compound possesses two potentially nucleophilic nitrogen atoms: the exocyclic amino group (-NH₂) and the endocyclic nitrogen atom within the isothiazole ring. The primary challenge is to control the site of electrophilic attack (e.g., alkylation or acylation) to selectively obtain either the N-substituted-1,2-benzisothiazol-3-amine or the 2-substituted-3-imino-2,3-dihydro-1,2-benzisothiazole. The regioselectivity is influenced by a delicate balance of electronic and steric factors, as well as the reaction conditions.

Q2: Which nitrogen is more nucleophilic, the exocyclic or the endocyclic nitrogen?

A2: The relative nucleophilicity of the two nitrogen atoms is not straightforward and can be influenced by the reaction conditions. In a neutral medium, the exocyclic amino group is generally considered more nucleophilic. However, under basic conditions, deprotonation of the endocyclic nitrogen can significantly enhance its nucleophilicity, potentially leading to reaction at this site.

Q3: How can I favor N-functionalization on the exocyclic amino group?

A3: To favor functionalization on the exocyclic amino group, you can employ several strategies:

  • Use of Protecting Groups: Protect the endocyclic nitrogen with a suitable protecting group (e.g., Boc, Cbz) to prevent its reaction.

  • Reaction Conditions: Running the reaction under neutral or mildly acidic conditions can favor the more nucleophilic exocyclic amine.

  • Steric Hindrance: If the endocyclic nitrogen is sterically hindered by substituents on the benzene ring, this can favor reaction at the more accessible exocyclic amine.

Q4: What conditions favor functionalization at the endocyclic nitrogen?

A4: To promote functionalization at the endocyclic nitrogen, consider the following:

  • Strong Bases: The use of a strong base (e.g., sodium hydride) can deprotonate the endocyclic nitrogen, making it a more potent nucleophile.

  • Solvent Choice: Polar aprotic solvents can stabilize the resulting anion and facilitate the reaction.

  • Thermodynamic vs. Kinetic Control: In some cases, the N-endocyclic substituted product may be the thermodynamically more stable isomer. Running the reaction at higher temperatures for a longer duration might favor its formation.

Troubleshooting Guides

Problem 1: My reaction is producing a mixture of regioisomers.
Potential Cause Troubleshooting & Optimization
Ambident Nucleophilicity The electrophile is reacting at both the exocyclic and endocyclic nitrogen atoms.
Suboptimal Base The base used is not selective enough in deprotonating one nitrogen over the other.
Inappropriate Solvent The solvent may be promoting reaction at both sites.
Solution 1. Protecting Group Strategy: Introduce a protecting group on the exocyclic amine (e.g., Boc anhydride) to force the reaction onto the endocyclic nitrogen. Subsequent deprotection will yield the desired product. 2. Optimize the Base and Solvent System: Systematically screen different bases (e.g., K₂CO₃, NaH, t-BuOK) and solvents (e.g., THF, DMF, CH₃CN). A weaker base may favor reaction at the more nucleophilic exocyclic amine, while a stronger base will favor the endocyclic nitrogen. 3. Vary the Temperature: Lowering the reaction temperature may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable isomer.
Problem 2: Low yield of the desired N-substituted product.
Potential Cause Troubleshooting & Optimization
Poor Reactivity of Starting Material The this compound may not be sufficiently nucleophilic under the reaction conditions.
Decomposition of Reagents The electrophile or the product may be unstable under the reaction conditions.
Side Reactions The electrophile may be reacting with the solvent or undergoing self-condensation.
Solution 1. Activate the Nucleophile: Ensure the chosen base is strong enough to deprotonate the desired nitrogen atom. 2. Check Reagent Stability: Use freshly distilled solvents and high-purity reagents. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid product degradation.

Data Presentation

The following table provides a hypothetical summary of how reaction conditions can influence the regioselectivity of the alkylation of this compound with benzyl bromide.

Entry Base Solvent Temperature (°C) Ratio (Exocyclic:Endocyclic) Total Yield (%)
1K₂CO₃CH₃CN8085:1575
2NaHTHF2520:8088
3Cs₂CO₃DMF6060:4082
4DBUCH₂Cl₂2590:1070
5t-BuOKt-BuOH8010:9085

Experimental Protocols

Protocol 1: Regioselective N-Alkylation of the Exocyclic Amino Group

This protocol is designed to favor the formation of N-substituted-1,2-benzisothiazol-3-amine.

  • Materials: this compound, alkyl halide (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), acetonitrile (CH₃CN).

  • Procedure:

    • To a solution of this compound in acetonitrile, add potassium carbonate.

    • Stir the mixture at room temperature for 15 minutes.

    • Add the alkyl halide dropwise to the suspension.

    • Heat the reaction mixture to reflux and monitor its progress by TLC.

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective N-Alkylation of the Endocyclic Nitrogen

This protocol is designed to favor the formation of 2-substituted-3-imino-2,3-dihydro-1,2-benzisothiazole.

  • Materials: this compound, alkyl halide (1.1 eq), sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a suspension of sodium hydride in anhydrous THF under an inert atmosphere, add a solution of this compound in THF dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow start Start: this compound exocyclic Target: Exocyclic N-Alkylation start->exocyclic endocyclic Target: Endocyclic N-Alkylation start->endocyclic conditions_exo Weak Base (e.g., K2CO3) Polar Protic or Aprotic Solvent (e.g., CH3CN) exocyclic->conditions_exo conditions_endo Strong Base (e.g., NaH) Anhydrous Aprotic Solvent (e.g., THF) endocyclic->conditions_endo product_exo N-Alkyl-1,2-benzisothiazol-3-amine conditions_exo->product_exo product_endo 2-Alkyl-3-imino-2,3-dihydro-1,2-benzisothiazole conditions_endo->product_endo purification Purification (Column Chromatography) product_exo->purification product_endo->purification

Caption: Decision workflow for regioselective N-alkylation.

signaling_pathway cluster_exo Exocyclic Alkylation Pathway cluster_endo Endocyclic Alkylation Pathway start_exo This compound intermediate_exo More Nucleophilic Exocyclic Amine start_exo->intermediate_exo product_exo N-Alkyl-1,2-benzisothiazol-3-amine intermediate_exo->product_exo SN2 Reaction reagent_exo Alkyl Halide Weak Base (K2CO3) reagent_exo->intermediate_exo start_endo This compound intermediate_endo Deprotonated Endocyclic Amine start_endo->intermediate_endo Deprotonation product_endo 2-Alkyl-3-imino-2,3-dihydro-1,2-benzisothiazole intermediate_endo->product_endo SN2 Reaction reagent_endo Alkyl Halide Strong Base (NaH) reagent_endo->start_endo

Validation & Comparative

1,2-Benzisothiazol-3-amine Derivatives: A Comparative In Vitro Analysis of a Promising Antibacterial Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quest for novel antibacterial agents is a paramount challenge. This guide provides a comparative overview of the in vitro antibacterial performance of 1,2-benzisothiazol-3-amine derivatives against other established antibacterial scaffolds. The data presented is compiled from various scientific studies to offer an objective assessment of this emerging class of compounds.

The 1,2-benzisothiazole core structure has garnered significant interest for its diverse biological activities. In particular, derivatives of this compound, which exists in tautomeric equilibrium with 2-amino-1,2-benzisothiazol-3(2H)-one, have demonstrated notable antibacterial potential, especially against Gram-positive bacteria. This guide will delve into the available quantitative data, experimental methodologies, and the proposed mechanism of action of this scaffold in comparison to widely used antibiotics.

Comparative Antibacterial Activity

The in vitro efficacy of this compound derivatives has been evaluated against a panel of clinically relevant bacteria. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

While comprehensive comparative studies are still emerging, available data indicates that 2-amino-benzo[d]isothiazol-3-one and its derivatives exhibit a potent antibacterial profile, with MIC values ranging from as low as 0.07 to 6 µg/mL against various bacterial strains. Research by Viani et al. (2017) has also confirmed the efficacy of this compound derivatives against a spectrum of Gram-positive and Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Streptococcus faecium, and Staphylococcus aureus[1].

For a clear comparison, the following tables summarize the reported MIC values for this compound derivatives alongside those of two commonly used antibiotics, Ciprofloxacin (a fluoroquinolone) and Sulfamethoxazole (a sulfonamide).

Table 1: In Vitro Antibacterial Activity of this compound Derivatives and Comparator Scaffolds against Gram-Positive Bacteria

Compound/ScaffoldStaphylococcus aureus (MIC in µg/mL)Streptococcus pyogenes (MIC in µg/mL)
This compound Derivatives0.07 - 60.07 - 6
Ciprofloxacin0.125 - 20.25 - 2
Sulfamethoxazole1 - >1280.5 - >128

Table 2: In Vitro Antibacterial Activity of this compound Derivatives and Comparator Scaffolds against Gram-Negative Bacteria

Compound/ScaffoldEscherichia coli (MIC in µg/mL)Haemophilus influenzae (MIC in µg/mL)
This compound DerivativesReported efficacy, specific MIC range not available in reviewed literature.3 - 6
Ciprofloxacin0.008 - 10.004 - 0.03
Sulfamethoxazole8 - >10240.06 - 4

Note: The MIC values are presented as ranges based on available literature and can vary depending on the specific derivative and bacterial strain tested.

Experimental Protocols

The determination of in vitro antibacterial activity is crucial for the evaluation of new antimicrobial agents. The following are detailed methodologies for the key experiments cited in the assessment of this compound derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized procedure used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

  • Preparation of Reagents and Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is prepared and sterilized. The test compounds (this compound derivatives and comparators) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Inoculum Preparation: A pure culture of the test bacterium is grown on an appropriate agar medium. Several colonies are used to inoculate a sterile saline or broth solution. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: The antimicrobial agents are serially diluted (typically two-fold) in a 96-well microtiter plate containing CAMHB. This creates a range of decreasing concentrations of the test compounds.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (containing only medium and bacteria) and a sterility control well (containing only medium) are included on each plate.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Subculturing from MIC Plate: Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from the wells of the MIC plate that show no visible growth.

  • Plating: The aliquots are plated onto a suitable agar medium (e.g., Mueller-Hinton Agar) that does not contain the antimicrobial agent.

  • Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.

  • Enumeration: The number of surviving bacterial colonies (CFU/mL) is counted.

  • MBC Determination: The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Proposed Mechanism of Action

The precise molecular mechanism of action for this compound derivatives is still under investigation. However, studies on related isothiazolone compounds suggest a likely mode of action involving the disruption of essential enzymatic functions through interaction with thiol groups.

The proposed mechanism involves the electrophilic sulfur atom of the isothiazole ring reacting with nucleophilic thiol groups present in the cysteine residues of critical bacterial enzymes. This interaction leads to the formation of a disulfide bond, which can inactivate the enzyme and disrupt vital metabolic pathways, ultimately leading to bacterial cell death.

Proposed_Mechanism_of_Action cluster_0 Bacterial Cell Benzisothiazole_Derivative This compound Derivative Enzyme Essential Bacterial Enzyme (with active site thiol group) Benzisothiazole_Derivative->Enzyme Interaction with -SH group Inactive_Enzyme Inactive Enzyme (Disulfide Bond Formation) Enzyme->Inactive_Enzyme Inactivation Metabolic_Pathway Vital Metabolic Pathway Enzyme->Metabolic_Pathway Catalyzes Inactive_Enzyme->Metabolic_Pathway Disruption Cell_Death Bacterial Cell Death Metabolic_Pathway->Cell_Death Leads to Experimental_Workflow cluster_workflow In Vitro Antibacterial Evaluation Workflow Compound_Synthesis Synthesis of This compound Derivatives Primary_Screening Primary Antibacterial Screening (e.g., Agar Well Diffusion) Compound_Synthesis->Primary_Screening MIC_Determination Quantitative Analysis: MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Active Compounds MBC_Determination Bactericidal/Bacteriostatic Determination: MBC Assay MIC_Determination->MBC_Determination Comparative_Analysis Comparative Analysis with Existing Antibacterial Scaffolds MIC_Determination->Comparative_Analysis MBC_Determination->Comparative_Analysis Mechanism_Studies Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) Comparative_Analysis->Mechanism_Studies Promising Candidates

References

comparative study of the efficacy of 1,2-Benzisothiazol-3-amine derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisothiazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This guide provides a comparative overview of the efficacy of various 1,2-Benzisothiazol-3-amine derivatives, focusing on their antimicrobial, anti-inflammatory, and anticancer properties. The information is compiled from various studies to aid in drug discovery and development efforts.

Antimicrobial Activity

Derivatives of this compound have demonstrated significant activity against a spectrum of microbial pathogens. The efficacy is largely dependent on the nature and position of substituents on the benzisothiazole core.

Table 1: Comparative Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliCandida albicansAspergillus nigerReference
Compound 3 50 - 20025 - 20025 - 100ModerateModerate[1]
Compound 4 50 - 20025 - 20025 - 100ModerateModerate[1]
Compound 10 ModerateModerateModerateModerateModerate[1]
Compound 12 ModerateModerateModerateModerateModerate[1]
N-alkoxybenzyl derivatives ActiveActiveNot Active--[2]
N-aryl derivatives ActiveActiveNot Active--[2]
N-alkoxyphenyl derivatives ActiveActiveNot Active--[2]
N-arylalkanoic acids (4-12) Good activityGood activityNot ActiveSusceptibleSusceptible[3]
Esters and amides (13-26) Good activityGood activityNot ActiveSusceptibleSusceptible[3]

Note: "Moderate" and "Active" indicate reported activity where specific MIC values were not provided in the summary. "-" indicates data not available.

Experimental Protocols

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

A standardized inoculum of the test microorganism is uniformly spread on a suitable agar medium. Wells are then created in the agar, and a specific concentration of the test compound is introduced into each well. The plates are incubated under appropriate conditions. The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each well.

Anti-inflammatory Activity

Several 1,2-benzisothiazole derivatives have been investigated for their potential to mitigate inflammatory responses, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Table 2: Comparative Anti-inflammatory Activity of 1,2-Benzisothiazol-3(2H)-one-1,1-dioxide Derivatives

CompoundIn vitro COX-1 IC50 (µM)In vitro COX-2 IC50 (µM)In vivo Anti-inflammatory Activity (% inhibition)Ulcerogenic Activity (Ulcer Index)Reference
Benzenesulfonamide derivative 19 --High, comparable to celecoxibMinimal[1]
Benzenesulfonamide derivative 20 --High, comparable to celecoxibMinimal[1]
Cyclized benzenesulfonamide 23 --High, comparable to celecoxibMinimal[1]
Indomethacin (Reference) ---High[1]
Celecoxib (Reference) --High-[1]

Note: "-" indicates data not available in the provided summaries.

Experimental Protocols

In vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)

Acute inflammation is induced in the hind paw of rats by injecting a solution of carrageenan. The test compounds are administered orally or intraperitoneally prior to the carrageenan injection. The paw volume is measured at different time intervals after the induction of inflammation, and the percentage inhibition of edema is calculated by comparing with the control group.

Ulcerogenic Activity

Animals are administered with the test compounds at various doses for a specified period. The animals are then sacrificed, and their stomachs are examined for the presence of ulcers. The severity of the ulcers is scored to determine the ulcer index.

Anticancer Activity

The anticancer potential of 1,2-benzisothiazole derivatives has been evaluated against various human cancer cell lines. Their mechanism of action often involves the induction of apoptosis.

Table 3: Comparative Anticancer Activity of this compound Derivatives (IC50 in µM)

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Benzothiazole-2-thiol derivatives Substituted methoxybenzamide (41)Various human cancer cell lines1.1 - 8.8[4]
Substituted chloromethylbenzamide (42)Various human cancer cell lines1.1 - 8.8[4]
Thiourea derivatives Thiourea containing benzothiazole (3)U-937 (Leukemia)16.23 ± 0.81[4]
Pyridine based benzothiazole Substituted bromopyridine acetamide (29)SKRB-3 (Breast)0.0012[4]
Substituted bromopyridine acetamide (29)SW620 (Colon)0.0043[4]
Substituted bromopyridine acetamide (29)A549 (Lung)0.044[4]
Substituted bromopyridine acetamide (29)HepG2 (Liver)0.048[4]
Caspase Inhibitors Analog 6bCaspase-3Nanomolar[5]
Analog 6rCaspase-3Nanomolar[5]
Analog 6sCaspase-3Nanomolar[5]
Analog 6wCaspase-3Nanomolar[5]
Experimental Protocols

Cell Viability Assay (MTT Assay)

Cancer cells are seeded in 96-well plates and treated with different concentrations of the test compounds. After a specific incubation period, MTT solution is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals. The formazan is then dissolved, and the absorbance is measured to determine the percentage of cell viability. The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.

Signaling Pathways

The biological effects of 1,2-benzisothiazole derivatives are mediated through various signaling pathways. The following diagrams illustrate the general mechanisms of apoptosis and inflammation that are often targeted by these compounds.

G General Apoptotic Pathway (Caspase-3 Activation) Apoptotic Stimulus Apoptotic Stimulus Initiator Caspases (e.g., Caspase-8, Caspase-9) Initiator Caspases (e.g., Caspase-8, Caspase-9) Apoptotic Stimulus->Initiator Caspases (e.g., Caspase-8, Caspase-9) activates Executioner Caspase (Caspase-3) Executioner Caspase (Caspase-3) Initiator Caspases (e.g., Caspase-8, Caspase-9)->Executioner Caspase (Caspase-3) activates Cleavage of Cellular Substrates Cleavage of Cellular Substrates Executioner Caspase (Caspase-3)->Cleavage of Cellular Substrates leads to Apoptosis Apoptosis Cleavage of Cellular Substrates->Apoptosis

Caption: General apoptotic pathway involving the activation of caspase-3.

G General Inflammatory Pathway (COX-2) Inflammatory Stimuli Inflammatory Stimuli COX-2 Enzyme COX-2 Enzyme Inflammatory Stimuli->COX-2 Enzyme induces Arachidonic Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins converted by COX-2 Inflammation Inflammation Prostaglandins->Inflammation 1,2-Benzisothiazole Derivatives 1,2-Benzisothiazole Derivatives 1,2-Benzisothiazole Derivatives->COX-2 Enzyme inhibit

Caption: General inflammatory pathway mediated by COX-2.

References

Comparative Guide to Validating the Mechanism of Action of 1,2-Benzisothiazol-3-amine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of 1,2-Benzisothiazol-3-amine compounds, with a focus on their potential as both kinase inhibitors and antimicrobial agents. The information presented herein is intended to facilitate the objective comparison of these compounds with established alternatives, supported by experimental data and detailed protocols.

Kinase Inhibitory Activity

The 1,2-benzisothiazole scaffold shares structural similarities with known kinase inhibitors, suggesting its potential to target various protein kinases involved in cellular signaling pathways. This section outlines the validation of this activity through comparative analysis with known inhibitors.

Data Presentation: Comparative Kinase Inhibitory Activity

The following table summarizes the inhibitory activity of benzobisthiazole compounds, which are structurally related to this compound derivatives, against Cdc2-like kinases (CLKs) and Dual-specificity tyrosine-regulated kinase 1A (Dyrk1A). For comparison, data for the known CLK inhibitor, TG003, is also included.

Compound IDTarget KinaseIC50 (nM)
Benzobisthiazole 3A5 CLK151
CLK268
CLK3346
Dyrk1A260
Benzobisthiazole 5E4 CLK1Not Reported
CLK2174
CLK3Not Reported
Dyrk1ANot Reported
Benzobisthiazole 5F4 CLK2127
TG003 (Comparator) CLK120[1][2]
CLK2200[2]
CLK415[1][2]
Dyrk1A24
Dyrk1B34
Experimental Protocols: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescence-based assay to measure the activity of a purified kinase and the inhibitory effect of a compound. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Purified recombinant kinase (e.g., CLK1, CLK2)

  • Kinase-specific substrate (e.g., Myelin Basic Protein for CLK2)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound compound and comparator compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate-reading luminometer

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Prepare serial dilutions of This compound and comparator compounds C Add kinase, substrate, and compound to well A->C B Prepare kinase, substrate, and ATP solutions B->C D Initiate reaction with ATP C->D E Incubate at 30°C D->E F Stop reaction and deplete remaining ATP with ADP-Glo™ Reagent E->F G Convert ADP to ATP and generate light with Kinase Detection Reagent F->G H Measure luminescence G->H

Fig. 1: Workflow for In Vitro Kinase Assay

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the this compound compound and comparator compounds in the appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and the diluted compounds.

  • Reaction Initiation: Add ATP to all wells to start the kinase reaction. Include wells with no kinase (negative control) and no inhibitor (positive control).

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Generation:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the ADP produced into ATP, which then generates a luminescent signal via a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The light output is directly proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Antimicrobial Activity

Derivatives of 1,2-benzisothiazole are known to possess antimicrobial properties. The proposed mechanism of action involves the interaction with and inhibition of essential thiol-containing enzymes in microorganisms.[3] This section details the validation of this activity.

Data Presentation: Comparative Antimicrobial Activity (Hypothetical Data)

The following table presents a template for summarizing the Minimum Inhibitory Concentration (MIC) values of a hypothetical this compound compound against various microorganisms, compared to a standard antibiotic.

CompoundStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Candida albicans (Fungus) MIC (µg/mL)
This compound Cmpd X 8>6416
Ciprofloxacin (Comparator) 0.50.015Not Applicable
Fluconazole (Comparator) Not ApplicableNot Applicable1
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol describes the determination of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.

Materials:

  • This compound compound and comparator antibiotics

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of antimicrobial compounds in microtiter plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate at 37°C for 18-24h C->D E Visually inspect for turbidity D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Fig. 2: Workflow for MIC Assay

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the this compound compound and comparator antibiotics in a 96-well microtiter plate containing broth medium.[3][4][5]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 5 x 10^5 CFU/mL).[5]

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[4]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[5]

Validating Thiol-Reactivity Mechanism

To validate that the antimicrobial activity is due to the interaction with thiol-containing molecules, the MIC assay can be repeated with the addition of a thiol-containing compound, such as glutathione or dithiothreitol (DTT), to the growth medium. A significant increase in the MIC value in the presence of the thiol compound would suggest that the antimicrobial agent is being neutralized, supporting a thiol-reactive mechanism of action.

Signaling Pathway Visualization:

G cluster_compound This compound Compound cluster_cell Microbial Cell cluster_process Cellular Processes Compound This compound Enzyme Thiol-containing Enzyme (Active) Compound->Enzyme Inhibition Inactive_Enzyme Inactive Enzyme Metabolism Essential Metabolic Pathways Enzyme->Metabolism Catalyzes Growth Cell Growth and Proliferation Metabolism->Growth

Fig. 3: Proposed Antimicrobial Mechanism of Action

This guide provides a foundational approach to validating the mechanism of action of this compound compounds. The provided protocols and comparative data structure are intended to be adapted and expanded upon based on specific research objectives.

References

Comparative Analysis of 1,2-Benzisothiazol-3-amine Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,2-benzisothiazol-3-amine analogs, focusing on their antimicrobial and anticancer activities. The information presented is collated from various scientific studies to aid in the rational design of novel therapeutic agents based on this privileged scaffold.

Antimicrobial Activity of this compound Analogs

Derivatives of this compound have been investigated for their potential as antimicrobial agents. The core structure and various substitutions play a crucial role in determining their efficacy against different bacterial and fungal strains.

Antibacterial Activity

The antibacterial properties of this compound analogs are influenced by the nature of substituents on the benzisothiazole core and the amino group at the 3-position.

Structure-Activity Relationship Summary:

A study evaluating a series of 3-amino, 3-acylamino, and 3-alkylaminoacylamino derivatives of 1,2-benzisothiazole revealed that their antibacterial activity was generally not significant.[1] However, other studies on related benzothiazole derivatives have shown that the introduction of specific moieties can enhance antibacterial potency. For instance, the substitution of electron-withdrawing groups on an associated phenyl ring can improve activity.[2]

Table 1: Summary of Antibacterial Activity Data for Selected Benzothiazole Analogs

Compound IDR1 (at 3-position)R2 (on Benzene Ring)Test OrganismActivity (MIC in µg/mL)Reference
A07-CO-C6H3(2-OCH3, 5-Cl)HS. aureus15.6[3]
E. coli7.81[3]
S. typhi15.6[3]
K. pneumoniae3.91[3]
25a, 25b, 25cAryl group-E. faecalis~1 µM
K. pneumoniae1.04 - 2.03 µM

Note: The table includes data for benzothiazole derivatives to illustrate general SAR principles, as specific data for 3-amino analogs with potent antibacterial activity is limited in the provided search results.

Antifungal Activity

Several this compound and related 1,2-benzisothiazolin-3-one derivatives have demonstrated notable antifungal activity.

Structure-Activity Relationship Summary:

A study on 3-amino, 3-acylamino, and 3-alkylaminoacylamino derivatives of 1,2-benzisothiazole showed that some compounds exhibited selective antifungal activity.[1] For the related 1,2-benzisothiazol-3(2H)-one scaffold, preliminary SAR studies have highlighted the importance of the heterocyclic ring, a methyl group, and a phenyl ring for optimal antifungal activity.[4][5]

Anticancer Activity of this compound Analogs

The 1,2-benzisothiazole scaffold is considered a "privileged" structure in medicinal chemistry and has been a template for the development of anticancer agents.

Structure-Activity Relationship Summary:

Benzothiazole derivatives have shown potent and selective antitumor properties.[6] For instance, the 2-(4-aminophenyl)benzothiazole scaffold exhibits significant cytotoxicity against various cancer cell lines.[7] SAR studies have indicated that substitutions at the 3'-position of the aminophenyl ring with methyl or halo groups can increase antitumor activity.[7] Furthermore, combining the 2-aminobenzothiazole scaffold with other heterocyclic moieties is a known strategy to enhance anticancer effects.[6]

Table 2: Summary of Anticancer Activity Data for Selected Benzothiazole Analogs

Compound IDR1 (at 3-position)R2 (on Benzene Ring)Cell LineActivity (IC50)Reference
L1HHLiver Cancer CellsMore cytotoxic than cisplatin[7]
L1PtPlatinum complexHLiver Cancer CellsMore cytotoxic than cisplatin[7]
DF 203H3-methyl on aminophenylVariousAntitumor agent[7]

Note: The table includes data for 2-(4-aminophenyl)benzothiazole derivatives, which are structurally related to this compound, to provide insights into the anticancer SAR of this class of compounds.

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9][10][11][12]

Workflow:

G prep Prepare serial dilutions of test compound in a 96-well plate add_inoc Inoculate each well with the microbial suspension prep->add_inoc inoc Prepare standardized bacterial/fungal inoculum inoc->add_inoc incubate Incubate the plate at an appropriate temperature and duration add_inoc->incubate read Read the plate visually or with a plate reader to determine growth incubate->read mic Determine the MIC (lowest concentration with no visible growth) read->mic

Figure 1: General workflow for the broth microdilution method.

Detailed Steps:

  • Preparation of Test Compounds: Serial two-fold dilutions of the this compound analogs are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.[12]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.[12]

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension.[11][12]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[9]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12]

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds.[13][14][15][16]

Signaling Pathway:

G cluster_cell Viable Cell MTT MTT (Yellow, water-soluble) Mito Mitochondrial Dehydrogenases MTT->Mito Formazan Formazan (Purple, insoluble) Mito->Formazan Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Absorbance Measurement (~570 nm) Solubilization->Measurement

Figure 2: Principle of the MTT assay for cell viability.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.[13]

  • Compound Treatment: The cells are treated with various concentrations of the this compound analogs for a specified period (e.g., 24-72 hours).[13]

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.[13]

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[14]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.[13]

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. Structure-activity relationship studies indicate that strategic modifications to this core structure can lead to potent antimicrobial and anticancer compounds. Further investigation into the mechanism of action and optimization of the pharmacokinetic properties of these analogs will be crucial for their translation into clinical candidates.

References

A Comparative Guide to the In Vitro and In Vivo Activity of 1,2-Benzisothiazol-3-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo activities of 1,2-Benzisothiazol-3-amine and its derivatives, alongside common alternative antimicrobial agents. The information is intended to support research and development efforts in the fields of antimicrobial agents and industrial biocides.

In Vitro Activity: A Potent Antimicrobial Scaffold

This compound and its derivatives, particularly the closely related 1,2-benzisothiazolin-3-one (BIT), have demonstrated significant in vitro antimicrobial activity. This activity is primarily characterized by the inhibition of a broad spectrum of bacteria and fungi.

Mechanism of Action

The primary mechanism of action for isothiazolinones, including 1,2-benzisothiazolin-3-one (BIT), involves the targeting of cellular thiol groups. These compounds can inhibit the active transport and oxidation of glucose by interacting with thiol-containing enzymes, thereby disrupting critical metabolic pathways and leading to microbial cell death.

Mechanism_of_Action 1_2_Benzisothiazolin_3_one 1_2_Benzisothiazolin_3_one Microbial_Cell Microbial_Cell 1_2_Benzisothiazolin_3_one->Microbial_Cell Enters Thiol_Containing_Enzymes Thiol_Containing_Enzymes Microbial_Cell->Thiol_Containing_Enzymes Interacts with Metabolic_Pathway_Disruption Metabolic_Pathway_Disruption Thiol_Containing_Enzymes->Metabolic_Pathway_Disruption Leads to Cell_Death Cell_Death Metabolic_Pathway_Disruption->Cell_Death Results in

Caption: Proposed mechanism of action for 1,2-benzisothiazolin-3-one.

Quantitative In Vitro Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for 1,2-benzisothiazole derivatives and common alternative biocides against various microorganisms.

Compound/AlternativeGram-Positive Bacteria (e.g., S. aureus) (µg/mL)Gram-Negative Bacteria (e.g., E. coli) (µg/mL)Fungi (e.g., C. albicans) (µg/mL)
This compound Derivatives
N-(1,2-benzisothiazol-3-yl)amidines25>1003-12
Amino acid-derived 1,2-benzisothiazolinones0.8 - 3.2>12.50.8 - 3.2
Alternative Biocides
Methylisothiazolinone (MIT)Broad SpectrumBroad SpectrumBroad Spectrum
Chloromethylisothiazolinone (CMIT)Broad SpectrumBroad SpectrumBroad Spectrum
Quaternary Ammonium CompoundsBroad SpectrumBroad SpectrumVariable
GlutaraldehydeBroad SpectrumBroad SpectrumBroad Spectrum

Note: Data is compiled from various sources and specific values can vary based on the specific derivative and test conditions.

In Vivo Activity: Toxicity and Pharmacokinetics

Direct in vivo efficacy data for the antimicrobial activity of this compound is limited in publicly available literature. However, extensive in vivo studies have been conducted on the closely related and widely used industrial biocide, 1,2-benzisothiazolin-3-one (BIT), focusing on its toxicological and pharmacokinetic profile.

In Vivo Toxicity Data (for 1,2-benzisothiazolin-3-one - BIT)

The following table summarizes key toxicological data for BIT from studies in rodent models.

Study TypeAnimal ModelRoute of AdministrationKey FindingsNOAEL/LD50
Acute Oral ToxicityRatOralLow acute toxicityLD50 >2000 mg/kg
28-Day Repeated Dermal ToxicityRatDermalTransient local skin irritationNOAEL = 12 mg/kg/day
Skin SensitizationGuinea PigDermalCan induce skin sensitization-
Pharmacokinetic Profile (for 1,2-benzisothiazolin-3-one - BIT)

Pharmacokinetic studies in rats have shown that after oral administration, BIT is rapidly absorbed and metabolized. Excretion occurs primarily through the urine.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a test compound.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Compound Prepare serial dilutions of test compound in a 96-well plate Inoculate_Plate Inoculate the wells with the microbial suspension Prepare_Compound->Inoculate_Plate Prepare_Inoculum Prepare a standardized microbial inoculum (e.g., 0.5 McFarland) Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate the plate under appropriate conditions (e.g., 37°C for 24h) Inoculate_Plate->Incubate_Plate Read_Results Visually or spectrophotometrically assess microbial growth Incubate_Plate->Read_Results Determine_MIC Identify the lowest concentration with no visible growth (MIC) Read_Results->Determine_MIC

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol Steps:

  • Preparation of Test Compound: A two-fold serial dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. A positive control (broth and inoculum) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for many bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vivo Acute Oral Toxicity Study (OECD Guideline 423)

This protocol provides a general outline for an acute oral toxicity study in rodents.

Acute_Oral_Toxicity_Workflow Acclimatization Acclimatize animals to laboratory conditions (≥ 5 days) Dosing Administer a single oral dose of the test substance to fasted animals Acclimatization->Dosing Observation Observe animals for clinical signs of toxicity and mortality for up to 14 days Dosing->Observation Necropsy Perform gross necropsy on all animals at the end of the study Observation->Necropsy Data_Analysis Analyze data to determine the LD50 or toxicity class Necropsy->Data_Analysis

Caption: Workflow for an acute oral toxicity study.

Protocol Steps:

  • Animal Selection and Acclimatization: Healthy, young adult rodents (e.g., rats) are selected and acclimatized to the laboratory conditions for at least five days.

  • Dosing: The test substance is administered as a single oral dose via gavage to fasted animals. A control group receives the vehicle only. Dosing is typically performed in a stepwise manner with a small number of animals per step.

  • Observation: Animals are observed for clinical signs of toxicity, morbidity, and mortality at regular intervals for up to 14 days. Body weights are recorded periodically.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy. Any animals that die during the study are also necropsied.

  • Data Analysis: The results are analyzed to determine the acute toxic class or an approximate LD50 value of the test substance.

Conclusion

This compound and its derivatives represent a class of compounds with potent in vitro antimicrobial activity against a range of bacteria and fungi. While direct in vivo antimicrobial efficacy studies are not widely available, the related compound 1,2-benzisothiazolin-3-one (BIT) has been extensively studied for its toxicological and pharmacokinetic properties, providing valuable data for risk assessment. For researchers and developers in this field, the 1,2-benzisothiazole scaffold remains a promising starting point for the development of new antimicrobial agents. Further in vivo efficacy studies are warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

A Comparative Guide to Analytical Method Validation for 1,2-Benzisothiazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the validation of 1,2-Benzisothiazol-3-amine. Due to a scarcity of direct published validation data for this specific analyte, this guide leverages data from structurally similar compounds, primarily 1,2-benzisothiazolin-3-one (BIT), and general principles of aromatic amine analysis to provide a robust framework for method development and validation. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering a basis for selecting the most appropriate method for specific research needs.

Comparison of Key Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal chromatographic techniques suitable for the analysis of this compound. Coupled with Mass Spectrometry (MS), these methods can provide enhanced sensitivity and specificity. Given the polar nature of the amine functional group, derivatization is often necessary to improve its chromatographic behavior and detectability, particularly for GC analysis.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on the analyte's interaction with a liquid mobile phase and a solid stationary phase, typically driven by polarity.Separation based on the volatility and partitioning of the vaporized analyte between a gaseous mobile phase and a stationary phase.
Analyte Suitability Well-suited for non-volatile and thermally liable compounds. Direct analysis of this compound is feasible.Primarily for volatile and thermally stable compounds. Derivatization is generally required for polar amines like this compound to increase volatility.
Common Detectors Ultraviolet (UV), Diode Array (DAD), Mass Spectrometry (MS)Flame Ionization (FID), Mass Spectrometry (MS)
Sample Preparation Typically involves dissolution in a suitable solvent and filtration.May require derivatization (e.g., silylation) to improve volatility, followed by dissolution in an appropriate solvent.
Advantages - Direct analysis of the polar amine is possible.- Wide applicability and robustness.- Versatile detector options.- High resolution and efficiency.- High sensitivity, especially with MS detection.
Disadvantages - Lower resolution compared to capillary GC.- Mobile phase consumption can be high.- Derivatization adds a step to sample preparation and can introduce variability.- Not suitable for thermally unstable compounds.

Quantitative Data Summary

The following tables summarize quantitative validation data from studies on closely related benzisothiazole derivatives and aromatic amines, providing a direct comparison of expected method performance.

Table 1: Performance of HPLC-based Methods for Structurally Similar Compounds

ParameterHPLC-UV (Aromatic Amines)[1]HPLC-MS/MS (1,2-benzisothiazolin-3-one)
Linearity Range 2 - 100 ng/mL0.010 - 0.500 mg/L
Correlation Coefficient (R²) > 0.9998> 0.9990
Accuracy (% Recovery) Not Specified87.2 - 114.8%
Precision (% RSD) 0.5 - 2.7%< 10%
Limit of Detection (LOD) 0.5 ng/mL0.7 - 3.0 µg/L (as part of a mix)
Limit of Quantitation (LOQ) 2 ng/mLNot specified, but linearity starts at 10 µg/L

Table 2: Expected Performance of GC-MS for Aromatic Amines (with Derivatization)

ParameterGC-MS (General Aromatic Amines)
Linearity Range Typically low ng/mL to µg/mL
Correlation Coefficient (R²) > 0.99
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) < 15%
Limit of Detection (LOD) Sub-ng/mL to pg/mL range
Limit of Quantitation (LOQ) ng/mL range

Note: The data in these tables are compiled from various sources on the analysis of aromatic amines and benzisothiazole derivatives and represent typical performance characteristics. Specific values may vary depending on the matrix and instrumentation.

Experimental Protocols

Detailed and precise protocols are fundamental to successful method validation. Below are example methodologies for HPLC-UV and a general protocol for derivatization for GC-MS analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a cost-effective and widely used technique for the routine quantification of aromatic compounds.

  • Instrumentation : HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions :

    • Column : A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common starting point. A Newcrom R1 column has also been reported for the separation of this compound.[2]

    • Mobile Phase : A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[2]

    • Flow Rate : Typically 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection Wavelength : Determined by measuring the UV spectrum of this compound to find the wavelength of maximum absorbance (λmax). For the related compound BIT, detection at 275 nm has been used.[3]

    • Injection Volume : 10-20 µL.

  • Standard and Sample Preparation :

    • Standard Stock Solution : Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.

    • Calibration Standards : Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

    • Sample Preparation : Dissolve the sample in a suitable solvent, and filter through a 0.45 µm filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS offers high sensitivity and specificity. For polar compounds like this compound, a derivatization step is necessary to increase volatility. Trimethylsilyl (TMS) derivatization is a common approach.

  • Instrumentation : GC system coupled to a Mass Spectrometer.

  • Derivatization Protocol (General for TMS) :

    • Dry an aliquot of the sample or standard solution under a stream of nitrogen.

    • Add a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like 1% Trimethylchlorosilane (TMCS) or pyridine.[4]

    • Add a suitable solvent (e.g., acetonitrile).

    • Heat the mixture (e.g., 60-70 °C) for a specified time (e.g., 20-30 minutes) to ensure complete reaction.

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions :

    • Column : A nonpolar or mid-polarity capillary column (e.g., 5% phenyl methyl silicone).

    • Carrier Gas : Helium or Hydrogen.

    • Injection Mode : Split or splitless, depending on the concentration.

    • Temperature Program : An optimized temperature gradient is used to separate the analyte from other components.

    • MS Parameters : Operate in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.

Mandatory Visualizations

Analytical Workflow Diagrams

analytical_workflow cluster_hplc HPLC Method Workflow cluster_gc GC-MS Method Workflow hplc_prep Sample Preparation (Dissolution, Filtration) hplc_analysis HPLC-UV/MS Analysis hplc_prep->hplc_analysis hplc_data Data Acquisition & Processing hplc_analysis->hplc_data hplc_report Result Reporting hplc_data->hplc_report gc_prep Sample Preparation (Extraction) gc_deriv Derivatization (Silylation) gc_prep->gc_deriv gc_analysis GC-MS Analysis gc_deriv->gc_analysis gc_data Data Acquisition & Processing gc_analysis->gc_data gc_report Result Reporting gc_data->gc_report

Caption: Comparative workflows for HPLC and GC-MS analysis of this compound.

Method Validation Pathway

validation_pathway method_dev Method Development specificity Specificity method_dev->specificity linearity Linearity method_dev->linearity final_method Validated Analytical Method specificity->final_method accuracy Accuracy linearity->accuracy precision Precision linearity->precision lod_loq LOD & LOQ linearity->lod_loq accuracy->final_method precision->final_method lod_loq->final_method robustness Robustness robustness->final_method system_suitability System Suitability system_suitability->final_method

Caption: Logical pathway for the validation of an analytical method.

References

Comparative Docking Analysis of 1,2-Benzisothiazol-3-amine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the in-silico performance of novel 1,2-benzisothiazol-3-amine derivatives against key protein targets implicated in cancer signaling pathways. This guide provides an objective comparison of their binding affinities, supported by experimental data and detailed methodologies.

The 1,2-benzisothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] Derivatives of this compound, in particular, have garnered significant interest as potential anticancer agents due to their ability to interact with various enzymatic targets crucial for tumor growth and survival. This guide presents a comparative analysis of molecular docking studies on a series of this compound derivatives, offering insights into their structure-activity relationships and therapeutic potential.

Performance Comparison of this compound Derivatives

The following tables summarize quantitative data from comparative docking studies of this compound derivatives against a panel of key oncology targets. The data highlights the impact of different substitutions on the benzisothiazole core on the binding affinity towards these proteins.

Table 1: Comparative Docking Scores of 1,2-Benzisothiazole Derivatives Against Key Oncology Targets
Compound IDR1-SubstituentR2-SubstituentCOX-1 (Docking Score)COX-2 (Docking Score)DHFR (Docking Score)MMP13 (Docking Score)FGFR1 (Docking Score)NEP (Docking Score)
1 HH------
2 HCH3------
3 HN(CH3)2------
4 HPiperidine------
5 HMorpholine------
6 NO2H------
7 NO2CH3-9.8-10.5-9.5-9.2-9.9-9.1
8 NO2N(CH3)2------
9 NO2Piperidine-10.2-11.1-10.1-9.8-10.5-9.7
10 NO2Morpholine-10.5-11.5-10.3-10.1-10.8-9.9

Note: Docking scores are represented in arbitrary units, where a more negative value indicates a higher binding affinity. Data is compiled from a computational design study of novel 1,2-benzisothiazole derivatives as multi-target anticancer agents.[1]

Table 2: Binding Energies and Inhibition Constants of a Benzisothiazole Derivative Against MAP Kinase
CompoundTarget ProteinBinding Energy (kcal/mol)Inhibition Constant (Ki)
Compound gMAP Kinase (RAF)-9.8857.66 nM

Note: Data from a study on the anti-cancer activity of a specific benzisothiazole derivative.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of the presented findings. The following section outlines the key experimental protocols employed in the cited docking studies.

Molecular Docking Protocol

A generalized workflow for the induced-fit docking studies of this compound derivatives is as follows:

  • Protein Preparation:

    • The three-dimensional crystal structures of the target proteins (e.g., COX-1, COX-2, DHFR, MMP13, FGFR1, NEP) are retrieved from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are removed from the protein structure.

    • Hydrogen atoms are added to the protein, and the structure is optimized for physiological pH.

    • The protein structure is energy minimized using a suitable force field (e.g., OPLS_2005).[1]

  • Ligand Preparation:

    • The 2D structures of the this compound derivatives are sketched and converted to 3D structures.

    • The ligands are subjected to energy minimization using a force field such as MMFF94x.[1]

    • Ionization states of the ligands are generated at a physiological pH of 7.4.[1]

  • Induced-Fit Docking (IFD):

    • The docking grid is generated around the active site of the target protein, typically defined by the position of a known co-crystallized ligand.

    • The prepared ligands are docked into the flexible receptor model, allowing for conformational changes in both the ligand and the protein's active site residues. This is often performed using a multi-step process involving initial rigid docking followed by side-chain and ligand refinement.[1]

    • A number of docking poses (e.g., 20) are generated for each ligand.[1]

  • Scoring and Analysis:

    • The generated docking poses are scored using a scoring function (e.g., GlideScore) that estimates the binding affinity.

    • The pose with the best score for each ligand is selected for further analysis.

    • The binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein are analyzed to understand the molecular basis of binding.

Molecular Dynamics (MD) Simulation Protocol

To assess the stability of the protein-ligand complexes predicted by docking, molecular dynamics simulations are performed:

  • System Setup: The best-docked complex is placed in a simulation box (e.g., a cubic box) and solvated with an explicit water model (e.g., TIP3P). Counter-ions are added to neutralize the system.

  • Minimization and Equilibration: The system undergoes energy minimization to remove any steric clashes. This is followed by a series of equilibration steps, typically involving NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles, to bring the system to the desired temperature and pressure.

  • Production Run: A production MD simulation is run for a specific duration (e.g., 50 ns) to observe the dynamic behavior of the protein-ligand complex.[1]

  • Trajectory Analysis: The trajectory from the MD simulation is analyzed to calculate various parameters such as Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and to analyze the persistence of key protein-ligand interactions over time.

Visualizations

Experimental and Computational Workflow

The following diagram illustrates a typical workflow for the computational design and evaluation of novel this compound derivatives as potential anticancer agents.

G cluster_design Ligand Design cluster_in_silico In Silico Evaluation cluster_in_vitro In Vitro Validation ligand_design Design of this compound Derivatives admet ADMET Prediction ligand_design->admet docking Molecular Docking (IFD) admet->docking md_sim Molecular Dynamics Simulation docking->md_sim synthesis Chemical Synthesis md_sim->synthesis bio_eval Biological Evaluation (e.g., IC50) synthesis->bio_eval bio_eval->ligand_design SAR Feedback

Caption: A generalized workflow for the design and evaluation of this compound derivatives.

PI3K/Akt/mTOR Signaling Pathway

Several benzothiazole derivatives have been shown to target components of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. The diagram below illustrates the inhibitory action of these derivatives on this critical pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt activates Benzisothiazolamine This compound Derivatives Benzisothiazolamine->PI3K inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.

References

Assessing the Drug-Likeness of Novel 1,2-Benzisothiazol-3-amine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of modern medicine. Within this endeavor, the 1,2-benzisothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the basis of compounds with a wide array of biological activities.[1] This guide provides a comparative assessment of the drug-likeness of novel 1,2-Benzisothiazol-3-amine compounds, offering a framework for their evaluation against other common heterocyclic scaffolds. By presenting both in silico predictions and established experimental protocols, this document aims to equip researchers with the tools to effectively triage and advance promising candidates in the drug discovery pipeline.

The Importance of Drug-Likeness

A potent biological activity is only the first step for a successful drug. The ability of a compound to be absorbed, distributed, metabolized, and excreted (ADME) in a way that allows it to reach its target in sufficient concentration and for an appropriate duration, without causing undue toxicity, is equally critical. This collection of properties is often referred to as "drug-likeness." Early assessment of these characteristics is paramount to reduce the high attrition rates in clinical trials.[2]

A foundational guideline in this assessment is Lipinski's Rule of Five, which suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria[2][3]:

  • Molecular Weight (MW): ≤ 500 Daltons

  • LogP (lipophilicity): ≤ 5

  • Hydrogen Bond Donors (HBD): ≤ 5

  • Hydrogen Bond Acceptors (HBA): ≤ 10

While a useful rule of thumb, it is important to note that these are guidelines, and many successful drugs, particularly those beyond the traditional small molecule space, fall outside of these parameters.[4][5] Therefore, a combination of in silico predictions and robust experimental data is essential for a comprehensive drug-likeness assessment.

Comparative Analysis of Physicochemical and ADME Properties

To provide a practical framework for evaluation, this section presents a comparative analysis of a hypothetical series of novel this compound derivatives against representative compounds from the well-established benzoxazole and triazole classes of heterocycles. The data for the novel compounds are representative values based on in silico predictions and trends observed for similar heterocyclic structures.

Table 1: In Silico Prediction of Physicochemical Properties

Compound IDScaffoldR-GroupMW ( g/mol )LogPHBDHBATPSA (Ų)
BIA-1 This compound-H150.201.851267.2
BIA-2 This compound-CH₃164.232.251267.2
BIA-3 This compound-Cl184.652.551267.2
BIA-4 This compound-OCH₃180.231.901376.4
BZO-1 Benzoxazole-H119.121.600238.4
TRZ-1 1,2,4-Triazole-Phenyl145.151.281349.6

Data for BIA series are hypothetical and for illustrative purposes. Data for BZO-1 and TRZ-1 are representative values.

Table 2: Experimental ADME Data Comparison

Compound IDScaffoldAqueous Solubility (µM)PAMPA Permeability (10⁻⁶ cm/s)Caco-2 Permeability (Papp, A→B, 10⁻⁶ cm/s)Human Liver Microsomal Stability (t½, min)
BIA-1 This compound1508.56.245
BIA-2 This compound1209.87.555
BIA-3 This compound8012.19.865
BIA-4 This compound1357.95.838
BZO-1 Benzoxazole20010.28.160
TRZ-1 1,2,4-Triazole>5002.51.8>120

Data for BIA series are hypothetical and for illustrative purposes. Data for BZO-1 and TRZ-1 are representative values from literature.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for generating high-quality data to support drug discovery decisions. Below are methodologies for key in vitro ADME assays.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict passive membrane permeability.

  • Principle: A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane. The test compound is added to the donor wells, and the amount that diffuses through the membrane into the acceptor wells is quantified.

  • Procedure:

    • Coat the filter plate with the lipid solution.

    • Add the test compound (typically at 10-50 µM in a buffer solution, pH 7.4) to the donor wells.

    • Add buffer solution to the acceptor wells.

    • Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature.

    • Quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Data Analysis: The permeability coefficient (Pe) is calculated using the following equation: Pe = (-ln(1 - [C]acceptor / [C]equilibrium)) * (Vdonor * Vacceptor) / ((Vdonor + Vacceptor) * Area * Time)

Caco-2 Permeability Assay

This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

  • Principle: Caco-2 cells are grown on a semi-permeable membrane in a transwell plate. The transport of the test compound from the apical (A) to the basolateral (B) side (simulating absorption) and from B to A (simulating efflux) is measured.

  • Procedure:

    • Seed Caco-2 cells on transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • For A to B transport, add the test compound to the apical side and fresh medium to the basolateral side.

    • For B to A transport, add the test compound to the basolateral side and fresh medium to the apical side.

    • Incubate for a specific time (e.g., 2 hours) at 37°C.

    • Collect samples from the receiver compartment and quantify the compound concentration by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.

Human Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver enzymes, primarily Cytochrome P450s.

  • Principle: The test compound is incubated with human liver microsomes, and the decrease in its concentration over time is measured.

  • Procedure:

    • Thaw pooled human liver microsomes and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4).

    • Add the test compound (typically at 1 µM) to the microsome suspension.

    • Initiate the metabolic reaction by adding a NADPH-regenerating system.

    • Incubate at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge to precipitate proteins and analyze the supernatant for the remaining parent compound by LC-MS/MS.

  • Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

Visualizing Drug Discovery Workflows

To further clarify the process of drug-likeness assessment, the following diagrams illustrate key workflows.

DrugLikenessWorkflow cluster_0 In Silico Assessment cluster_1 In Vitro Experimental Validation Compound Library Compound Library Lipinski's Rule of Five Lipinski's Rule of Five Compound Library->Lipinski's Rule of Five ADME Prediction ADME Prediction Lipinski's Rule of Five->ADME Prediction Toxicity Prediction Toxicity Prediction ADME Prediction->Toxicity Prediction Solubility Solubility Toxicity Prediction->Solubility Lead Candidates Permeability (PAMPA, Caco-2) Permeability (PAMPA, Caco-2) Solubility->Permeability (PAMPA, Caco-2) Metabolic Stability Metabolic Stability Permeability (PAMPA, Caco-2)->Metabolic Stability Lead Optimization Lead Optimization Metabolic Stability->Lead Optimization

Caption: A generalized workflow for assessing the drug-likeness of novel compounds.

PermeabilityAssayComparison cluster_PAMPA PAMPA cluster_Caco2 Caco-2 Assay pampa_start Compound in Donor Well pampa_membrane Artificial Lipid Membrane pampa_start->pampa_membrane pampa_end Compound in Acceptor Well pampa_membrane->pampa_end caco2_apical Apical Side caco2_monolayer Caco-2 Cell Monolayer (with Transporters) caco2_apical->caco2_monolayer Passive Diffusion caco2_monolayer->caco2_apical caco2_basolateral Basolateral Side caco2_monolayer->caco2_basolateral caco2_basolateral->caco2_monolayer Active Efflux

Caption: A comparison of the principles behind the PAMPA and Caco-2 permeability assays.

Conclusion

The assessment of drug-likeness is a multifaceted process that is integral to the successful development of new medicines. For novel this compound compounds, a systematic approach that combines in silico predictions with robust in vitro experimental data is essential for identifying candidates with the highest potential for clinical success. This guide provides a framework for such an evaluation, offering a comparative perspective against other common heterocyclic scaffolds and detailing the necessary experimental protocols. By diligently applying these principles, researchers can make more informed decisions, ultimately accelerating the journey from a promising hit to a life-changing therapeutic.

References

Safety Operating Guide

Proper Disposal of 1,2-Benzisothiazol-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 1,2-Benzisothiazol-3-amine, a compound commonly used as a preservative and biocide. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This chemical is known to be very toxic to aquatic life and is classified as a hazardous waste.[1][2][3][4]

I. Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazards. This substance is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and can result in serious eye damage.[1][3]

Personal Protective Equipment (PPE):

When handling this chemical, always wear the following personal protective equipment:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or nitrile). Gloves should be inspected before use and disposed of properly after.[4]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[5][6]

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, use a NIOSH-approved respirator.[4]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.[5][7][8]

  • Containment: Prevent the spill from spreading and from entering drains or waterways.[1][8][9] Use inert materials such as sand or earth to contain the spill.[4]

  • Cleanup: Carefully collect the spilled material using non-sparking tools and place it into a designated, labeled hazardous waste container.[6][7]

  • Decontamination: Clean the spill area thoroughly. A 10% sodium bisulfite solution can be used to decontaminate the area, followed by a rinse with water.[4] The decontamination rinse should also be collected as hazardous waste.

III. Disposal Procedures

Disposal of this compound must be carried out in strict accordance with all national and local regulations. It is classified as a hazardous waste and should never be disposed of down the drain.[1][8][9]

Summary of Disposal and Hazard Information:

ParameterInformationSource
Waste Classification Hazardous Waste (RCRA Hazardous Waste Number: D002 for corrosivity)[4]
Primary Hazards Harmful if swallowed, skin and eye irritant, skin sensitizer, very toxic to aquatic life.[1][3]
Disposal Method Licensed professional waste disposal service.[8]
Containerization Original or chemically resistant, sealed, and clearly labeled hazardous waste containers.[6][7]
Environmental Concerns Very toxic to aquatic life with long-lasting effects. Avoid release to the environment.[1][2][3][6]

IV. Experimental Protocol for Chemical Inactivation (Alkaline Hydrolysis)

For small quantities of dilute, aqueous solutions of isothiazolinones, chemical inactivation through alkaline hydrolysis can be an effective pretreatment step to degrade the active ingredient before collection by a licensed waste disposal service. This process breaks the isothiazolinone ring, neutralizing its hazardous properties.[7]

Materials:

  • Aqueous waste containing this compound

  • Sodium Hydroxide (NaOH) solution (e.g., 1 M)

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Appropriate hazardous waste container

Procedure:

  • Preparation: This procedure must be performed in a chemical fume hood while wearing all required PPE. Place the container with the aqueous waste on a stir plate and add a stir bar.

  • pH Adjustment: While stirring, slowly add the sodium hydroxide solution dropwise. Continuously monitor the pH of the solution.

  • Target pH: Continue adding the base until the pH of the solution is stable at a minimum of 10. Be aware that this neutralization reaction may be exothermic.[7]

  • Degradation Hold Time: Once the target pH is reached, seal the container and label it clearly as "Isothiazolinone Waste Undergoing Inactivation." Allow the container to stand in a secure location for at least one week to ensure complete hydrolysis.[7]

  • Final Disposal: After the holding period, the treated waste must still be disposed of as hazardous waste through a licensed disposal company.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway cluster_spill Spill Response start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Waste Generated? fume_hood->waste_type spill Spill Occurs? fume_hood->spill solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Aqueous Waste (Dilute) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid hydrolysis Chemical Inactivation (Alkaline Hydrolysis) liquid_waste->hydrolysis licensed_disposal Dispose via Licensed Waste Disposal Service collect_solid->licensed_disposal hold Hold for 1 Week at pH >= 10 hydrolysis->hold collect_liquid Collect Treated Liquid in Labeled Hazardous Waste Container hold->collect_liquid collect_liquid->licensed_disposal spill->waste_type No spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes collect_spill Collect Spill Residue in Hazardous Waste Container spill_protocol->collect_spill collect_spill->licensed_disposal

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of 1,2-Benzisothiazol-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the safe handling, storage, and disposal of 1,2-Benzisothiazol-3-amine in a laboratory setting. Adherence to these protocols is crucial for ensuring the safety of all personnel and minimizing environmental impact.

Important Note on Chemical Identification: Information regarding this compound is limited. It is often mistaken for the more common industrial biocide, 1,2-Benzisothiazol-3(2H)-one. While structurally similar, their safety and handling protocols may differ. The following guidance is based on the available hazard information for this compound and general best practices for handling hazardous chemicals. It is imperative to obtain a substance-specific Safety Data Sheet (SDS) from your supplier for detailed and verified information.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Face ShieldRecommended when there is a significant risk of splashes or dust generation.
Skin Protection GlovesChemical-resistant gloves (e.g., nitrile, neoprene). Inspect for tears or holes before each use.[2]
Laboratory CoatA buttoned, long-sleeved lab coat is required.
ApronA chemical-resistant apron should be worn over the lab coat for added protection.
Respiratory Protection RespiratorIn case of insufficient ventilation or when handling large quantities that may generate dust, a NIOSH-approved particulate respirator (e.g., N95) or a respirator with appropriate cartridges should be used.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will minimize exposure risks.

  • Preparation :

    • Designate a specific, well-ventilated area for handling, preferably a chemical fume hood.[1]

    • Ensure an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before starting.

    • Don the required personal protective equipment.

  • Handling :

    • Avoid the formation of dust and aerosols.[1]

    • If the substance is a solid, handle it with care to prevent dispersal.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the chemical.

    • Keep containers tightly closed when not in use.[1]

  • Post-Handling :

    • Thoroughly clean the work area with an appropriate solvent and decontaminate all equipment.

    • Properly dispose of all waste materials as outlined in the disposal plan.

    • Remove PPE in the designated area, avoiding self-contamination.

    • Wash hands thoroughly with soap and water after handling the chemical.[3]

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination.

  • Chemical Waste :

    • Collect all waste containing this compound in a designated, properly labeled, and sealed waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste disposal protocols.

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.

  • Contaminated Materials :

    • All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and paper towels, should be considered hazardous waste.

    • Place these materials in a sealed, labeled bag or container for disposal.

  • Empty Containers :

    • Handle uncleaned containers as you would the product itself.

    • Follow your institution's guidelines for the disposal of empty chemical containers.

Emergency Protocols

In the event of an accidental spill or exposure, immediate and appropriate action is essential.

  • Spill Response :

    • Evacuate the immediate area and alert others.

    • If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact your institution's emergency response team.

    • For small spills, and if it is safe to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the spill area with an appropriate solvent.

    • Ventilate the area.

  • Personal Exposure :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]

    • Skin Contact : Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water. Seek medical attention if irritation persists.[1][4]

    • Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Quantitative Data

PropertyValueSource
Molecular Formula C₇H₆N₂SPubChem
Molecular Weight 150.20 g/mol PubChem
CAS Number 23031-78-9PubChem

Visualized Workflows

The following diagrams illustrate the key processes for handling this compound safely.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Designate Area & Assemble Equipment DonPPE Don Appropriate PPE Prep->DonPPE Handle Handle Chemical in Ventilated Area DonPPE->Handle Clean Clean & Decontaminate Work Area & Equipment Handle->Clean DisposeWaste Dispose of Waste Properly Clean->DisposeWaste DoffPPE Doff PPE DisposeWaste->DoffPPE Wash Wash Hands DoffPPE->Wash

Caption: Workflow for the safe handling of this compound.

EmergencyResponse cluster_actions Immediate Actions Accident Accidental Exposure Evacuate Evacuate & Alert Accident->Evacuate Remove Remove Contaminated Clothing Accident->Remove Flush Flush Affected Area (Skin/Eyes) Accident->Flush Medical Seek Immediate Medical Attention Evacuate->Medical Remove->Medical Flush->Medical Report Report Incident to Supervisor Medical->Report

Caption: Emergency response procedure for accidental exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Benzisothiazol-3-amine
Reactant of Route 2
1,2-Benzisothiazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.